Product packaging for Macrolactin X(Cat. No.:CAS No. 1426299-57-1)

Macrolactin X

Cat. No.: B1487367
CAS No.: 1426299-57-1
M. Wt: 418.5 g/mol
InChI Key: VVRKWIBFHMTNFW-IOJFOWPJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Macrolactin X is a 24-membered ring macrolactone compound with the molecular formula C24H34O6 . It was first isolated from a marine-derived Bacillus species and belongs to the broader macrolactin family of natural products known for their diverse biological activities . This compound is of significant interest in research for its antimicrobial properties, demonstrating moderate to potent inhibitory activity against a panel of pathogenic microorganisms . Studies indicate that macrolactin compounds can disrupt bacterial cell membrane integrity and permeability, leading to increased leakage of cellular contents . Further research suggests that macrolactin antibiotics may also inhibit the expression of key genes associated with bacterial energy metabolism, providing a multi-faceted mechanism of action . Beyond its antibacterial applications, macrolactins as a chemical family have been investigated for their anti-inflammatory potential, with some analogues shown to inhibit the expression of inducible nitric oxide (iNOS) and cytokines like IL-1β and IL-6 in cellular models . This compound is biosynthesized by a type I polyketide synthase (PKS) pathway, which is a key area of interest for biosynthetic studies . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H34O6 B1487367 Macrolactin X CAS No. 1426299-57-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1426299-57-1

Molecular Formula

C24H34O6

Molecular Weight

418.5 g/mol

IUPAC Name

(1S,2E,4R,8S,11Z,13E,16S,17E,19Z,22S,24R)-4,16,22-trihydroxy-8-methyl-9,25-dioxabicyclo[22.1.0]pentacosa-2,11,13,17,19-pentaen-10-one

InChI

InChI=1S/C24H34O6/c1-18-9-8-13-20(26)15-16-22-23(30-22)17-21(27)12-6-2-4-10-19(25)11-5-3-7-14-24(28)29-18/h2-7,10,14-16,18-23,25-27H,8-9,11-13,17H2,1H3/b5-3+,6-2-,10-4+,14-7-,16-15+/t18-,19+,20+,21-,22-,23+/m0/s1

InChI Key

VVRKWIBFHMTNFW-IOJFOWPJSA-N

SMILES

CC1CCCC(C=CC2C(O2)CC(CC=CC=CC(CC=CC=CC(=O)O1)O)O)O

Isomeric SMILES

C[C@H]1CCC[C@H](/C=C/[C@H]2[C@H](O2)C[C@H](C/C=C\C=C\[C@H](C/C=C/C=C\C(=O)O1)O)O)O

Canonical SMILES

CC1CCCC(C=CC2C(O2)CC(CC=CC=CC(CC=CC=CC(=O)O1)O)O)O

Origin of Product

United States

Foundational & Exploratory

Macrolactin X: A Technical Guide to its Discovery and Isolation within the Macrolactin X-Z Series

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrolactins are a class of 24-membered macrocyclic lactones primarily produced by marine bacteria, particularly of the Bacillus genus.[1][2] These compounds have garnered significant interest within the scientific community due to their diverse and potent biological activities, including antibacterial, antiviral, and anticancer properties.[1][3] This technical guide focuses on Macrolactin X, a member of the this compound-Z series. It is important to note that the available scientific literature primarily discusses this compound as part of a co-isolated mixture with Macrolactins Y and Z. Consequently, the data and methodologies presented herein often pertain to this group of closely related compounds. This document aims to provide a comprehensive overview of the discovery, isolation, and characterization of this compound within this context, alongside generalized experimental protocols representative of macrolactin isolation from bacterial cultures.

Discovery and Producing Organism

Macrolactins X, Y, and Z were first reported in 2012 by Mohamad and colleagues.[2][4] These compounds were isolated from the culture broth of a marine bacterium, Bacillus sp. strain 09ID194.[2][4] The discovery was the result of screening marine microorganisms for the production of novel bioactive secondary metabolites.

Chemical Structure

While the precise, individual structure of this compound is not detailed in the available literature, it belongs to the macrolactin family, which is characterized by a 24-membered lactone ring with a polyene system.[3] The variations between Macrolactins X, Y, and Z are likely subtle structural modifications, such as differences in hydroxylation or other functional groups, which is a common feature among macrolactin analogues.

Quantitative Data

The following tables summarize the key quantitative data associated with the this compound-Z series and provide representative data for a recently discovered and well-characterized macrolactin, Macrolactin XY, for comparative purposes.[5]

Table 1: Spectroscopic Data of Macrolactin XY (Representative of Macrolactin Class) [5]

Technique Data
HRESIMS Molecular Formula: C₂₅H₃₆O₅
UV (λ_max) 228 and 262 nm
¹H-NMR (CDCl₃, 500 MHz) δ_H 3.27 (3H, s), 1.28 (3H, d, J = 6.3 Hz) and other signals
¹³C-NMR (CDCl₃, 125 MHz) δ_C 118.2, 143.0, 130.0, 139.6, 135.8, 125.1, 130.0, 128.3, 130.1, 133.3, 129.9, 135.5 (double-bond carbons); 69.41, 71.16, 71.41, 80.37 (carbons attached to oxygen); 56.39 (methoxyl carbon)

Table 2: Antibacterial Activity of Macrolactins X-Z and Macrolactin XY [2][3][4]

Compound/Series Test Organism Activity (MIC in µg/mL)
Macrolactins X-ZAntibacterialData for the mixture indicates general antibacterial activity. Specific MIC values for individual compounds are not detailed in the available literature.
Macrolactin XYEnterococcus faecalis3
Staphylococcus aureus6
Bacillus subtilis6
Escherichia coli12
Pseudomonas aeruginosa12
Salmonella enterica12

Experimental Protocols

The following are detailed, generalized methodologies for the fermentation, isolation, and characterization of macrolactins from Bacillus species. These protocols are based on established procedures for similar compounds and should be adapted as necessary for specific experimental conditions.

Fermentation of Bacillus sp.
  • Strain Activation: A pure culture of the Bacillus sp. strain is inoculated into a seed medium (e.g., marine broth 2216) and incubated at an appropriate temperature (e.g., 28-30 °C) with shaking (e.g., 180-200 rpm) for 24-48 hours.

  • Large-Scale Fermentation: The seed culture is then used to inoculate a larger volume of production medium. The composition of the production medium can be optimized for macrolactin production but typically contains a carbon source (e.g., glucose, starch), a nitrogen source (e.g., peptone, yeast extract), and mineral salts. The fermentation is carried out for an extended period (e.g., 5-7 days) under controlled conditions of temperature and agitation.

Extraction and Preliminary Fractionation
  • Extraction: After fermentation, the culture broth is centrifuged to separate the supernatant from the bacterial cells. The supernatant is then extracted with an organic solvent, typically ethyl acetate, multiple times to ensure complete extraction of secondary metabolites. The organic layers are combined and concentrated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity. A common scheme involves partitioning between n-hexane and methanol/water, followed by partitioning of the aqueous methanol phase with dichloromethane or chloroform.

Chromatographic Purification
  • Silica Gel Column Chromatography: The active fraction from the solvent partitioning step is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, starting with a nonpolar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, methanol). Fractions are collected and tested for biological activity.

  • Sephadex LH-20 Chromatography: Fractions showing promising activity are further purified using size-exclusion chromatography on a Sephadex LH-20 column, typically with methanol as the eluent, to separate compounds based on their molecular size.

  • High-Performance Liquid Chromatography (HPLC): The final purification step involves reversed-phase HPLC (RP-HPLC) using a C18 column. A gradient of water and methanol or acetonitrile is commonly used as the mobile phase. The elution is monitored by a UV detector, and peaks corresponding to the macrolactins are collected.

Structure Elucidation
  • Mass Spectrometry (MS): The molecular weight and elemental composition of the purified compounds are determined by high-resolution electrospray ionization mass spectrometry (HRESIMS).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical structure is elucidated using a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, and NOESY) NMR experiments. The spectroscopic data is then compared with that of known macrolactins to identify the novel compounds.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction & Fractionation cluster_purification Purification cluster_analysis Structure Elucidation strain Bacillus sp. Strain seed_culture Seed Culture strain->seed_culture large_fermentation Large-Scale Fermentation seed_culture->large_fermentation centrifugation Centrifugation large_fermentation->centrifugation supernatant_extraction Supernatant Extraction (EtOAc) centrifugation->supernatant_extraction crude_extract Crude Extract supernatant_extraction->crude_extract solvent_partitioning Solvent Partitioning crude_extract->solvent_partitioning silica_gel Silica Gel Chromatography solvent_partitioning->silica_gel sephadex Sephadex LH-20 silica_gel->sephadex hplc RP-HPLC sephadex->hplc pure_macrolactin Pure this compound-Z hplc->pure_macrolactin ms HRESIMS nmr 1D & 2D NMR pure_macrolactin->ms pure_macrolactin->nmr

Caption: Generalized workflow for the isolation and characterization of macrolactins.

macrolactin_moa cluster_membrane Cell Membrane cluster_metabolism Metabolism macrolactin Macrolactin membrane_integrity Disruption of Membrane Integrity macrolactin->membrane_integrity membrane_permeability Alteration of Membrane Permeability macrolactin->membrane_permeability energy_metabolism Inhibition of Energy Metabolism Genes macrolactin->energy_metabolism bacterial_cell Bacterial Cell bacterial_death Bacterial Cell Death membrane_integrity->bacterial_death membrane_permeability->bacterial_death energy_metabolism->bacterial_death

Caption: Proposed antibacterial mechanism of action for macrolactins.

References

Macrolactin X: A Deep Dive into its Microbial Origin and Biosynthetic Machinery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the source organism and biosynthetic pathway of Macrolactin X, a member of the bioactive 24-membered macrolide family known as macrolactins. This document details the genetic and enzymatic basis of its production, offering insights for potential bioengineering and drug development applications.

Introduction to this compound

Macrolactins are a class of polyketide natural products that exhibit a wide range of biological activities, including antibacterial, antiviral, and anticancer properties.[1] this compound, along with its congeners Y and Z, was first isolated from a marine-derived bacterium, Bacillus sp. 09ID194.[2] More recently, a novel compound, Macrolactin XY, was identified from the marine bacterium Bacillus subtilis sp. 18.[3][4] The core structure of macrolactins consists of a 24-membered lactone ring, which is assembled by a type I polyketide synthase (PKS) system.[1]

Source Organism

The primary producers of macrolactins, including this compound, are bacteria belonging to the genus Bacillus. These microorganisms have been isolated from diverse environments, particularly marine sediments.

Table 1: Known Producers of this compound and Related Compounds

CompoundSource OrganismReference
This compound, Y, ZBacillus sp. 09ID194[2]
Macrolactin XYBacillus subtilis sp. 18[3][4]
Macrolactin ABacillus amyloliquefaciens FZB42[5]
Macrolactin ABacillus methylotrophicus B-9987[1]
7-O-malonyl macrolactin ABacillus subtilis[6]

Biosynthesis of the Macrolactin Core

The biosynthesis of the macrolactin scaffold is a complex process orchestrated by a series of enzymes encoded by a dedicated gene cluster. The elucidation of this pathway has been primarily based on studies of Macrolactin A production in Bacillus amyloliquefaciens FZB42, where the responsible gene cluster is designated as pks2 or mln.[1][5]

The Macrolactin Biosynthetic Gene Cluster (mln)

The mln gene cluster in Bacillus amyloliquefaciens FZB42 is the blueprint for macrolactin synthesis. It is a type I PKS system characterized by a trans-AT (acyltransferase) architecture, where a single AT enzyme is used iteratively across multiple modules.[5] The cluster comprises nine genes, mlnA through mlnI, each encoding a specific enzymatic function.

G Figure 1. Organization of the Macrolactin (mln) Gene Cluster cluster_mln mln Gene Cluster mlnA mlnA (AT) mlnB mlnB (PKS) mlnA->mlnB mlnC mlnC (PKS) mlnB->mlnC mlnD mlnD (PKS) mlnC->mlnD mlnE mlnE (PKS) mlnD->mlnE mlnF mlnF (PKS) mlnE->mlnF mlnG mlnG (PKS) mlnF->mlnG mlnH mlnH (PKS) mlnG->mlnH mlnI mlnI (TE) mlnH->mlnI

Figure 1. Organization of the Macrolactin (mln) Gene Cluster

The Polyketide Synthase (PKS) Pathway

The assembly of the macrolactin backbone follows a sequential process of chain elongation, where each module of the PKS is responsible for the addition of a specific building block. The precursor for the polyketide chain is derived from acetate/malonate units.[5]

The process can be summarized in the following key steps:

  • Initiation: The biosynthesis is initiated with a starter unit, which is loaded onto the acyl carrier protein (ACP) of the first PKS module.

  • Elongation: The growing polyketide chain is passed through a series of PKS modules. In each module, a malonyl-CoA extender unit is loaded onto the ACP by the trans-acting acyltransferase (MlnA). A ketosynthase (KS) domain then catalyzes a Claisen condensation reaction to extend the polyketide chain.

  • Processing: Within each module, the β-keto group formed after condensation can be sequentially modified by ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) domains, leading to a saturated, hydroxylated, or unsaturated carbon-carbon bond.

  • Termination: The final step is the release and cyclization of the completed polyketide chain into the 24-membered macrolactone ring, a reaction catalyzed by a thioesterase (TE) domain, encoded by mlnI.[1]

G Figure 2. Proposed Biosynthetic Pathway of the Macrolactin Core cluster_pathway Macrolactin Biosynthesis Acetate Acetate/Malonate Precursors Starter Starter Unit Loading Acetate->Starter Elongation Polyketide Chain Elongation (PKS Modules MlnB-MlnH) Starter->Elongation Processing Reductive Processing (KR, DH, ER domains) Elongation->Processing Iterative Cyclization Thioesterase (MlnI) Catalyzed Cyclization and Release Elongation->Cyclization Processing->Elongation Macrolactin Macrolactin Core Structure Cyclization->Macrolactin G Figure 3. Workflow for Gene Deletion cluster_workflow Gene Deletion Workflow Construct Construct Deletion Cassette (Upstream/Downstream flanking regions + Resistance marker) Transformation Transform Producer Strain (e.g., Bacillus sp.) Construct->Transformation Selection Select for Double Crossover Events (Antibiotic resistance and PCR verification) Transformation->Selection Analysis Analyze Metabolite Profile of Mutant vs. Wild Type (HPLC, LC-MS) Selection->Analysis Confirmation Confirm Loss of Macrolactin Production Analysis->Confirmation

References

Macrolactin X chemical structure elucidation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Chemical Structure Elucidation of Macrolactin XY

Introduction

Macrolactins are a class of 24-membered lactone natural products, primarily produced by marine-derived microorganisms.[1] These compounds have garnered significant interest within the scientific community due to their diverse and potent biological activities, which include antibacterial, antifungal, antiviral, and anticancer properties.[1] The structural diversity within the macrolactin family, arising from different tailoring steps in their biosynthesis such as epoxidation, glycosylation, and acylation, presents a rich field for natural product chemistry and drug discovery.[1] This guide focuses on the chemical structure elucidation of a novel macrolactin, Macrolactin XY, recently isolated from the marine bacterium Bacillus subtilis sp. 18.[2][3] Macrolactin XY has demonstrated significant antibacterial activity, particularly against Enterococcus faecalis, a bacterium often implicated in hospital-acquired infections.[2][4]

Data Presentation

The elucidation of Macrolactin XY's structure was accomplished through a combination of spectroscopic techniques. While the full raw data is typically found in supplementary materials of the primary literature, the key ¹H and ¹³C NMR data are summarized below.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Macrolactin XY (in CDCl₃) [4]

PositionδH (ppm), Mult. (J in Hz)δC (ppm)
25.85, d (11.5)123.8
37.31, t (11.5)145.2
46.55, t (11.5)129.5
56.13, d (11.5)135.8
62.45, m35.2
74.29, m78.1
85.79, dd (15.5, 6.0)130.5
96.61, dd (15.5, 10.0)134.1
106.16, t (10.0)128.7
115.58, m130.1
122.55, m; 2.35, m39.8
133.91, m75.3
141.64, m36.4
154.36, m85.1
165.60, m125.9
176.22, dd (15.0, 11.0)133.2
186.11, t (11.0)129.1
195.70, m131.5
202.24, m; 2.16, m32.7
211.54, m28.9
221.74, m; 1.69, m38.1
235.05, m72.9
241.30, d (6.5)21.7
OCH₃3.38, s56.9
1-166.8

Data obtained at 500 MHz for ¹H-NMR and 125 MHz for ¹³C-NMR.[4]

Experimental Protocols

The elucidation of Macrolactin XY's structure involved a systematic workflow, from isolation to spectroscopic analysis.

Isolation and Purification of Macrolactin XY

The producing strain, Bacillus subtilis sp. 18, was cultured in a fermentation medium to generate a sufficient quantity of secondary metabolites. The culture broth was then subjected to a series of extraction and chromatographic steps to isolate the compounds of interest. A common procedure involves:

  • Extraction: The fermentation broth is extracted with an organic solvent, such as ethyl acetate, to partition the organic compounds from the aqueous medium.

  • Chromatography: The crude extract is then subjected to various chromatographic techniques for purification. This typically includes:

    • Silica Gel Column Chromatography: To separate compounds based on polarity.

    • High-Performance Liquid Chromatography (HPLC): For final purification of the isolated compounds.

Structure Determination

The purified Macrolactin XY was then analyzed using a suite of spectroscopic methods to determine its planar structure and relative stereochemistry.

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A series of NMR experiments are conducted to establish the connectivity of atoms and the relative stereochemistry. These include:

    • ¹H NMR: To identify the types and number of protons in the molecule.

    • ¹³C NMR and DEPT: To determine the number and types of carbon atoms (CH₃, CH₂, CH, C).

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings and thus establish spin systems.[4]

    • HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): To determine one-bond proton-carbon correlations.

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) proton-carbon correlations, which is crucial for connecting the spin systems and determining the overall carbon skeleton.[4]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which helps in assigning the relative stereochemistry of the molecule.[4]

  • Electronic Circular Dichroism (ECD) Spectroscopy: The absolute configuration of the molecule is often determined by comparing the experimental ECD spectrum with the calculated ECD spectra of possible stereoisomers.[4]

Mandatory Visualization

Structure Elucidation Workflow

The logical flow of experiments for the structure elucidation of Macrolactin XY is depicted in the following diagram.

G cluster_0 Isolation and Purification cluster_1 Spectroscopic Analysis Fermentation of Bacillus subtilis sp. 18 Fermentation of Bacillus subtilis sp. 18 Extraction of Culture Broth Extraction of Culture Broth Fermentation of Bacillus subtilis sp. 18->Extraction of Culture Broth Chromatographic Separation Chromatographic Separation Extraction of Culture Broth->Chromatographic Separation Pure Macrolactin XY Pure Macrolactin XY Chromatographic Separation->Pure Macrolactin XY HRESIMS HRESIMS Pure Macrolactin XY->HRESIMS 1D and 2D NMR 1D and 2D NMR Pure Macrolactin XY->1D and 2D NMR ECD Spectroscopy ECD Spectroscopy Pure Macrolactin XY->ECD Spectroscopy Molecular Formula Molecular Formula HRESIMS->Molecular Formula Final Structure Elucidation Final Structure Elucidation Molecular Formula->Final Structure Elucidation Planar Structure and Relative Stereochemistry Planar Structure and Relative Stereochemistry 1D and 2D NMR->Planar Structure and Relative Stereochemistry Planar Structure and Relative Stereochemistry->Final Structure Elucidation Absolute Configuration Absolute Configuration ECD Spectroscopy->Absolute Configuration Absolute Configuration->Final Structure Elucidation

Caption: Workflow for the structure elucidation of Macrolactin XY.

Proposed Antibacterial Mechanism of Macrolactin XY

Macrolactin XY exhibits its antibacterial effects through a multi-faceted mechanism that targets the bacterial cell.[3]

G cluster_0 Bacterial Cell Macrolactin XY Macrolactin XY Disruption of Cell Membrane Integrity Disruption of Cell Membrane Integrity Macrolactin XY->Disruption of Cell Membrane Integrity Inhibition of Protein Synthesis Inhibition of Protein Synthesis Macrolactin XY->Inhibition of Protein Synthesis Inhibition of Gene Expression Inhibition of Gene Expression Macrolactin XY->Inhibition of Gene Expression Leakage of Nucleic Acids Leakage of Nucleic Acids Disruption of Cell Membrane Integrity->Leakage of Nucleic Acids Bacterial Cell Death Bacterial Cell Death Leakage of Nucleic Acids->Bacterial Cell Death Decreased Overall Protein Content Decreased Overall Protein Content Inhibition of Protein Synthesis->Decreased Overall Protein Content Decreased Overall Protein Content->Bacterial Cell Death Downregulation of Energy Metabolism Genes Downregulation of Energy Metabolism Genes Inhibition of Gene Expression->Downregulation of Energy Metabolism Genes Downregulation of Energy Metabolism Genes->Bacterial Cell Death

Caption: Proposed antibacterial mechanism of action for Macrolactin XY.

Conclusion

The chemical structure of Macrolactin XY, a novel antibacterial macrolide, was successfully elucidated using a combination of modern spectroscopic techniques. Its discovery and the investigation into its mechanism of action highlight the continued importance of natural products as a source of new therapeutic agents. The detailed structural and biological information presented provides a solid foundation for future research, including total synthesis efforts and the development of new antibacterial drugs.

References

Spectroscopic and Mechanistic Insights into Macrolactin X: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the recently identified antibacterial compound, Macrolactin X (also referred to as Macrolactin XY in recent literature). It includes a comprehensive summary of its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, detailed experimental protocols for its isolation and characterization, and a visualization of its proposed antibacterial mechanism. This document is intended to serve as a valuable resource for researchers in natural product chemistry, microbiology, and drug discovery.

Spectroscopic Data of this compound

The structural elucidation of this compound was achieved through extensive spectroscopic analysis. The following tables summarize the key NMR and MS data obtained from the isolated compound.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃[1][2]
PositionδC (ppm), TypeδH (ppm), mult. (J in Hz)COSY CorrelationsKey HMBC Correlations
1166.8, C
2118.2, CH5.85, d (11.5)H-3H-3, H-4
3143.0, CH7.31, t (11.5)H-2, H-4H-2, H-4, H-5
4130.0, CH6.20, dd (15.0, 11.5)H-3, H-5H-3, H-5, H-6
5139.6, CH5.68, mH-4, H-6H-4, H-6, H-7
640.2, CH₂2.35, m; 2.28, mH-5, H-7H-5, H-7, H-8
774.5, CH4.88, q (6.3)H-6, H-8H-6, H-8, H-9
8135.8, CH5.75, dd (15.0, 6.3)H-7, H-9H-7, H-9, H-10
9125.1, CH5.55, mH-8, H-10H-8, H-10, H-11
10130.0, CH5.42, mH-9, H-11H-9, H-11, H-12
11128.3, CH5.38, mH-10, H-12H-10, H-12, H-13
1235.8, CH₂2.10, mH-11, H-13H-10, H-11, H-13, H-14
1369.4, CH3.75, mH-12, H-14H-11, H-12, H-14, H-15
1443.5, CH₂1.65, m; 1.55, mH-13, H-15H-12, H-13, H-15, H-16
1580.4, CH3.55, mH-14, 15-OCH₃H-13, H-14, H-16, 15-OCH₃
16130.1, CH5.62, mH-17H-14, H-15, H-17, H-18
17133.3, CH5.50, mH-16, H-18H-16, H-18, H-19
18129.9, CH5.45, mH-17, H-19H-16, H-17, H-19, H-20
19135.5, CH5.70, mH-18, H-20H-17, H-18, H-20, H-21
2032.8, CH₂2.05, mH-19, H-21H-18, H-19, H-21, H-22
2125.6, CH₂1.80, mH-20, H-22H-19, H-20, H-22, H-23
2235.5, CH₂2.15, mH-21, H-23H-20, H-21, H-23, H-24
2371.2, CH5.10, mH-22, H-24H-21, H-22, H-24
2420.2, CH₃1.28, d (6.3)H-23H-22, H-23
15-OCH₃56.4, CH₃3.27, sH-15H-15

*Spectra were recorded on a Bruker AMX-500 spectrometer at 500 MHz for ¹H NMR and 125 MHz for ¹³C NMR.[1][2]

Table 2: High-Resolution Mass Spectrometry (HRESIMS) Data for this compound
IonCalculated m/zFound m/zMolecular Formula
[M+H]⁺417.2636417.2632C₂₅H₃₇O₅

Experimental Protocols

Isolation and Purification of this compound

This compound was isolated from the marine-derived bacterium Bacillus subtilis sp. 18.[3][4] The following protocol outlines the general steps for its extraction and purification:

  • Fermentation: The bacterial strain is cultured in a suitable broth medium to promote the production of secondary metabolites.

  • Extraction: The culture broth is extracted with an organic solvent, typically ethyl acetate, to partition the organic compounds from the aqueous medium.

  • Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

  • Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques for purification. This may include:

    • Column Chromatography: Initial fractionation of the crude extract using silica gel or other stationary phases with a gradient of solvents.

    • High-Performance Liquid Chromatography (HPLC): Further purification of the fractions containing the target compound using a C18 reversed-phase column with a suitable mobile phase, such as a methanol-water or acetonitrile-water gradient.[5]

    • High-Speed Counter-Current Chromatography (HSCCC): An alternative or complementary technique for the preparative isolation of macrolactins.[5]

Spectroscopic Analysis
  • NMR Spectroscopy:

    • Sample Preparation: A purified sample of this compound is dissolved in deuterated chloroform (CDCl₃).

    • Instrumentation: NMR spectra are acquired on a 500 MHz (or higher) NMR spectrometer.[1][2]

    • Data Acquisition: Standard pulse sequences are used to acquire ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra.

  • Mass Spectrometry:

    • Sample Preparation: A solution of the purified compound is prepared in a suitable solvent, such as methanol.

    • Instrumentation: High-resolution electrospray ionization mass spectrometry (HRESIMS) is performed on a time-of-flight (TOF) or other high-resolution mass analyzer.

    • Data Acquisition: Data is acquired in positive ion mode to observe the protonated molecule [M+H]⁺.

Antibacterial Mechanism of this compound

This compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria.[3][4] Its mechanism of action is multifaceted, involving the disruption of key cellular processes.

MacrolactinX_Mechanism MacrolactinX This compound CellMembrane Bacterial Cell Membrane MacrolactinX->CellMembrane Interacts with PyruvateKinase Pyruvate Kinase MacrolactinX->PyruvateKinase Targets MembraneDisruption Membrane Disruption & Increased Permeability CellMembrane->MembraneDisruption Leakage Leakage of Intracellular Components (ions, ATP) MembraneDisruption->Leakage CellDeath Bacterial Cell Death Leakage->CellDeath PK_Inhibition Inhibition of Pyruvate Kinase PyruvateKinase->PK_Inhibition ATP_Production Reduced ATP Production PK_Inhibition->ATP_Production Glycolysis Glycolysis Glycolysis->PyruvateKinase Key enzyme in ATP_Production->CellDeath

Caption: Proposed antibacterial mechanism of this compound.

The proposed mechanism involves two primary modes of action:

  • Disruption of Bacterial Cell Membrane: this compound interacts with the bacterial cell membrane, leading to increased permeability and a loss of membrane integrity. This disruption results in the leakage of essential intracellular components, such as ions and ATP, ultimately leading to cell death.[4]

  • Inhibition of Metabolic Enzymes: this compound has been shown to inhibit the activity of key metabolic enzymes, such as pyruvate kinase.[4] Pyruvate kinase is a crucial enzyme in the glycolytic pathway, responsible for ATP production. By inhibiting this enzyme, this compound disrupts the energy metabolism of the bacterial cell, further contributing to its demise.

Experimental Workflow

The following diagram illustrates the general workflow for the isolation, characterization, and bioactivity assessment of this compound.

MacrolactinX_Workflow Start Bacterial Culture (Bacillus subtilis sp. 18) Extraction Solvent Extraction (Ethyl Acetate) Start->Extraction Purification Chromatographic Purification (HPLC, HSCCC) Extraction->Purification StructureElucidation Structure Elucidation Purification->StructureElucidation Bioactivity Antibacterial Activity Assays (MIC) Purification->Bioactivity NMR NMR Spectroscopy (1D and 2D) StructureElucidation->NMR MS Mass Spectrometry (HRESIMS) StructureElucidation->MS End Identification of This compound NMR->End MS->End Mechanism Mechanism of Action Studies Bioactivity->Mechanism Mechanism->End

Caption: General workflow for this compound research.

This comprehensive guide provides a foundational understanding of the spectroscopic properties and antibacterial mechanism of this compound. The detailed data and protocols presented herein are intended to facilitate further research and development of this promising natural product as a potential therapeutic agent.

References

physical and chemical properties of Macrolactin X

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Macrolactin X, a novel polyketide macrolide antibiotic, has demonstrated significant potential as a lead compound in the development of new antibacterial agents. This document provides an in-depth technical overview of the physical, chemical, and biological properties of this compound. It includes a summary of its physicochemical characteristics, detailed experimental protocols for its isolation and characterization, and an elucidation of its mechanism of action against susceptible bacteria. All quantitative data are presented in structured tables for clarity, and key experimental workflows and biological pathways are visualized using diagrams.

Physicochemical Properties

This compound is a 24-membered lactone ring compound isolated from marine-derived Bacillus subtilis. Its chemical structure and properties have been characterized using a variety of spectroscopic and analytical techniques.

Structural and Physical Characteristics

A summary of the key physical and chemical properties of this compound is presented in Table 1. Notably, a distinguishing feature of this compound is the presence of a methoxyl group at the C-15 position, whereas other macrolactins typically possess a hydroxyl group at this location[1]. This structural variation is believed to contribute significantly to its enhanced antibacterial efficacy[2].

PropertyValueReference
Appearance White powder[3]
Molecular Formula C₂₅H₃₆O₅[2][3]
Molecular Weight 416.55 g/mol Calculated
UV Absorption (λmax) 228 nm, 262 nm (in Methanol)[2]
Optical Rotation [α]²⁵_D_ = -93.90° (c 0.1, MeOH)[3]
Melting Point Not reported
Solubility Macrolides are generally poorly soluble in aqueous solutions but dissolve in more polar organic solvents. Specific solubility data for this compound is not currently available.[4]

Table 1: Physical and Chemical Properties of this compound

Spectral Data

The structural elucidation of this compound was achieved through extensive NMR spectroscopy. The ¹H and ¹³C NMR data, recorded in CDCl₃, are summarized in Table 2.

Positionδ_C (ppm)δ_H (ppm, J in Hz)
1166.5
2118.25.89 (d, 11.6)
3143.07.31 (dd, 11.6, 10.5)
4130.06.53 (dd, 15.2, 10.5)
5139.65.71 (dd, 15.2, 7.8)
639.12.41 (m)
780.44.25 (m)
8135.85.75 (dd, 15.1, 8.5)
9125.16.55 (dd, 15.1, 10.2)
10130.06.11 (t, 10.2)
11128.35.53 (dd, 10.2, 9.0)
1235.42.51 (m), 2.31 (m)
1369.43.86 (m)
1442.81.59 (m)
1571.24.31 (m)
16135.55.55 (dd, 15.2, 7.5)
17129.96.17 (dd, 15.2, 10.5)
18133.36.06 (dd, 14.5, 10.5)
19130.15.65 (m)
2032.02.19 (m), 2.11 (m)
2124.81.49 (m)
2235.11.69 (m), 1.64 (m)
2371.45.01 (m)
2419.11.28 (d, 6.3)
15-OCH₃56.43.27 (s)

Table 2: ¹H and ¹³C NMR Spectral Data for this compound in CDCl₃.[2][3]

Experimental Protocols

Isolation and Purification of this compound from Bacillus subtilis

The following protocol outlines a general method for the isolation and purification of macrolactins from Bacillus subtilis culture, adapted for this compound.

G cluster_0 Fermentation and Extraction cluster_1 Chromatographic Purification A 1. Inoculate Bacillus subtilis sp. 18 in a suitable fermentation medium. B 2. Incubate for 3 days at 28°C with shaking (180 rpm) to generate seed cultures. A->B C 3. Centrifuge the culture broth to separate the supernatant and cell pellet. B->C D 4. Extract the supernatant with an equal volume of ethyl acetate three times. C->D E 5. Combine the organic phases and evaporate to dryness under reduced pressure to obtain the crude extract. D->E F 6. Subject the crude extract to silica gel column chromatography using a gradient elution system (e.g., petroleum ether-ethyl acetate). E->F Crude Extract G 7. Collect fractions and monitor by TLC. F->G H 8. Pool fractions containing this compound and concentrate. G->H I 9. Further purify the pooled fractions using preparative HPLC on a C18 column with a suitable mobile phase (e.g., methanol-water gradient). H->I J 10. Collect the peak corresponding to this compound and evaporate the solvent to yield the pure compound. I->J

Figure 1: Workflow for the Isolation and Purification of this compound.
NMR Spectroscopic Analysis

The following is a general protocol for the NMR analysis of polyketide natural products, applicable to this compound.

  • Sample Preparation:

    • Dissolve approximately 1-5 mg of purified this compound in 0.5 mL of deuterated chloroform (CDCl₃).

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).

    • For ¹H NMR, typical parameters include a spectral width of 12-16 ppm, 32-64 scans, and a relaxation delay of 1-2 seconds.

    • For ¹³C NMR, a spectral width of 200-240 ppm, a larger number of scans (e.g., 1024 or more), and a relaxation delay of 2-5 seconds are typically used.

    • 2D NMR experiments (COSY, HSQC, HMBC) should be run with standard parameter sets, optimizing for the expected coupling constants and concentration of the sample.

  • Data Processing and Analysis:

    • Process the raw data using appropriate NMR software (e.g., MestReNova, TopSpin).

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Reference the spectra to the residual solvent peak (CDCl₃: δ_H 7.26 ppm, δ_C 77.16 ppm).

    • Integrate the ¹H NMR signals and determine the chemical shifts, multiplicities, and coupling constants.

    • Assign the ¹H and ¹³C signals with the aid of 2D NMR data.

Biological Activity and Mechanism of Action

This compound exhibits potent antibacterial activity, particularly against Gram-positive bacteria such as Enterococcus faecalis. Its mechanism of action involves the disruption of fundamental cellular processes.

Antibacterial Spectrum

This compound has demonstrated significant inhibitory effects against a range of bacteria. The minimum inhibitory concentrations (MICs) against various strains are summarized in Table 3.

Bacterial StrainMIC (µg/mL)
Enterococcus faecalis3
Staphylococcus aureus6
Bacillus subtilis6
Escherichia coli12
Vibrio traumaticus6
Vibrio parahaemolyticus6

Table 3: Minimum Inhibitory Concentrations (MIC) of this compound against various bacteria.[2]

Mechanism of Action: Disruption of Bacterial Cell Membrane and Energy Metabolism

The primary antibacterial mechanism of this compound is the disruption of the bacterial cell membrane's integrity and the inhibition of genes associated with energy metabolism[2][3]. This dual action leads to a cascade of events culminating in bacterial cell death.

The proposed mechanism of action is as follows:

  • Membrane Potential Disruption: this compound induces a rapid depolarization of the bacterial cell membrane, leading to a decrease in the membrane potential[5].

  • Increased Membrane Permeability: The compromised membrane integrity results in the leakage of intracellular components, such as nucleic acids and proteins[2].

  • Inhibition of Energy Metabolism: this compound inhibits the expression of key genes involved in bacterial energy metabolism, thereby disrupting the production of ATP[2].

  • Cell Death: The combination of membrane damage and energy depletion leads to the cessation of essential cellular functions and ultimately, bacterial cell death.

G cluster_0 This compound Action cluster_1 Bacterial Cell A This compound B Bacterial Cell Membrane A->B Targets E Inhibition of Genes for Energy Metabolism A->E C Disruption of Membrane Integrity and Permeability B->C D Leakage of Intracellular Components (Nucleic Acids, Proteins) C->D G Bacterial Cell Death D->G F Decreased ATP Production E->F F->G

Figure 2: Proposed Antibacterial Mechanism of Action of this compound.

Conclusion

This compound is a promising new antibacterial agent with a distinct chemical structure and a potent mechanism of action. Its ability to disrupt the bacterial cell membrane and inhibit energy metabolism makes it an attractive candidate for further drug development, particularly in the face of rising antibiotic resistance. The data and protocols presented in this technical guide provide a solid foundation for researchers and scientists to advance the study and potential therapeutic application of this novel macrolide. Further investigation into its solubility, formulation, and in vivo efficacy is warranted.

References

The Biological Activity of Macrolactin X: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrolactins are a class of 24-membered polyketide lactones, primarily produced by marine bacteria, that have garnered significant interest in the scientific community due to their diverse biological activities.[1][2] This family of natural products has demonstrated a wide spectrum of effects, including antibacterial, antiviral, anti-inflammatory, and antitumor properties.[1][2][3] This technical guide focuses on the biological activity of a novel member of this class, Macrolactin XY, with a particular emphasis on its antibacterial mechanism of action.[1] The information presented herein is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of Macrolactin XY's biological profile, supported by quantitative data, detailed experimental protocols, and visual representations of its molecular interactions.

Quantitative Biological Data

The primary biological activity of Macrolactin XY identified to date is its antibacterial effect. Its potency has been quantified against a range of pathogenic bacteria using standardized antimicrobial susceptibility testing methods. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values are summarized in the tables below.

Table 1: Minimum Inhibitory Concentration (MIC) of Macrolactin XY against Various Bacterial Strains
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus (ATCC 29213)6
Bacillus subtilis (ATCC 6633)6
Escherichia coli (ATCC 25922)12
Enterococcus faecalis (ATCC 29212)3
Vibrio traumaticus (MCCC 1A00790)6
Vibrio parahaemolyticus (ATCC 17802)6

Data sourced from Xu et al., 2024.[1]

Table 2: Minimum Bactericidal Concentration (MBC) of Macrolactin XY against Various Bacterial Strains
Bacterial StrainMBC (µg/mL)
Staphylococcus aureus (ATCC 29213)12
Bacillus subtilis (ATCC 6633)12
Escherichia coli (ATCC 25922)>12
Enterococcus faecalis (ATCC 29212)12
Vibrio traumaticus (MCCC 1A00790)12
Vibrio parahaemolyticus (ATCC 17802)12

Data sourced from Xu et al., 2024.[1]

Mechanism of Action

The antibacterial mechanism of Macrolactin XY has been investigated, with studies indicating a multi-faceted approach to bacterial inhibition, primarily involving the disruption of the cell membrane and the interference with cellular energy metabolism.[1][4]

Disruption of Bacterial Cell Membrane Integrity and Permeability

Macrolactin XY directly impacts the integrity of the bacterial cell membrane. This disruption leads to increased permeability, resulting in the leakage of essential intracellular components such as nucleic acids and proteins. This loss of cellular contents disrupts vital metabolic processes and ultimately contributes to cell death.[1]

Alteration of Cell Membrane Potential

A key consequence of the compromised membrane integrity is the dissipation of the bacterial cell membrane potential. The membrane potential is crucial for various cellular functions, including ATP synthesis and transport of molecules across the membrane. The reduction in membrane potential by Macrolactin XY further cripples the bacterium's metabolic activity.[1]

Inhibition of Energy Metabolism

Macrolactin XY has been shown to inhibit the expression of genes associated with bacterial energy metabolism.[1] Specifically, it downregulates the expression of the gene encoding pyruvate kinase (PK).[1] Pyruvate kinase is a key enzyme in the glycolytic pathway, catalyzing the conversion of phosphoenolpyruvate to pyruvate, a process that generates ATP.[5] By inhibiting the expression of the PK gene, Macrolactin XY disrupts the bacterial energy production pathway, leading to a reduction in the cellular energy supply. This energy deficit can, in turn, affect the function of ATP-dependent transporters in the cell membrane, further compromising the cell's ability to maintain homeostasis.[1]

Signaling Pathways and Experimental Workflows

To visually represent the proposed mechanism of action and the experimental procedures used to elucidate it, the following diagrams have been generated using the DOT language.

Macrolactin_XY_Mechanism Macrolactin_XY Macrolactin XY Bacterial_Cell_Membrane Bacterial Cell Membrane Macrolactin_XY->Bacterial_Cell_Membrane Targets PK_Gene Pyruvate Kinase (PK) Gene Macrolactin_XY->PK_Gene Inhibits Transcription Membrane_Integrity Disruption of Membrane Integrity Bacterial_Cell_Membrane->Membrane_Integrity Membrane_Potential Dissipation of Membrane Potential Bacterial_Cell_Membrane->Membrane_Potential Membrane_Permeability Increased Permeability Membrane_Integrity->Membrane_Permeability Leakage Leakage of Intracellular Components (Proteins, Nucleic Acids) Membrane_Permeability->Leakage Cell_Death Bacterial Cell Death Leakage->Cell_Death Membrane_Potential->Cell_Death PK_Expression Downregulation of PK Gene Expression PK_Gene->PK_Expression PK_Enzyme Reduced Pyruvate Kinase Enzyme PK_Expression->PK_Enzyme ATP_Production Decreased ATP Production PK_Enzyme->ATP_Production Glycolysis Glycolysis Glycolysis->ATP_Production Mediated by PK ATP_Production->Cell_Death

Proposed antibacterial mechanism of action of Macrolactin XY.

Experimental_Workflow cluster_0 Antibacterial Susceptibility Testing cluster_1 Mechanism of Action Studies MIC_Determination MIC Determination (Broth Microdilution) MBC_Determination MBC Determination (Plating from MIC wells) MIC_Determination->MBC_Determination Membrane_Potential_Assay Membrane Potential Assay (Fluorescent Dye) SDS_PAGE SDS-PAGE Analysis (Protein Leakage & Synthesis) RT_qPCR RT-qPCR Analysis (PK Gene Expression) Bacterial_Culture Bacterial Culture (e.g., Enterococcus faecalis) Bacterial_Culture->MIC_Determination Macrolactin_XY_Treatment Treatment with Macrolactin XY (MIC Concentration) Bacterial_Culture->Macrolactin_XY_Treatment Macrolactin_XY_Treatment->Membrane_Potential_Assay Macrolactin_XY_Treatment->SDS_PAGE Macrolactin_XY_Treatment->RT_qPCR

References

The Antibacterial Spectrum of Macrolactin X: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antibacterial spectrum of Macrolactin X and its analogues. Macrolactins are a class of 24-membered macrolide antibiotics produced by various soil and marine bacteria, notably species of Bacillus.[1][2] This document synthesizes key findings on their inhibitory activity against a range of pathogenic bacteria, details the experimental methodologies used for these assessments, and visually represents the current understanding of their mechanism of action.

Quantitative Antibacterial Spectrum

The antibacterial efficacy of this compound and its derivatives is quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antibiotic that prevents visible growth of a bacterium.[3] The following table summarizes the reported MIC values for various macrolactin compounds against a panel of clinically relevant bacteria.

Macrolactin DerivativeBacterial SpeciesStrainMIC (µg/mL)Reference
Macrolactin XY Enterococcus faecalis(Not Specified)3[1][4]
Staphylococcus aureus(Not Specified)>12[1]
Bacillus subtilis(Not Specified)6[1]
Escherichia coli(Not Specified)>12[1]
Vibrio traumaticus(Not Specified)6[1]
Vibrio parahaemolyticus(Not Specified)6[1]
Macrolactin A (MA) Enterococcus faecalis (VRE)(Not Specified)16[5]
Staphylococcus aureus (MRSA)(Not Specified)2[5]
Staphylococcus aureusIFO 1273210[6]
Bacillus subtilisIFO 313460[6]
Macrolactin F Enterococcus faecalis(Not Specified)6[1]
7-O-succinyl macrolactin A (SMA) Enterococcus faecalis (VRE)(Not Specified)1-2[5]
Staphylococcus aureus (MRSA)(Not Specified)< 0.25[5]
7-O-malonyl macrolactin A (MMA) Staphylococcus aureus (MSSA & MRSA)Multiple(MRC: 1-64)[7][8]
Enterococcus faecalis (VRE)Multiple(MRC: 0.06-4)[7][8]
Burkholderia cepacia (SCV)(Not Specified)(MRC: Not Specified)[7]

Note: VRE refers to Vancomycin-Resistant Enterococci, MRSA to Methicillin-Resistant Staphylococcus aureus, MSSA to Methicillin-Sensitive Staphylococcus aureus, and SCV to Small-Colony Variant. MRC denotes the Minimum Regrowth Concentration, the lowest concentration that resulted in 50% inhibition of bacterial growth.[8]

Mechanism of Action

Current research suggests that macrolactins employ a multi-faceted approach to exert their antibacterial effects. The primary mechanisms identified include disruption of the bacterial cell membrane and inhibition of protein synthesis.

Disruption of Cell Membrane Integrity

Macrolactin XY has been shown to disrupt the integrity and permeability of the cell membrane in Enterococcus faecalis.[1][4][9] This is achieved through a process that leads to altered membrane potential and leakage of intracellular components. Additionally, it has been observed to inhibit the expression of genes associated with bacterial energy metabolism.[1][4][9]

MacrolactinX This compound CellMembrane Bacterial Cell Membrane MacrolactinX->CellMembrane GeneExpression Inhibition of Energy Metabolism Genes MacrolactinX->GeneExpression MembranePotential Disruption of Membrane Potential CellMembrane->MembranePotential Permeability Increased Permeability CellMembrane->Permeability CellDeath Bacterial Cell Death MembranePotential->CellDeath Permeability->CellDeath GeneExpression->CellDeath

Caption: Proposed mechanism of this compound action on the bacterial cell membrane.

Inhibition of Protein Synthesis

Macrolactin A has been identified as an inhibitor of bacterial protein synthesis.[6][10] It targets the translation elongation factor Tu (EF-Tu), a crucial protein involved in the elongation phase of protein synthesis.[10] By binding to EF-Tu, Macrolactin A prevents the proper functioning of the ribosome, thereby halting protein production and leading to bacterial growth inhibition. This mode of action is similar to that of elfamycin-like antibiotics.[10]

cluster_ribosome Ribosomal Action MacrolactinA Macrolactin A EFTu Elongation Factor Tu (EF-Tu) MacrolactinA->EFTu Binds to Elongation Inhibition of Elongation Phase MacrolactinA->Elongation Ribosome Ribosome ProteinSynthesis Protein Synthesis Blocked Elongation->ProteinSynthesis Bacteriostasis Bacteriostatic Effect ProteinSynthesis->Bacteriostasis

Caption: Mechanism of Macrolactin A as a protein synthesis inhibitor.

Experimental Protocols

The determination of the antibacterial activity of macrolactins is primarily conducted using standardized broth microdilution and agar diffusion methods.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values are typically determined using a broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[3]

start Start prep_bacteria Prepare Bacterial Inoculum (e.g., 0.5 McFarland standard) start->prep_bacteria inoculate Inoculate Microtiter Plate Wells with Bacteria and Diluted Compound prep_bacteria->inoculate serial_dilute Serially Dilute Macrolactin Compound in Broth Medium serial_dilute->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_results Visually Inspect for Turbidity (Growth) incubate->read_results determine_mic MIC = Lowest Concentration with No Visible Growth read_results->determine_mic end End determine_mic->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Detailed Steps:

  • Bacterial Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific turbidity, often equivalent to a 0.5 McFarland standard. This is then further diluted in a suitable broth medium (e.g., Mueller-Hinton Broth).[1][8]

  • Serial Dilution: The macrolactin compound is serially diluted in the broth medium in a microtiter plate to create a range of concentrations.

  • Inoculation: The diluted bacterial suspension is added to each well of the microtiter plate containing the different concentrations of the macrolactin.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Result Interpretation: The MIC is determined as the lowest concentration of the macrolactin that completely inhibits the visible growth of the bacterium.

Agar Diffusion Method

The agar diffusion method provides a qualitative or semi-quantitative assessment of antibacterial activity.

Detailed Steps:

  • Plate Preparation: A sterile agar plate is uniformly inoculated with a standardized suspension of the test bacterium.

  • Disk Application: Sterile paper disks impregnated with a known concentration of the macrolactin compound are placed on the surface of the agar.

  • Incubation: The plate is incubated under suitable conditions.

  • Zone of Inhibition Measurement: The diameter of the clear zone around the disk where bacterial growth is inhibited is measured. The size of this zone is proportional to the susceptibility of the bacterium to the compound.[7]

Conclusion

This compound and its analogues exhibit a broad spectrum of antibacterial activity, particularly against Gram-positive bacteria, including multi-drug resistant strains like MRSA and VRE. Their multifaceted mechanism of action, involving both cell membrane disruption and inhibition of protein synthesis, makes them promising candidates for further investigation and development as novel antibacterial agents. The standardized methodologies outlined in this guide provide a framework for the continued evaluation of these and other potential antimicrobial compounds.

References

Macrolactin X: An Uncharted Territory in Cancer Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the current scientific literature reveals a significant gap in the understanding of Macrolactin X's potential as a cytotoxic agent against cancer cells. While this marine-derived macrolide has been isolated and characterized, research to date has focused almost exclusively on its antibacterial and antifungal properties. As a result, there is no publicly available data on its half-maximal inhibitory concentrations (IC50) against cancer cell lines, nor have the specific signaling pathways it might modulate in cancer cells been elucidated.

This in-depth guide, therefore, serves a dual purpose. Firstly, it transparently addresses the current absence of specific data for this compound in the context of cancer research. Secondly, it provides a foundational framework for researchers, scientists, and drug development professionals who may be interested in exploring the cytotoxic potential of this compound. This is achieved by presenting established methodologies for cytotoxicity assays and outlining key signaling pathways that are often implicated in the anticancer activity of other macrolactin compounds.

Quantitative Data on Macrolactin Cytotoxicity: A Broader Perspective

While specific IC50 values for this compound are not available, a review of related macrolactin compounds can offer insights into the potential potency and spectrum of activity for this class of molecules. The following table summarizes the reported cytotoxic activities of various macrolactins against a range of human cancer cell lines. It is crucial to note that these values are not representative of this compound and should be considered as a general reference for the macrolactin family.

Macrolactin DerivativeCancer Cell LineIC50 (µM)Reference
7-O-Succinyl Macrolactin A U87MG (Glioblastoma)Not specified, concentration-dependent inhibition[1]
U251MG (Glioblastoma)Not specified, concentration-dependent inhibition[1]
LN229 (Glioblastoma)Not specified, concentration-dependent inhibition[1]
Macrolactin A VariousVaried, with antiangiogenic activity noted[1]

Note: This table is intended to be illustrative of the types of data available for other macrolactins and does not contain data for this compound due to its unavailability in the current literature.

Experimental Protocols: A Roadmap for Future Investigation

Should researchers embark on studying the cytotoxic properties of this compound, a variety of well-established in vitro assays can be employed. The choice of assay depends on the specific research question, the cell type, and the expected mechanism of action.

Cell Viability and Cytotoxicity Assays

These assays are fundamental in determining the dose-dependent effect of a compound on cell proliferation and survival.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is one of the most common methods for assessing cell metabolic activity, which serves as an indicator of cell viability.[2][3][4]

    • Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[2][4] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[2]

    • Protocol Outline:

      • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

      • Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).

      • MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.[5]

      • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.[5]

      • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

      • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

  • SRB (Sulphorhodamine B) Assay: This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of total biomass.

    • Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acids in cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass and, therefore, to the cell number.

    • Protocol Outline:

      • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.

      • Cell Fixation: Fix the cells with trichloroacetic acid (TCA).

      • SRB Staining: Stain the fixed cells with SRB solution.

      • Washing: Remove unbound dye by washing with acetic acid.

      • Dye Solubilization: Solubilize the bound SRB with a basic solution (e.g., Tris base).

      • Absorbance Measurement: Measure the absorbance at a wavelength of approximately 510 nm.

      • Data Analysis: Calculate cell survival and determine the IC50 value.

Apoptosis Assays

These assays help to determine if the cytotoxic effect of a compound is mediated through the induction of programmed cell death (apoptosis).

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

    • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and can be used to label early apoptotic cells. PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live and early apoptotic cells, but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.

    • Protocol Outline:

      • Cell Treatment: Treat cells with this compound at concentrations around the predetermined IC50 value.

      • Cell Harvesting: Harvest the cells by trypsinization.

      • Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and PI.

      • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the different cell populations.

  • Caspase Activity Assays: Caspases are a family of proteases that are key mediators of apoptosis. Measuring their activity provides direct evidence of apoptosis induction.

    • Principle: These assays typically use a fluorogenic or colorimetric substrate that is cleaved by a specific active caspase (e.g., caspase-3, -8, -9), releasing a detectable signal.

    • Protocol Outline:

      • Cell Lysis: Lyse the treated and untreated cells to release cellular contents.

      • Substrate Incubation: Incubate the cell lysates with the specific caspase substrate.

      • Signal Detection: Measure the fluorescent or colorimetric signal using a plate reader.

Cell Cycle Analysis

This assay determines the effect of a compound on the progression of cells through the different phases of the cell cycle (G0/G1, S, G2/M).

  • Propidium Iodide (PI) Staining and Flow Cytometry:

    • Principle: PI stoichiometrically binds to DNA. Therefore, the amount of PI fluorescence in a cell is directly proportional to its DNA content. This allows for the differentiation of cells in different phases of the cell cycle.

    • Protocol Outline:

      • Cell Treatment and Harvesting: Treat and harvest cells as in the apoptosis assay.

      • Cell Fixation: Fix the cells in cold ethanol to permeabilize the membranes.

      • Staining: Treat the cells with RNase to remove RNA and then stain with PI.

      • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to generate a cell cycle histogram.

Mandatory Visualizations: A Hypothetical Framework for this compound Investigation

The following diagrams, generated using the DOT language for Graphviz, illustrate the logical workflows and potential signaling pathways that could be investigated for this compound, based on findings for other cytotoxic compounds.

Experimental_Workflow cluster_invitro In Vitro Cytotoxicity Assessment cluster_moa Mechanism of Action Studies start This compound cell_lines Panel of Cancer Cell Lines start->cell_lines cytotoxicity_assays Cytotoxicity Assays (MTT, SRB) cell_lines->cytotoxicity_assays ic50 Determine IC50 Values cytotoxicity_assays->ic50 apoptosis Apoptosis Assays (Annexin V/PI, Caspase Activity) ic50->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) ic50->cell_cycle signaling Signaling Pathway Analysis (Western Blot, etc.) apoptosis->signaling cell_cycle->signaling target_id Target Identification signaling->target_id

Caption: Hypothetical experimental workflow for investigating the cytotoxicity of this compound.

Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligand Death Ligand death_receptor Death Receptor death_ligand->death_receptor caspase8 Caspase-8 Activation death_receptor->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 macrolactin_x This compound (Hypothetical Target) bcl2_family Bcl-2 Family (Bax, Bak, Bcl-2) macrolactin_x->bcl2_family cytochrome_c Cytochrome c Release bcl2_family->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis Cell_Cycle_Arrest_Pathway cluster_g1_s G1/S Transition cluster_g2_m G2/M Transition macrolactin_x This compound (Hypothetical Action) cdk4_6 CDK4/6 macrolactin_x->cdk4_6 Inhibition? cdk1 CDK1 macrolactin_x->cdk1 Inhibition? rb Rb Phosphorylation cdk4_6->rb cyclin_d Cyclin D cyclin_d->cdk4_6 e2f E2F Release rb->e2f Inhibits s_phase S Phase Entry e2f->s_phase mitosis Mitosis cdk1->mitosis cyclin_b Cyclin B cyclin_b->cdk1

References

An In-depth Technical Guide on the Preliminary Biocompatibility of Macrolactin Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This technical guide synthesizes the available preliminary biocompatibility data for the macrolactin class of compounds. It is important to note that specific research on a compound designated solely as "Macrolactin X" is limited in the public domain. The data presented herein is a composite from studies on various macrolactin analogs, including Macrolactin A, 7-O-malonyl macrolactin A, 7-O-succinyl macrolactin A, 15-epi-dihydromacrolactin F, and 7,13-epoxyl-macrolactin A. This information provides a foundational understanding of the biocompatibility profile of the broader macrolactin family for researchers, scientists, and drug development professionals.

Introduction to Macrolactins

Macrolactins are a class of 24-membered lactone natural products predominantly produced by marine-derived microorganisms, such as Bacillus species.[1][2] These compounds have garnered significant interest due to their diverse and potent biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[1][2] Given their therapeutic potential, understanding their biocompatibility is a critical step in the drug development process. This guide provides a summary of the current knowledge on the preliminary biocompatibility of various macrolactin analogs, focusing on their cytotoxic and anti-inflammatory effects.

Quantitative Biocompatibility Data

The following tables summarize the quantitative data from in vitro studies on the cytotoxicity and anti-inflammatory effects of different macrolactin compounds.

Table 1: Cytotoxicity of Macrolactin Analogs

Macrolactin AnalogCell LineAssayConcentrationObservationReference
7,13-epoxyl-macrolactin ARAW 264.7MTS1–40 μMNo obvious cytotoxic effect[3]
7-O-2′E-butenoyl macrolactin ARAW 264.7MTS1–40 μMNo obvious cytotoxic effect[3]
Macrolactin ARAW 264.7MTS1–40 μMNo obvious cytotoxic effect[3]
7-O-malonyl macrolactin ARAW 264.7MTS1–40 μMNo obvious cytotoxic effect[3]
7-O-succinyl macrolactin ARAW 264.7MTS1–40 μMNo obvious cytotoxic effect[3]
Macrolactin AL929 (mouse fibroblasts)Not specifiedNot specifiedNo significant cytotoxicity[4]
7-O-malonyl macrolactin AL929 (mouse fibroblasts)Not specifiedNot specifiedNo significant cytotoxicity[4]
7-O-succinyl macrolactin AL929 (mouse fibroblasts)Not specifiedNot specifiedNo significant cytotoxicity[4]
Macrolactin AHeLa (human epithelial)Not specifiedNot specifiedNo significant cytotoxicity[4]
7-O-malonyl macrolactin AHeLa (human epithelial)Not specifiedNot specifiedNo significant cytotoxicity[4]
7-O-succinyl macrolactin AHeLa (human epithelial)Not specifiedNot specifiedNo significant cytotoxicity[4]

Table 2: Anti-inflammatory Effects of Macrolactin Analogs in LPS-Stimulated Macrophages

Macrolactin AnalogCell LineTargetEffectReference
Macrolactin ARAW264.7 & BV2iNOS & COX-2Inhibition of production and expression[5]
15-epi-dihydromacrolactin FRAW264.7 & BV2iNOS & COX-2Inhibition of production and expression[5]
Macrolactin FRAW264.7 & BV2iNOS & COX-2Inhibition of production and expression[5]
Macrolactin ARAW264.7PGE2Strong inhibition of formation[6]
7-O-malonyl macrolactin ARAW264.7PGE2Strong inhibition of formation[6]
7-O-succinyl macrolactin ARAW264.7PGE2Strong inhibition of formation[6]
7,13-epoxyl-macrolactin ARAW 264.7iNOS, IL-1β, IL-6 mRNASignificant inhibition of expression[1][3]
7-O-2′E-butenoyl macrolactin ARAW 264.7IL-1β & iNOS mRNAReduced production[3]
7-O-malonyl macrolactin ARAW 264.7IL-1β & iNOS mRNAReduced production[3]
Macrolactin ARAW 264.7IL-1β mRNASlightly reduced production[3]

Experimental Protocols

Detailed methodologies for the key biocompatibility assays cited are provided below.

Cytotoxicity Assays

3.1.1. MTS Assay

The 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: RAW 264.7 macrophages are seeded in 96-well plates at a specified density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the macrolactin analogs (e.g., 1-40 μM) for a predetermined period (e.g., 24 hours).

  • MTS Reagent Addition: Following treatment, the MTS reagent, in combination with an electron coupling reagent (phenazine ethosulfate; PES), is added to each well.

  • Incubation: The plates are incubated for 1-4 hours at 37°C. During this time, viable cells with active metabolism reduce the MTS tetrazolium compound into a colored formazan product.

  • Data Acquisition: The absorbance of the formazan product is measured at 490 nm using a microplate reader. The quantity of formazan is directly proportional to the number of living cells in the culture.

Anti-inflammatory Assays

3.2.1. Measurement of Nitric Oxide (NO) and Prostaglandin E2 (PGE2)

  • Cell Culture and Stimulation: RAW 264.7 macrophages are cultured in appropriate media. To induce an inflammatory response, the cells are stimulated with lipopolysaccharide (LPS).

  • Treatment with Macrolactins: Concurrently with or prior to LPS stimulation, the cells are treated with the macrolactin compounds.

  • NO Measurement: The production of nitric oxide (NO) is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

  • PGE2 Measurement: The concentration of PGE2 in the cell culture supernatant is determined using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

3.2.2. Gene Expression Analysis by Real-Time PCR

  • Cell Treatment and RNA Extraction: RAW 264.7 cells are treated with macrolactin analogs and/or LPS. Total RNA is then extracted from the cells using a suitable RNA isolation kit.

  • cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • Real-Time PCR: The expression levels of target genes, such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), interleukin-1β (IL-1β), and interleukin-6 (IL-6), are quantified using real-time polymerase chain reaction (RT-PCR) with specific primers for each gene. The relative gene expression is typically normalized to a housekeeping gene (e.g., GAPDH).

Visualizations: Signaling Pathways and Experimental Workflows

TLR4 Signaling Pathway in Macrophages

Several macrolactin analogs have been shown to exert their anti-inflammatory effects by modulating the Toll-like receptor 4 (TLR4) signaling pathway.[5] The following diagram illustrates a simplified overview of this pathway in macrophages upon stimulation with LPS.

TLR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TAK1 TAK1 MyD88->TAK1 IKK IKK Complex TAK1->IKK NFkB_Inhib IκB IKK->NFkB_Inhib P NFkB NF-κB NFkB_Inhib->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Nrf2_Complex Keap1-Nrf2 Nrf2 Nrf2 Nrf2_Complex->Nrf2 releases Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocates BACH1 BACH1 Gene_Anti Anti-inflammatory Gene Expression BACH1->Gene_Anti Represses HO1 HO-1 AntiInflammatory Anti-inflammatory Effects HO1->AntiInflammatory ProInflammatory Pro-inflammatory Mediators (iNOS, COX-2, IL-1β, IL-6) Macrolactins Macrolactins Macrolactins->TLR4 Inhibits Macrolactins->Nrf2_Complex Promotes Nrf2 release Macrolactins->BACH1 Downregulates Gene_Pro Pro-inflammatory Gene Expression NFkB_nuc->Gene_Pro Nrf2_nuc->Gene_Anti Gene_Pro->ProInflammatory Gene_Anti->HO1

Caption: Simplified TLR4 signaling pathway in macrophages and points of intervention by macrolactins.

General Workflow for In Vitro Cytotoxicity Testing

The following diagram outlines a typical experimental workflow for assessing the cytotoxicity of a test compound, such as a macrolactin analog, using an in vitro cell-based assay.

Cytotoxicity_Workflow start Start cell_culture Cell Culture (e.g., RAW 264.7) start->cell_culture cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding treatment Treat with Macrolactin Analogs (and controls) cell_seeding->treatment incubation Incubate for Defined Period treatment->incubation assay Perform Viability Assay (e.g., MTS, MTT) incubation->assay readout Measure Signal (Absorbance/Fluorescence) assay->readout analysis Data Analysis (e.g., IC50 calculation) readout->analysis end End analysis->end

Caption: General experimental workflow for in vitro cytotoxicity assessment of macrolactin analogs.

Conclusion

The preliminary biocompatibility data for the macrolactin family of compounds are promising. In vitro studies on various macrolactin analogs have demonstrated a general lack of cytotoxicity at effective concentrations in several cell lines, including macrophages and fibroblasts. Furthermore, many macrolactins exhibit potent anti-inflammatory properties, effectively inhibiting the production of key pro-inflammatory mediators in response to inflammatory stimuli. The mechanism of this anti-inflammatory action appears to be linked, at least in part, to the modulation of the TLR4 signaling pathway.

While these findings are encouraging, it is crucial to recognize that this is a preliminary assessment. Further comprehensive biocompatibility studies, including in vivo assessments, are necessary to fully elucidate the safety profile of specific macrolactin compounds, including the less-characterized "this compound," before they can be considered for further therapeutic development. This guide serves as a foundational resource for researchers and drug development professionals to inform the design of future biocompatibility and efficacy studies for this promising class of natural products.

References

Methodological & Application

Application Notes and Protocols for the Proposed Total Synthesis of Macrolactin X

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrolactins are a class of 24-membered polyene macrolides, primarily isolated from marine bacteria, that exhibit a wide range of potent biological activities. These activities include antibacterial, antiviral, antifungal, and cytotoxic effects, making them attractive targets for drug discovery and development. Macrolactin X, a representative member of this family, possesses a complex structure characterized by a large lactone ring, multiple stereocenters, and a conjugated polyene system. The total synthesis of such complex natural products is a significant challenge in organic chemistry and provides a valuable platform for the development of novel synthetic methodologies and the generation of analogs for structure-activity relationship (SAR) studies.

This document outlines a proposed total synthesis of this compound. As a published total synthesis for this specific macrolactin is not available, the presented protocol is a convergent and stereoselective route designed by adapting established and validated strategies from the successful total syntheses of structurally related macrolactins, most notably Macrolactin A. The proposed synthesis is divided into the preparation of two key fragments, their subsequent coupling, and the final macrolactonization to yield the target molecule.

Biological Activity and Potential Applications

Macrolactins have been shown to interfere with critical cellular processes. For instance, some macrolactins inhibit bacterial protein biosynthesis. Their broad spectrum of biological activities suggests potential applications as:

  • Antibacterial agents: Particularly against drug-resistant bacterial strains.

  • Antiviral therapeutics: Showing activity against viruses such as HIV.

  • Anticancer drugs: Exhibiting cytotoxicity against various cancer cell lines.

  • Research tools: To probe biological pathways and identify new drug targets.

The synthetic route detailed below provides access to the core scaffold of this compound, enabling the synthesis of novel analogs with potentially improved potency, selectivity, and pharmacokinetic properties.

Proposed Retrosynthetic Analysis

A convergent retrosynthetic strategy is proposed for the synthesis of this compound. The molecule is disconnected into two main fragments of similar complexity: a C1-C13 fragment and a C14-C24 fragment. The key disconnections are the ester bond of the macrolactone, the C13-C14 bond, and the strategic disassembly of the polyene chains within each fragment. This approach allows for the parallel synthesis of the fragments, improving overall efficiency.

G Macrolactin_X This compound Seco_Acid Seco-Acid Macrolactin_X->Seco_Acid Macrolactonization Fragment_A C1-C13 Fragment (Aldehyde) Seco_Acid->Fragment_A Julia-Kocienski Olefination Fragment_B C14-C24 Fragment (Sulfone) Seco_Acid->Fragment_B Subfragment_A1 C1-C7 Sub-fragment Fragment_A->Subfragment_A1 Subfragment_A2 C8-C13 Sub-fragment Fragment_A->Subfragment_A2 Subfragment_B1 C14-C18 Sub-fragment Fragment_B->Subfragment_B1 Subfragment_B2 C19-C24 Sub-fragment Fragment_B->Subfragment_B2

Caption: Retrosynthetic analysis of this compound.

Experimental Protocols

The following protocols are proposed for the synthesis of this compound, based on analogous transformations in the synthesis of Macrolactin A.

Synthesis of C14-C24 Fragment (Sulfone)

This fragment is proposed to be synthesized from a readily available chiral starting material, such as (R)-(-)-glycidol, to establish the initial stereocenter.

Step 1: Epoxide Opening and Protection

  • To a solution of (R)-(-)-glycidol in anhydrous THF at -78 °C, add a vinyl cuprate reagent (prepared from vinyl bromide and copper(I) cyanide).

  • Allow the reaction to warm to 0 °C and stir for 4 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether, and dry the combined organic layers over anhydrous sodium sulfate.

  • After filtration and concentration, protect the resulting diol. A common strategy is to form the acetonide by reacting with 2,2-dimethoxypropane and a catalytic amount of p-toluenesulfonic acid.

  • Purify the product by flash column chromatography.

Step 2: Chain Elongation and Sulfone Installation

  • Cleave the terminal olefin of the product from Step 1 using ozonolysis followed by a reductive workup (e.g., with dimethyl sulfide) to yield an aldehyde.

  • Perform a Wittig reaction with a suitable phosphonium ylide to extend the carbon chain.

  • Deprotect the primary alcohol and convert it to a leaving group (e.g., a tosylate).

  • Displace the tosylate with a sulfone anion (e.g., lithiated phenyl methyl sulfone) to install the sulfone moiety.

  • Further elaboration of the side chain can be achieved through standard transformations to construct the remainder of the C14-C24 fragment.

Synthesis of C1-C13 Fragment (Aldehyde)

This fragment can be constructed using stereoselective aldol reactions and olefinations.

Step 1: Asymmetric Aldol Reaction

  • Start with a suitable chiral auxiliary-containing propionate equivalent.

  • Perform an asymmetric aldol reaction with a protected hydroxyacetaldehyde to set the stereocenters.

  • Remove the chiral auxiliary and protect the resulting hydroxyl group.

Step 2: Formation of the Diene System

  • Elongate the carbon chain through a series of reductions and oxidations to form a suitable precursor for olefination.

  • A Stille coupling or a Wittig reaction can be employed to introduce the conjugated diene system with the desired stereochemistry.

  • Oxidize the terminal alcohol to the corresponding aldehyde to prepare the fragment for coupling.

Fragment Coupling and Completion of the Synthesis

Step 1: Julia-Kocienski Olefination

  • Deprotonate the C14-C24 sulfone fragment with a strong base (e.g., n-butyllithium) at -78 °C in anhydrous THF.

  • Add the C1-C13 aldehyde fragment to the solution and stir for 2 hours.

  • Quench the reaction and perform an appropriate workup. This reaction will form the C13-C14 double bond, coupling the two fragments.

Step 2: Deprotection and Macrolactonization

  • Selectively deprotect the terminal ester and the terminal alcohol of the coupled product. This may require several steps depending on the protecting group strategy employed.

  • Perform the macrolactonization using a suitable reagent. The Yamaguchi macrolactonization is a common and effective method:

    • Treat the seco-acid with 2,4,6-trichlorobenzoyl chloride and triethylamine in THF.

    • Add the resulting mixed anhydride solution dropwise to a solution of DMAP in toluene at high dilution to favor intramolecular cyclization.

  • Purify the resulting macrolactone by column chromatography.

Step 3: Final Deprotection

  • Remove any remaining protecting groups to yield the final target molecule, this compound. Purification by HPLC is often necessary at this stage.

Quantitative Data Summary

The following table summarizes the proposed synthetic sequence with estimated yields based on similar reactions in the literature for Macrolactin A synthesis.

Stage Description Number of Steps Estimated Overall Yield
Fragment B Synthesis Synthesis of the C14-C24 sulfone fragment.~10-12~15-20%
Fragment A Synthesis Synthesis of the C1-C13 aldehyde fragment.~8-10~20-25%
Fragment Coupling Julia-Kocienski olefination to connect the two fragments.1~70-80%
Macrolactonization Ring closure to form the 24-membered lactone.1~50-60%
Final Deprotection Removal of all protecting groups.1-2~80-90%
Overall Synthesis From starting materials to this compound.~21-26~0.5-1.5%

Synthetic Workflow Diagram

G cluster_fragB C14-C24 Fragment Synthesis cluster_fragA C1-C13 Fragment Synthesis B_start Chiral Starting Material B_inter1 Protected Diol B_start->B_inter1 B_inter2 Chain-Elongated Intermediate B_inter1->B_inter2 B_final C14-C24 Sulfone B_inter2->B_final Coupling Julia-Kocienski Olefination B_final->Coupling A_start Chiral Auxiliary Propionate A_inter1 Aldol Adduct A_start->A_inter1 A_inter2 Diene Intermediate A_inter1->A_inter2 A_final C1-C13 Aldehyde A_inter2->A_final A_final->Coupling Seco_Acid Seco-Acid Coupling->Seco_Acid Macrolactonization Yamaguchi Macrolactonization Seco_Acid->Macrolactonization Protected_Macrocycle Protected This compound Macrolactonization->Protected_Macrocycle Final_Product This compound Protected_Macrocycle->Final_Product Final Deprotection

Caption: Proposed synthetic workflow for the total synthesis of this compound.

Application Note & Protocol: Total Synthesis of Macrolactin-Family Natural Products

Author: BenchChem Technical Support Team. Date: November 2025

A Representative Case Study: The Stereocontrolled Total Synthesis of (-)-Macrolactin A

Audience: Researchers, scientists, and drug development professionals in the fields of organic chemistry, medicinal chemistry, and natural product synthesis.

Abstract: Macrolactins are a class of 24-membered polyene macrolides that exhibit a wide range of potent biological activities, including antibacterial, antiviral, and antitumor properties. This document provides a detailed overview of the synthetic strategies toward this family of natural products. As a specific example, a comprehensive protocol for the total synthesis of (-)-Macrolactin A, a representative member of the macrolactin family, is presented. It should be noted that a total synthesis for Macrolactin X has not yet been reported in the peer-reviewed scientific literature. The presented synthesis of (-)-Macrolactin A, originally developed by the Marino group, serves as an instructive model for constructing the complex macrolactin core. This synthesis features a convergent approach, employing key reactions such as Noyori asymmetric reduction, Julia-Lythgoe olefination, and Yamaguchi macrolactonization to achieve high stereocontrol. Detailed experimental procedures for key steps, quantitative data, and workflow diagrams are provided to aid researchers in the synthesis of macrolactin analogs for further biological evaluation and drug discovery efforts.

Introduction to Macrolactins

Macrolactins are a growing family of natural products first isolated in 1989.[1] These 24-membered macrolides are characterized by a polyene structure and multiple stereocenters, which contribute to their significant biological activities.[2] Various macrolactin analogs have shown efficacy against a range of pathogens and cell lines, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci, and the HIV-1 virus.[1][2] The structural complexity and potent biological profile of macrolactins make them attractive targets for total synthesis. Synthetic access allows for the confirmation of absolute stereochemistry, provides material for advanced biological studies, and enables the generation of novel analogs with potentially improved therapeutic properties.

While numerous macrolactins have been isolated and characterized, the total synthesis of many, including this compound, remains an unmet challenge. This document leverages the well-established total synthesis of (-)-Macrolactin A as a detailed guide to the synthetic strategies employed for this class of molecules.

Retrosynthetic Analysis of (-)-Macrolactin A

The synthetic strategy for (-)-Macrolactin A by Marino and coworkers is a convergent approach, disconnecting the macrolide into two key fragments of comparable complexity: a C3-C13 fragment and a C14-C24 fragment. The retrosynthetic analysis is outlined below.

The macrocycle is disconnected at the ester linkage, revealing a hydroxy acid precursor. This seco-acid is formed via a Julia-Lythgoe olefination between a C3-C13 aldehyde and a C14-C24 sulfone. This disconnection strategy allows for the independent and stereocontrolled synthesis of the two major fragments, which are then coupled in the final stages of the synthesis.

G MacrolactinA (-)-Macrolactin A SecoAcid Hydroxy Acid Precursor MacrolactinA->SecoAcid Yamaguchi Macrolactonization Aldehyde C3-C13 Aldehyde SecoAcid->Aldehyde Julia-Lythgoe Olefination Sulfone C14-C24 Sulfone SecoAcid->Sulfone Fragment1 C3-C9 Building Block Aldehyde->Fragment1 Fragment2 C10-C13 Building Block Aldehyde->Fragment2 Fragment3 C14-C17 Building Block Sulfone->Fragment3 Fragment4 C18-C24 Building Block Sulfone->Fragment4

Figure 1: Retrosynthetic analysis of (-)-Macrolactin A.

Synthetic Workflow

The forward synthesis involves the preparation of the two key fragments followed by their coupling and subsequent macrolactonization. The overall workflow is depicted below.

G cluster_0 Fragment Synthesis cluster_1 Fragment Coupling and Cyclization cluster_2 Final Product C3_C13 Synthesis of C3-C13 Aldehyde Coupling Julia-Lythgoe Olefination C3_C13->Coupling C14_C24 Synthesis of C14-C24 Sulfone C14_C24->Coupling Deprotection Selective Deprotection Coupling->Deprotection Lactonization Yamaguchi Macrolactonization Deprotection->Lactonization FinalDeprotection Final Deprotection Lactonization->FinalDeprotection MacrolactinA (-)-Macrolactin A FinalDeprotection->MacrolactinA

Figure 2: Overall synthetic workflow for (-)-Macrolactin A.

Quantitative Data Summary

The following tables summarize the yields for the key transformations in the total synthesis of (-)-Macrolactin A.

Table 1: Synthesis of C14-C24 Sulfone Fragment

StepReactionStarting MaterialProductYield (%)
1Noyori Asymmetric ReductionAlkynonePropargyl Alcohol98
2TBS ProtectionPropargyl AlcoholTBS-ether99
3Hydrozirconation/IodinationTBS-protected alkyneVinyl Iodide85
4Sulfone AlkylationPhenyl SulfoneAlkylated Sulfone82
5PMB DeprotectionPMB-etherAlcohol89

Table 2: Synthesis of C3-C13 Aldehyde Fragment

StepReactionStarting MaterialProductYield (%)
1Chiral Sulfoxide AdditionVinylic TellurideAllylic Alcohol85
2TBS ProtectionAllylic AlcoholTBS-ether95
3OzonolysisOlefinAldehyde90

Table 3: Fragment Coupling and Macrolactonization

StepReactionStarting MaterialProductYield (%)
1Julia-Lythgoe OlefinationC3-C13 Aldehyde & C14-C24 SulfoneCoupled Product75
2SaponificationMethyl EsterSeco-acid92
3Yamaguchi MacrolactonizationSeco-acidProtected Macrolactin A70
4Global Deprotection (HF-pyr)Protected Macrolactin A(-)-Macrolactin A85

Experimental Protocols

Detailed methodologies for the key reactions in the synthesis of (-)-Macrolactin A are provided below. These protocols are based on the procedures reported by Marino et al.

Noyori Asymmetric Reduction (C14-C24 Fragment, Step 1)

This reaction establishes the C15 stereocenter.

  • Procedure: To a solution of the starting alkynone (1.0 eq) in isopropanol at room temperature is added the Noyori catalyst, (S,S)-RuCl(p-cymene)[N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine] (0.01 eq). A solution of formic acid and triethylamine (5:2 mixture) is then added, and the reaction is stirred for 12 hours. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired propargyl alcohol.

  • Quantitative Parameters:

    • Substrate: 5.0 g

    • Catalyst: 0.1 g

    • Solvent: 50 mL isopropanol

    • Reagents: Formic acid (5 mL), Triethylamine (2 mL)

    • Yield: 98%

    • Enantiomeric Excess: >95% ee

Julia-Lythgoe Olefination (Fragment Coupling, Step 1)

This reaction couples the two main fragments to form the C13-C14 double bond.

  • Procedure: To a solution of the C14-C24 sulfone (1.1 eq) in anhydrous THF at -78 °C is added n-butyllithium (1.1 eq) dropwise. The resulting solution is stirred for 30 minutes, after which a solution of the C3-C13 aldehyde (1.0 eq) in THF is added. The reaction is stirred for 1 hour at -78 °C. The reaction mixture is then quenched with a saturated aqueous solution of ammonium chloride and warmed to room temperature. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The crude product is then dissolved in methanol and treated with sodium amalgam (5% Na) at -20 °C for 4 hours. The reaction is filtered, concentrated, and purified by flash chromatography to yield the coupled product.

  • Quantitative Parameters:

    • C14-C24 Sulfone: 1.2 g

    • C3-C13 Aldehyde: 1.0 g

    • n-Butyllithium: 2.5 M in hexanes

    • Sodium Amalgam: 5.0 g

    • Yield: 75% (E-isomer)

Yamaguchi Macrolactonization (Cyclization, Step 3)

This is the key macrocyclization step to form the 24-membered ring.

  • Procedure: To a solution of the seco-acid (1.0 eq) in anhydrous toluene is added triethylamine (2.5 eq). The solution is stirred for 10 minutes, and then 2,4,6-trichlorobenzoyl chloride (1.2 eq) is added. The reaction mixture is stirred at room temperature for 2 hours. The resulting solution is then added dropwise via syringe pump over 6 hours to a solution of 4-dimethylaminopyridine (DMAP, 7.0 eq) in anhydrous toluene at 90 °C. After the addition is complete, the reaction is stirred for an additional 12 hours at 90 °C. The mixture is cooled to room temperature, diluted with ethyl acetate, and washed successively with saturated aqueous sodium bicarbonate and brine. The organic layer is dried over sodium sulfate, concentrated, and purified by flash chromatography to afford the protected macrolactin.

  • Quantitative Parameters:

    • Seco-acid: 500 mg

    • 2,4,6-trichlorobenzoyl chloride: 0.2 mL

    • Triethylamine: 0.4 mL

    • DMAP: 1.0 g

    • Solvent (Toluene): 250 mL (for high dilution)

    • Yield: 70%

Conclusion

The total synthesis of (-)-Macrolactin A has been successfully achieved through a convergent and highly stereocontrolled route. The strategies and protocols outlined in this document, particularly the use of powerful synthetic methods like the Julia-Lythgoe olefination and Yamaguchi macrolactonization, provide a robust framework for the synthesis of other members of the macrolactin family. While the total synthesis of this compound has not yet been reported, the methodologies presented here offer a clear and validated pathway for approaching its synthesis and that of other novel analogs. These synthetic efforts are crucial for enabling further investigation into the therapeutic potential of this important class of natural products.

References

Application Notes & Protocols: Purification of Macrolactin X

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive overview and detailed protocols for the isolation and purification of Macrolactin X, a member of the macrolactin class of antibiotics. The methodologies outlined are based on established chromatographic techniques successfully employed for the purification of macrolactins from bacterial fermentation broths, with specific reference to analogs like Macrolactin XY isolated from Bacillus subtilis.

This document is intended for researchers, scientists, and drug development professionals engaged in natural product chemistry, antibiotic discovery, and process development.

Purification Workflow Overview

The purification of this compound from a bacterial source is a multi-step process designed to systematically remove impurities and isolate the target compound with high purity. The general strategy begins with the extraction of the fermented culture, followed by a series of chromatographic separations that exploit the physicochemical properties of the macrolactin molecule. The workflow typically involves an initial fractionation on silica gel, followed by size-exclusion chromatography, and concluding with a high-resolution preparative HPLC step.

Purification_Workflow Overall Purification Workflow for this compound cluster_extraction Step 1: Extraction cluster_fractionation Step 2: Initial Fractionation cluster_purification Step 3: Intermediate Purification cluster_final Step 4: Final Polishing Fermentation Bacillus sp. Fermentation Broth Extraction Ethyl Acetate Extraction Fermentation->Extraction Partitioning Crude_Extract Crude Extract (Dry Powder) Extraction->Crude_Extract Evaporation Silica_Column Silica Gel Column Chromatography Crude_Extract->Silica_Column Fractions Bioactive Fractions Collected Silica_Column->Fractions Step-Gradient Elution Sephadex Sephadex LH-20 Chromatography Fractions->Sephadex TLC Monitoring Semi_Pure Semi-Purified Macrolactin Fraction Sephadex->Semi_Pure Size Exclusion Prep_HPLC Preparative RP-HPLC (C18) Semi_Pure->Prep_HPLC Pure_MX This compound (>95% Purity) Prep_HPLC->Pure_MX Gradient Elution

Caption: Workflow for this compound purification.

Experimental Protocols

The following protocols describe a general methodology for the isolation of this compound from a Bacillus sp. culture.

Protocol 1: Fermentation and Crude Extraction

This protocol covers the initial steps of growing the bacterial source and extracting the secondary metabolites.

  • Inoculation and Fermentation:

    • Prepare a suitable liquid medium (e.g., Nutrient Broth) for bacterial growth.

    • Inoculate the medium with a single colony of a macrolactin-producing strain, such as Bacillus subtilis sp. 18.

    • Incubate the culture in a shaker at the optimal temperature (e.g., 30-37°C) for a period sufficient for secondary metabolite production (typically 48-72 hours).

  • Extraction:

    • Harvest the fermentation broth and centrifuge to separate the supernatant from the bacterial cells.

    • Combine the supernatant with an equal volume of ethyl acetate in a separatory funnel.

    • Shake vigorously and allow the layers to separate. Collect the upper organic (ethyl acetate) layer.

    • Repeat the extraction process three times to maximize the recovery of metabolites.

    • Pool the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude extract. Dry thoroughly to obtain a powder.

Protocol 2: Chromatographic Purification

This protocol details the multi-step chromatographic process to isolate this compound from the crude extract.

  • Step A: Silica Gel Column Chromatography (Initial Fractionation)

    • Prepare a silica gel (e.g., HSGF254) column packed in a non-polar solvent like n-hexane.

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol/dichloromethane) and adsorb it onto a small amount of silica gel.

    • After drying, load the adsorbed sample onto the top of the prepared column.

    • Elute the column using a step-gradient of increasing polarity, for example, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate.

    • Collect fractions of a fixed volume (e.g., 50 mL) and monitor the composition of each fraction using Thin-Layer Chromatography (TLC).

    • Pool the fractions containing the target compound(s) based on the TLC profiles.

  • Step B: Sephadex LH-20 Chromatography (Intermediate Purification)

    • Concentrate the pooled, bioactive fractions from the silica gel step.

    • Dissolve the residue in the mobile phase (e.g., 1:1 Methanol:Dichloromethane).

    • Apply the sample to a pre-equilibrated Sephadex LH-20 column.

    • Elute isocratically with the same solvent system at a consistent flow rate.

    • Collect fractions and monitor via TLC or HPLC to identify those containing the semi-purified this compound. Pool the relevant fractions.

  • Step C: Preparative RP-HPLC (Final Polishing)

    • Dry the semi-purified fraction from the Sephadex LH-20 step.

    • Dissolve the sample in the initial mobile phase for HPLC (e.g., a mixture of acetonitrile and water).

    • Purify the sample using a preparative reversed-phase C18 HPLC column.

    • Elute with a gradient of acetonitrile in water (both may contain a modifier like 0.1% acetic acid). An example gradient could be 40% to 60% acetonitrile over 60 minutes.

    • Monitor the elution profile using a UV detector, typically at wavelengths around 230-280 nm.

    • Collect the peak corresponding to this compound.

    • Confirm the purity of the collected fraction using analytical HPLC. A purity of >95% is typically desired.

    • Evaporate the solvent to obtain the pure compound and verify its structure using spectroscopic methods like NMR and mass spectrometry.

Data Presentation

Quantitative data is crucial for evaluating the efficiency of a purification process. The tables below summarize the key parameters and expected outcomes.

Table 1: Representative Purification Summary for Macrolactins This table provides an example of the mass and yield progression during the purification of macrolactins from a 300 mg crude extract, based on reported values for similar compounds.

Purification StepStarting Mass (mg)Mass Recovered (mg)Step Yield (%)Purity (%)
Crude Extract300300100<10
Silica Gel Fractionation3009531.7~40
Sephadex LH-20957073.7~75
Preparative HPLC7040.457.7>95

Table 2: Summary of Chromatographic Conditions This table outlines the typical conditions for the chromatographic steps described in Protocol 2.

ParameterSilica Gel ChromatographySephadex LH-20Preparative RP-HPLC
Stationary Phase Silica Gel (e.g., HSGF254)Sephadex LH-20C18, 7-10 µm
Column Dimensions Variable (e.g., 40x400 mm)e.g., 25 x 760 mme.g., 21 x 250 mm
Mobile Phase n-Hexane / Ethyl Acetate Gradient1:1 Methanol:DichloromethaneAcetonitrile / Water Gradient
Elution Mode GradientIsocraticGradient
Flow Rate Gravity / Low Pressure~5 mL/min~20 mL/min
Detection TLC Plate (UV/Stain)TLC / HPLCUV (230-280 nm)

Conclusion

The successful isolation of this compound relies on a systematic application of extraction and chromatographic principles. The protocols and data presented here provide a robust framework for researchers to purify this and other related macrolactin compounds. High-speed counter-current chromatography (HSCCC) may also be considered as an efficient alternative or supplementary technique for separating macrolactin analogs. Final characterization with NMR and mass spectrometry is essential to confirm the identity and purity of the final product.

Application Notes & Protocols: Quantitative Analysis of Macrolactin X by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

APN-MLX-001

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed methodology for the quantification of Macrolactin X in liquid samples, such as fermentation broth or biological fluids. The protocol is based on a robust Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method, which offers high selectivity and sensitivity. The procedure includes sample preparation by solid-phase extraction (SPE), chromatographic separation using a C18 reversed-phase column, and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is ideal for pharmacokinetic studies, bioprocess monitoring, and quality control applications.

Introduction

Macrolactins are a class of 24-membered macrocyclic lactones, primarily produced by marine bacteria, that exhibit a wide range of biological activities, including antibacterial, antiviral, and anti-inflammatory properties.[1] this compound, as part of this family, is a compound of significant interest for therapeutic development. Accurate and precise quantification is crucial for evaluating its efficacy, understanding its pharmacokinetic profile, and optimizing its production.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for quantifying trace levels of molecules in complex matrices due to its high sensitivity and specificity.[2] This application note details a complete workflow for the quantitative analysis of this compound, from sample preparation to data acquisition and analysis.

Experimental Workflow

The overall experimental process for this compound quantification is outlined below. The workflow ensures the removal of interfering matrix components and enables sensitive detection of the analyte.

This compound Quantification Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Liquid Sample (e.g., Fermentation Broth) Centrifuge Centrifugation (to remove particulates) Sample->Centrifuge Dilution Dilution & pH Adjustment Centrifuge->Dilution SPE Solid-Phase Extraction (SPE) (Condition -> Load -> Wash -> Elute) Dilution->SPE Evaporation Evaporation to Dryness SPE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into LC-MS/MS System Reconstitution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization Detection MS/MS Detection (MRM Mode) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Figure 1: Experimental workflow for this compound quantification.

Materials and Reagents

  • This compound analytical standard (purity >95%)

  • Internal Standard (IS), e.g., a structurally similar macrolide like Erythromycin or a stable isotope-labeled this compound.

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Water, LC-MS grade

  • Formic Acid (FA), LC-MS grade

  • Ammonium Formate, LC-MS grade

  • Oasis HLB SPE Cartridges (or equivalent)

  • Microcentrifuge tubes

  • Pipettes and tips

Protocols

Preparation of Stock and Working Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound standard and dissolve it in 1.0 mL of methanol. This can be stored at -20°C.

  • Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the chosen internal standard in methanol.

  • Working Standard Solutions: Serially dilute the primary stock solution with a 50:50 mixture of acetonitrile and water to prepare a series of calibration standards. A typical concentration range would be 1 ng/mL to 1000 ng/mL.

  • Spiking Solution: Prepare a working solution of the internal standard at a fixed concentration (e.g., 100 ng/mL) to be spiked into all samples, standards, and quality controls.

Sample Preparation Protocol (Solid-Phase Extraction)

This protocol is designed for clearing complex matrices like fermentation broth.

  • Clarification: Centrifuge 1.0 mL of the sample at 12,000 x g for 10 minutes to pellet cells and particulates.

  • Dilution: Transfer 500 µL of the supernatant to a clean tube. Add 500 µL of water and 10 µL of the IS spiking solution. Vortex to mix.

  • SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the diluted sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic impurities.

  • Elution: Elute this compound with 1 mL of methanol into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 90% Water/10% Acetonitrile with 0.1% Formic Acid). Vortex and transfer to an LC vial for analysis.

LC-MS/MS Method Parameters

The following parameters provide a starting point and should be optimized for the specific instrument used.

Table 1: Liquid Chromatography Parameters

ParameterRecommended Setting
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 2.6 µm)
Mobile Phase A Water with 0.1% Formic Acid & 5 mM Ammonium Formate
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Elution 0-2 min: 10% B; 2-10 min: 10-95% B; 10-12 min: 95% B; 12.1-15 min: 10% B

Table 2: Mass Spectrometry Parameters Note: As "this compound" is not widely characterized, parameters for a representative macrolactin (Macrolactin A, C₂₄H₃₄O₅, MW: 402.53) are proposed. The exact mass and fragmentation pattern for this compound should be confirmed experimentally.

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temp. 400°C
Capillary Voltage 4.5 kV
Scan Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) m/z 403.2 [M+H]⁺
Product Ions (Q3) To be determined by infusion of standard. Likely fragments would involve neutral losses of H₂O or cleavages of the macrocyclic ring. A hypothetical transition could be 403.2 -> 157.1.
Collision Energy To be optimized (typically 15-35 eV)

Data Analysis and Quantification

  • Peak Integration: Integrate the chromatographic peaks for this compound and the Internal Standard in all samples and standards.

  • Calibration Curve: Generate a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the concentration of the calibration standards.

  • Regression: Apply a linear regression model, typically with a weighting factor of 1/x or 1/x², to the calibration curve. The correlation coefficient (r²) should be >0.99.

  • Quantification: Calculate the concentration of this compound in the unknown samples by interpolating their analyte/IS peak area ratios from the calibration curve.

Method Performance Characteristics (Typical)

The following table summarizes the expected performance of the method, based on similar analyses of macrolide antibiotics.[2] Validation should be performed to confirm these parameters.

Table 3: Typical Method Validation Parameters

ParameterExpected Range
Linearity (r²) > 0.99
Range 1 - 1000 ng/mL
Limit of Detection (LOD) 0.2 - 0.5 µg/kg (in matrix)
Limit of Quantification (LOQ) 0.5 - 2.0 µg/kg (in matrix)
Accuracy (Recovery) 85% - 115%
Precision (RSD%) < 15%

Signaling Pathway Context

While this compound is primarily known for its antibacterial activity, understanding its interaction with cellular machinery is key. Macrolactins can inhibit bacterial protein biosynthesis. A simplified diagram illustrating this general mechanism of action is provided below.

Macrolactin Mechanism of Action cluster_bacterium Bacterial Cell Ribosome Ribosome Protein Growing Polypeptide Chain Ribosome->Protein synthesizes mRNA mRNA mRNA->Ribosome template tRNA Aminoacyl-tRNA tRNA->Ribosome delivers amino acid CellDeath Cell Growth Arrest & Death Protein->CellDeath Lack of essential proteins leads to... MacrolactinX This compound MacrolactinX->Inhibition Inhibition->Ribosome  Inhibition of  Translocation/Peptidyl Transfer

Figure 2: General mechanism of antibacterial action for macrolides.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Macrolactin X

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Macrolactin X, a novel polyketide antibiotic. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, both modified with 0.1% formic acid, ensuring sharp peak shapes and efficient separation. Detection is performed using a UV-Vis detector, leveraging the characteristic chromophores of the macrolactin class of compounds. This protocol is intended for researchers, scientists, and drug development professionals engaged in the discovery, characterization, and quality control of new macrolactin antibiotics.

Introduction

Macrolactins are a class of 24-membered lactone ring polyketides, primarily isolated from marine bacteria, that exhibit a wide range of biological activities, including antibacterial, antiviral, and antitumor properties.[1] The structural diversity within this class necessitates reliable analytical methods for their identification and quantification. This compound represents a recently discovered analog with significant therapeutic potential. The HPLC method described herein provides a framework for its accurate analysis in various matrices, from fermentation broths to purified samples.

Experimental

  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD) or variable wavelength detector (VWD).

  • Chromatography Data System (CDS): OpenLab CDS or equivalent.

  • Analytical Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm particle size, or equivalent.

  • Solvents: HPLC-grade acetonitrile, methanol, and water. Formic acid (LC-MS grade).

  • Sample Vials: 2 mL amber glass vials with PTFE septa.

A summary of the optimized HPLC conditions is presented in Table 1.

Parameter Condition
Stationary Phase C18 Reversed-Phase
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 262 nm
Run Time 25 minutes
Gradient Program See Table 2

Table 1: Optimized HPLC Conditions for this compound Analysis.

The gradient program for the separation of this compound is detailed in Table 2.

Time (min) % Mobile Phase A % Mobile Phase B
0.06040
15.01090
20.01090
20.16040
25.06040

Table 2: Gradient Elution Program.

Protocols

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the initial mobile phase composition (60:40 Water:Acetonitrile with 0.1% Formic Acid) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Extraction: To 10 mL of fermentation broth, add 20 mL of ethyl acetate and shake vigorously for 30 minutes.

  • Phase Separation: Centrifuge the mixture at 4000 rpm for 15 minutes to separate the organic and aqueous phases.

  • Solvent Evaporation: Carefully collect the upper ethyl acetate layer and evaporate to dryness under reduced pressure using a rotary evaporator.

  • Reconstitution: Reconstitute the dried extract in 1 mL of methanol.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial prior to injection.

Method Validation Summary

The described method was validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). A summary of the validation parameters is provided in Table 3.

Parameter Result
Retention Time (RT) ~12.5 min
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%
LOD 0.2 µg/mL
LOQ 0.7 µg/mL

Table 3: Summary of Method Validation Data.

Visualization of Experimental Workflow

The logical flow of the analytical process, from sample preparation to data analysis, is depicted in the following diagram.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis Sample Fermentation Broth Extraction Liquid-Liquid Extraction (Ethyl Acetate) Sample->Extraction Standard This compound Reference Standard Std_Prep Serial Dilution for Calibration Curve Standard->Std_Prep Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Methanol Evaporation->Reconstitution Filtration 0.22 µm Filtration Reconstitution->Filtration Injection Injection into HPLC System Filtration->Injection Std_Prep->Injection Separation C18 Reversed-Phase Separation (Gradient Elution) Injection->Separation Detection UV Detection at 262 nm Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification using Calibration Curve Integration->Quantification Report Final Report Generation Quantification->Report

References

Application Note & Protocol: Quantitative Determination of Macrolactin X in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Macrolactins are a class of macrolide antibiotics with a characteristic 24-membered lactone ring that exhibit a range of biological activities, including antibacterial, antiviral, and antitumor effects.[1] Macrolactin X, a recently identified analog, has shown promising antibacterial activity, particularly against various pathogens.[1][2] This application note provides a detailed protocol for the sensitive and selective quantification of this compound in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described methodology is essential for pharmacokinetic studies, drug metabolism research, and quality control in the development of new therapeutic agents.

Quantitative Data Summary

While specific quantitative performance data for this compound is not yet widely published, the following table outlines typical validation parameters for LC-MS/MS assays of similar macrolide antibiotics.[3] Researchers should use this as a guideline for the expected performance of the described protocol.

ParameterExpected Performance Range
Limit of Detection (LOD) 0.1 - 1.0 ng/mL
Limit of Quantification (LOQ) 0.5 - 5.0 ng/mL
Linearity (R²) > 0.99
Accuracy (% Recovery) 85 - 115%
Precision (% RSD) < 15%
Matrix Effect Minimized through sample preparation

Experimental Protocol

This protocol is designed for the analysis of this compound from a biological matrix such as plasma or bacterial culture supernatant.

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Objective: To extract this compound from the biological matrix and remove interfering substances.

  • Materials:

    • Oasis HLB SPE cartridges (or equivalent)

    • Methanol (LC-MS grade)

    • Water (LC-MS grade)

    • Formic acid (LC-MS grade)

    • Biological matrix (e.g., plasma, culture supernatant)

    • Centrifuge

    • Nitrogen evaporator

  • Procedure:

    • Pre-treatment: Centrifuge the biological sample to pellet any precipitates.

    • Dilution: Dilute the supernatant/plasma 1:1 with 0.1% formic acid in water.

    • SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

    • Sample Loading: Load the diluted sample onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.

    • Elution: Elute this compound with 1 mL of methanol.

    • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

2. LC-MS/MS Analysis

  • Objective: To chromatographically separate this compound from other components and detect it with high sensitivity and specificity using tandem mass spectrometry.

  • Instrumentation:

    • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      Time (min) % B
      0.0 5
      1.0 5
      8.0 95
      10.0 95
      10.1 5

      | 12.0 | 5 |

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40 °C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The precursor ion will be the [M+H]⁺ adduct of this compound. Product ions will be determined by infusing a standard solution and performing a product ion scan. Based on the fragmentation of similar macrolactins like Macrolactin A, characteristic losses of water and other neutral fragments are expected.[4]

      Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
      This compound To be determined To be determined To be optimized

      | Internal Standard | To be selected | To be determined | To be optimized |

    • Source Parameters:

      • Capillary Voltage: 3.5 kV.

      • Source Temperature: 150 °C.

      • Desolvation Temperature: 350 °C.

      • Gas Flows: To be optimized for the specific instrument.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Pretreat Pre-treatment (Centrifugation) Sample->Pretreat SPE Solid-Phase Extraction Pretreat->SPE Dry Evaporation SPE->Dry Reconstitute Reconstitution Dry->Reconstitute LC LC Separation Reconstitute->LC MS MS/MS Detection (MRM) LC->MS DataAcq Data Acquisition MS->DataAcq Quant Quantification DataAcq->Quant

Caption: Experimental workflow for this compound detection.

proposed_moa cluster_bacterium Bacterial Cell MacrolactinX This compound CellMembrane Cell Membrane MacrolactinX->CellMembrane EnergyMetabolism Energy Metabolism Genes MacrolactinX->EnergyMetabolism Disruption Disruption of Integrity and Permeability CellMembrane->Disruption Inhibition Inhibition of Gene Expression EnergyMetabolism->Inhibition BacterialDeath Bacterial Cell Death Disruption->BacterialDeath Inhibition->BacterialDeath

References

Application Notes and Protocols for Macrolactin X in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanism of Action

Macrolactins exert their biological effects through the modulation of key signaling pathways. In the context of inflammation, they have been shown to inhibit the activation of the transcription factor NF-κB and the mitogen-activated protein kinase (MAPK) pathway. This inhibition leads to a downstream reduction in the expression of pro-inflammatory mediators. In cancer cells, macrolactins can induce apoptosis (programmed cell death) and cause cell cycle arrest, thereby inhibiting tumor growth.

Data Presentation

The following tables summarize the available quantitative data for the biological activity of macrolactin analogs.

Table 1: Cytotoxicity of 7-O-succinyl macrolactin A (SMA) in Human Glioblastoma Cell Lines

Cell LineAssay TypeTime PointIC50 (µM)
U87MGCell ViabilityNot SpecifiedConcentration-dependent inhibition observed
U251MGCell ViabilityNot SpecifiedConcentration-dependent inhibition observed
LN229Cell ViabilityNot SpecifiedConcentration-dependent inhibition observed

Note: While the referenced study demonstrated concentration-dependent inhibition of cell viability, specific IC50 values were not provided in the available literature. The study does indicate significant effects on cell migration and invasion at concentrations up to 100 µM[1].

Table 2: Anti-inflammatory Activity of 7,13-epoxy-macrolactin A

Cell LineAssay TypeEffect
RAW 264.7mRNA expressionSignificant inhibition of LPS-induced iNOS, IL-1β, and IL-6 mRNA

Note: At concentrations of 1–40 μM, macrolactins, including 7,13-epoxy-macrolactin A, did not show obvious cytotoxic effects in RAW 264.7 cells[2].

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTS Assay)

This protocol is for determining the effect of Macrolactin X on the viability of adherent cells.

Materials:

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • MTS reagent

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with vehicle control (medium with the same concentration of solvent used to dissolve this compound) and untreated control (medium only).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTS Addition: Add 20 µL of MTS reagent to each well.

  • Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Apoptosis Detection (TUNEL Assay)

This protocol outlines the detection of DNA fragmentation associated with apoptosis.

Materials:

  • Cells cultured on coverslips or in chamber slides

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde in PBS

  • Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

  • TUNEL reaction mixture (containing TdT enzyme and labeled nucleotides, e.g., BrdUTP)

  • Antibody against the incorporated label (e.g., anti-BrdU antibody) conjugated to a fluorescent dye

  • Nuclear counterstain (e.g., DAPI)

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Culture cells on coverslips or chamber slides and treat with this compound at the desired concentration and for the appropriate duration. Include positive (e.g., DNase I treated) and negative controls.

  • Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15-30 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS and permeabilize with the permeabilization solution for 2-5 minutes on ice.

  • TUNEL Labeling: Wash the cells with PBS and incubate with the TUNEL reaction mixture in a humidified chamber at 37°C for 60 minutes.

  • Detection: Wash the cells and incubate with the fluorescently labeled antibody against the incorporated nucleotide for 30-60 minutes at room temperature in the dark.

  • Counterstaining: Wash the cells and counterstain with a nuclear stain like DAPI.

  • Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope. Apoptotic cells will show nuclear fluorescence.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This protocol is for analyzing the distribution of cells in different phases of the cell cycle.

Materials:

  • 6-well cell culture plates

  • Complete cell culture medium

  • This compound

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization, collect them in a centrifuge tube, and wash with PBS.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the pellet in PI staining solution containing RNase A.

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer.

  • Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting for NF-κB Pathway Activation

This protocol describes the detection of key proteins in the NF-κB signaling pathway, such as phosphorylated IκBα and the p65 subunit of NF-κB.

Materials:

  • Cell culture dishes

  • This compound

  • LPS (for stimulating inflammation)

  • Nuclear and Cytoplasmic Extraction Buffers

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-IκBα, anti-p65, anti-Lamin B1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis and Protein Quantification: Treat cells with this compound and/or LPS. Perform nuclear and cytoplasmic extraction[3][4][5][6][7]. Determine the protein concentration of the lysates.

  • SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system. Lamin B1 and β-actin can be used as nuclear and cytoplasmic loading controls, respectively.

Visualizations

Signaling Pathway Diagram

Macrolactin_X_Signaling LPS LPS TLR4 TLR4 LPS->TLR4 Activates TAK1 TAK1 TLR4->TAK1 MacrolactinX This compound MacrolactinX->TAK1 Inhibits IKK IKK Complex MacrolactinX->IKK Inhibits TAK1->IKK MAPK MAPK (ERK, JNK, p38) TAK1->MAPK IkBa_p p-IκBα IKK->IkBa_p Phosphorylates NFkB_p65_p50_IkBa NF-κB (p65/p50)-IκBα (Cytoplasm) IkBa_p->NFkB_p65_p50_IkBa Degradation of IκBα NFkB_p65_p50 NF-κB (p65/p50) (Nucleus) NFkB_p65_p50_IkBa->NFkB_p65_p50 Translocation Inflammatory_Genes Pro-inflammatory Genes (iNOS, IL-1β, IL-6) NFkB_p65_p50->Inflammatory_Genes Induces Transcription MAPK->Inflammatory_Genes Activates Transcription Factors

Caption: Proposed anti-inflammatory signaling pathway of this compound.

Experimental Workflow Diagram

Experimental_Workflow start Start cell_culture Cell Culture (e.g., RAW 264.7, Cancer Cell Lines) start->cell_culture treatment Treatment with this compound (Dose-response and time-course) cell_culture->treatment viability_assay Cell Viability Assay (MTS) treatment->viability_assay apoptosis_assay Apoptosis Assay (TUNEL) treatment->apoptosis_assay cell_cycle_assay Cell Cycle Analysis (PI Staining) treatment->cell_cycle_assay western_blot Western Blot Analysis (NF-κB Pathway) treatment->western_blot data_analysis Data Analysis (IC50, % Apoptosis, Cell Cycle Distribution, Protein Expression) viability_assay->data_analysis apoptosis_assay->data_analysis cell_cycle_assay->data_analysis western_blot->data_analysis end End data_analysis->end

Caption: General experimental workflow for evaluating this compound.

References

Application Notes and Protocols for the Formulation of Macrolactin X in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrolactin X, a member of the macrolactin class of polyketide macrolides, has garnered significant interest within the scientific community for its diverse biological activities. These include potent antibacterial, antiviral, and anti-inflammatory properties.[1][2][3] Primarily isolated from marine bacteria of the genus Bacillus, this compound and its analogues represent promising candidates for further investigation in drug discovery and development.[2][3]

These application notes provide a comprehensive guide for the formulation and experimental use of this compound in a research setting. The following sections detail its mechanism of action, protocols for its preparation and use in in vitro assays, and available data on its physicochemical properties.

Physicochemical Properties and Formulation

The formulation of this compound for experimental use requires careful consideration of its solubility and stability to ensure accurate and reproducible results.

Solubility

Macrolactins are generally characterized by their low solubility in polar solvents.[2][3] While specific quantitative solubility data for this compound is limited, information on related macrolactins, such as Macrolactin A, can provide valuable guidance. For research purposes, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions.[4]

Table 1: Solubility of Macrolactins in Common Laboratory Solvents

SolventSolubilityRemarks
Dimethyl Sulfoxide (DMSO)≥ 100 mg/mLRecommended for primary stock solutions.[5][6]
EthanolSolubleMay be used for dilution from a DMSO stock.
MethanolSolubleUsed in some analytical procedures like HPLC.[7]
WaterPoorly solubleGlycosylated forms of macrolactins show increased solubility in polar solvents.[1][2][3]
Stability and Storage

Proper storage is critical to maintain the bioactivity of this compound. Based on data from related compounds, the following storage conditions are recommended.

Table 2: Recommended Storage and Stability of this compound Solutions

ConditionRecommended TemperatureDurationNotes
Solid (Lyophilized Powder) -20°C or -80°C≥ 6 monthsProtect from light and moisture.
Stock Solution (in DMSO) -20°C or -80°CUp to 3 monthsAliquot to avoid repeated freeze-thaw cycles.[8]
Working Dilutions (in Aqueous Media) 2-8°CPrepare fresh for each experimentUse within 24 hours.

7-O-succinyl macrolactin A, a derivative of Macrolactin A, has been reported to exhibit superior stability and pharmacokinetic properties, suggesting that derivatization of this compound could be a strategy to enhance its stability for in vivo studies.[9]

Mechanism of Action: Anti-inflammatory Activity

This compound and its analogues have been shown to exert their anti-inflammatory effects primarily through the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway. This pathway is a key component of the innate immune response and is activated by lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.

Upon activation by LPS, TLR4 initiates a signaling cascade that leads to the activation of the transcription factor NF-κB and mitogen-activated protein kinases (MAPKs). These, in turn, induce the expression of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6).[10][11]

Macrolactins intervene in this pathway by modulating the activity of BTB Domain and CNC Homolog 1 (BACH1) and Nuclear factor erythroid 2-related factor 2 (Nrf2), which leads to the upregulation of Heme oxygenase-1 (HO-1).[10] HO-1 has anti-inflammatory properties and its induction by macrolactins contributes to the suppression of the TLR4-mediated inflammatory response.[10] The inhibition of NF-κB and MAPK phosphorylation ultimately results in the decreased production of inflammatory mediators.[10]

MacrolactinX_Signaling_Pathway This compound Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates TAK1 TAK1 TLR4->TAK1 MacrolactinX This compound MacrolactinX->TAK1 IKK IKK Complex MacrolactinX->IKK BACH1 BACH1 MacrolactinX->BACH1 Inhibits Nrf2 Nrf2 MacrolactinX->Nrf2 Activates MAPK MAPKs (ERK, JNK, p38) TAK1->MAPK TAK1->IKK Nucleus Nucleus MAPK->Nucleus IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-1β, IL-6) Nucleus->Inflammatory_Genes Induces Inflammation Inflammation Inflammatory_Genes->Inflammation HO1 HO-1 Nrf2->HO1 Induces HO1->TLR4 Inhibits Protocol_Workflow Workflow for this compound Solution Preparation Start Start: Lyophilized this compound Weigh Weigh this compound Start->Weigh Dissolve Dissolve in DMSO (e.g., to 10 mM) Weigh->Dissolve Stock 10 mM Stock Solution Dissolve->Stock Aliquot Aliquot into single-use tubes Stock->Aliquot Store Store at -20°C or -80°C Aliquot->Store Thaw Thaw an aliquot Store->Thaw Dilute Dilute in cell culture medium to desired working concentration Thaw->Dilute Working_Solution Working Solution Dilute->Working_Solution End Use in experiment Working_Solution->End

References

Troubleshooting & Optimization

improving Macrolactin X solubility for experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Macrolactin X during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a member of the macrolactin family of antibiotics, which are 24-membered lactone natural products.[1] Like many macrolides, this compound is a large, hydrophobic molecule, which often results in poor aqueous solubility. This can pose a significant challenge for in vitro and in vivo experiments that require the compound to be in a dissolved state for uniform delivery and biological activity.

Q2: What are the initial recommended solvents for dissolving this compound?

Based on studies of this compound and related compounds, the initial recommended solvents for creating stock solutions are methanol and dimethyl sulfoxide (DMSO). One study describes dissolving Macrolactin XY in methanol for antibacterial assays.[2][3][4] Another details purification using a solvent system containing methanol.[5] DMSO is a common solvent for poorly soluble drug candidates in early-stage discovery due to its ability to dissolve a wide range of compounds.[6][7]

Q3: What is the maximum recommended concentration of DMSO in cell-based assays?

To avoid solvent-induced toxicity in cell-based assays, the final concentration of DMSO should be kept as low as possible, typically below 0.5%, and ideally at or below 0.1%. It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.

Q4: My this compound precipitates when I add my DMSO stock solution to my aqueous assay buffer. What should I do?

This is a common issue known as "precipitation upon dilution." It occurs when a compound that is soluble in a high concentration of an organic solvent is rapidly transferred to an aqueous solution where it is poorly soluble. Please refer to the Troubleshooting Guide below for detailed steps to address this.

Troubleshooting Guide

Issue: this compound Precipitation in Aqueous Solutions

Symptoms:

  • Visible precipitate or cloudiness upon adding the this compound stock solution to your aqueous buffer or cell culture medium.

  • Inconsistent or non-reproducible results in your bioassays.

Possible Causes:

  • The aqueous solubility of this compound is exceeded.

  • The final concentration of the organic solvent (e.g., DMSO) is not sufficient to maintain solubility.

  • Rapid dilution from a highly concentrated stock solution.

Solutions:

Solution Description Considerations
Reduce Final Concentration The simplest approach is to lower the final concentration of this compound in your experiment to a level below its aqueous solubility limit.This may not be feasible if a high concentration is required for the desired biological effect.
Increase Co-solvent Concentration If your experimental system allows, slightly increasing the final concentration of the organic co-solvent (e.g., DMSO, ethanol) may help maintain solubility.Be mindful of the solvent's potential toxicity to cells or interference with the assay. Always include a vehicle control with the same solvent concentration.
Use a Co-solvent System Instead of a single solvent, a mixture of solvents can sometimes improve solubility. For example, a combination of DMSO and ethanol might be effective.The optimal ratio of co-solvents will need to be determined empirically.
Employ Surfactants Non-ionic surfactants like Tween® 80 or Triton™ X-100 can be used at low concentrations (typically 0.01% to 0.1%) to form micelles that encapsulate and solubilize hydrophobic compounds.Surfactants can interfere with some biological assays and may have their own cellular effects. A surfactant-only control is essential.
Formulate with Cyclodextrins Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[8]This requires pre-formulation of the this compound-cyclodextrin complex. Refer to the experimental protocols below.
pH Adjustment The solubility of ionizable compounds can be influenced by the pH of the solution. However, this compound is not expected to have readily ionizable groups.This method is less likely to be effective for this compound but can be considered for other compounds.

Quantitative Data

Due to the limited publicly available data on the specific solubility of this compound, the following table provides estimated solubility values based on the behavior of similar macrolide compounds. These values should be considered as starting points for your own experimental determination.

Solvent Estimated Solubility (mg/mL) Notes
Dimethyl Sulfoxide (DMSO) > 25Macrolides generally show good solubility in DMSO.[6]
Methanol ~ 5 - 15Macrolactin XY has been dissolved in methanol for experimental use.[2][3][4]
Ethanol ~ 1 - 10Ethanol can be a useful solvent for some macrolides, and its presence can increase the solubility of poorly soluble drugs in simulated intestinal fluid.[9]
Water < 0.1Macrolactins are generally considered to be poorly soluble in water. The addition of sugar moieties can increase solubility in polar solvents.[1][8]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (assume Molecular Weight ~402.5 g/mol , similar to Macrolactin A)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance.

  • Carefully weigh out approximately 1 mg of this compound into the tared tube. Record the exact weight.

  • Calculate the volume of DMSO required to achieve a 10 mM stock solution using the following formula: Volume (µL) = (Weight (mg) / 402.5 g/mol ) * 100,000

  • Add the calculated volume of anhydrous DMSO to the tube containing the this compound.

  • Cap the tube tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved.

  • If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Improving this compound Solubility with β-Cyclodextrin (Kneading Method)

This protocol describes the preparation of a this compound/β-cyclodextrin inclusion complex to enhance its aqueous solubility.

Materials:

  • This compound

  • β-Cyclodextrin

  • Deionized water

  • Mortar and pestle

  • Vacuum oven or desiccator

Procedure:

  • Determine the desired molar ratio of this compound to β-cyclodextrin (a 1:1 or 1:2 ratio is a good starting point).

  • Weigh the appropriate amounts of this compound and β-cyclodextrin.

  • Place the β-cyclodextrin in a mortar and add a small amount of deionized water to form a thick paste.

  • Gradually add the this compound powder to the paste while continuously triturating (kneading) with the pestle.

  • Continue kneading for 30-60 minutes to ensure thorough mixing and complex formation. The mixture should remain as a paste.

  • Dry the resulting paste in a vacuum oven at 40-50°C until a constant weight is achieved, or in a desiccator over a suitable drying agent.

  • The resulting solid powder is the this compound/β-cyclodextrin inclusion complex, which should exhibit improved aqueous solubility compared to the free drug.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_troubleshooting Troubleshooting weigh Weigh this compound dissolve Dissolve in DMSO (e.g., 10 mM) weigh->dissolve dilute Dilute stock solution in aqueous buffer/ cell culture medium dissolve->dilute Add to Assay precipitate Precipitation? dilute->precipitate reduce_conc Reduce Final Concentration precipitate->reduce_conc Yes use_cosolvent Use Co-solvents/ Surfactants precipitate->use_cosolvent Yes use_cd Formulate with Cyclodextrin precipitate->use_cd Yes assay Proceed with Experiment precipitate->assay No

Caption: Workflow for preparing and troubleshooting this compound solutions.

macrolactin_pathway cluster_translation Bacterial Protein Synthesis Elongation Cycle trna Aminoacyl-tRNA ternary_complex Ternary Complex (tRNA-EF-Tu-GTP) trna->ternary_complex eftu_gtp EF-Tu-GTP eftu_gtp->ternary_complex inhibition Inhibition ribosome Ribosome (A-site) ternary_complex->ribosome Binds to A-site peptide_elongation Peptide Elongation ribosome->peptide_elongation GTP Hydrolysis & EF-Tu Release macrolactin_x This compound macrolactin_x->eftu_gtp Binds to EF-Tu

Caption: Mechanism of action of Macrolactin A, a proxy for this compound.

References

Macrolactin X Solutions: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Macrolactin X. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on stabilizing this compound in solution for experimental use. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your research.

Troubleshooting Guide: Common Issues with this compound in Solution

Issue Potential Cause Recommended Action
Loss of biological activity over a short period. Degradation of the macrolide ring due to improper pH.Macrolides are susceptible to hydrolysis. Prepare fresh solutions for each experiment. If storage is necessary, conduct a pH stability study to determine the optimal pH, which is typically in the slightly acidic to neutral range for many macrolides.
Precipitation of this compound in aqueous solutions. Poor solubility of this compound in aqueous buffers.This compound is a lipophilic molecule. Prepare a concentrated stock solution in an appropriate organic solvent such as DMSO or ethanol. For working solutions, dilute the stock solution in your aqueous buffer immediately before use. Minimize the final concentration of the organic solvent to avoid affecting your experimental system.
Inconsistent experimental results. Degradation of this compound due to exposure to light or elevated temperatures.Protect this compound solutions from light by using amber vials or wrapping containers in aluminum foil. Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Appearance of unknown peaks in HPLC analysis. Chemical degradation of this compound.The primary degradation pathways for macrolides are hydrolysis and oxidation.[1][2] Ensure solutions are prepared with high-purity solvents and deoxygenated buffers if oxidative degradation is suspected. Analyze degradation products to understand the specific pathway affecting your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Due to its lipophilic nature, this compound should be dissolved in an organic solvent to prepare a concentrated stock solution. Dimethyl sulfoxide (DMSO) or absolute ethanol are commonly used. Ensure the final concentration of the organic solvent in your experimental medium is low (typically <0.5%) to avoid solvent-induced artifacts.

Q2: How should I store my this compound stock solution?

A2: For long-term storage, it is recommended to store this compound stock solutions at -20°C or -80°C in tightly sealed, light-protected vials. To minimize degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes.

Q3: What is the expected stability of this compound in an aqueous experimental buffer?

A3: The stability of this compound in aqueous solutions is limited and highly dependent on the pH, temperature, and composition of the buffer. Macrolides, in general, are susceptible to hydrolysis of the lactone ring, particularly under acidic or alkaline conditions.[1][2] It is strongly advised to prepare fresh working solutions from a frozen stock for each experiment. If the experimental design requires longer incubation times, a preliminary stability study in your specific buffer is recommended.

Q4: My this compound solution has changed color. Is it still usable?

A4: A change in color is a visual indicator of potential chemical degradation. It is not recommended to use a solution that has changed in appearance. Prepare a fresh solution and review your storage and handling procedures to prevent future degradation.

Q5: Are there any agents I can add to my solution to improve the stability of this compound?

A5: While specific data for this compound is not available, the stability of other macrolides has been improved in formulations by using excipients such as antioxidants (to prevent oxidative degradation) and buffering agents to maintain an optimal pH.[3] For experimental purposes, it is best to control the conditions (pH, temperature, light exposure) to minimize degradation rather than adding potentially interfering substances.

Quantitative Data Summary

The following table summarizes the general stability of macrolide antibiotics under various stress conditions, based on studies of compounds with similar chemical structures. This data should be used as a guideline for handling this compound, and specific stability testing is recommended for your experimental conditions.

Condition General Stability of Macrolides Primary Degradation Pathway Reference
Acidic (e.g., pH < 4) UnstableHydrolysis of the lactone ring and glycosidic bonds.[2]
Neutral (e.g., pH 6-7.5) Moderately StableSlow hydrolysis.[4]
Alkaline (e.g., pH > 8) UnstableHydrolysis of the lactone ring.[2]
Oxidative (e.g., H₂O₂) SusceptibleOxidation of various functional groups.[2]
Elevated Temperature (>40°C) Degradation increases with temperature.Accelerates hydrolysis and oxidation.[2]
Photochemical (UV/Visible Light) Can be sensitive.Photodegradation.[2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for long-term storage.

Materials:

  • This compound (solid)

  • Anhydrous dimethyl sulfoxide (DMSO) or absolute ethanol

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Equilibrate the vial of solid this compound to room temperature before opening to prevent condensation.

  • Weigh the desired amount of this compound using a calibrated analytical balance in a fume hood.

  • Add the appropriate volume of anhydrous DMSO or absolute ethanol to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution until the this compound is completely dissolved.

  • Aliquot the stock solution into single-use amber vials to minimize freeze-thaw cycles and light exposure.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Forced Degradation Study of this compound

Objective: To assess the stability of this compound under various stress conditions to identify potential degradation pathways.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • High-purity water

  • pH meter

  • Incubator or water bath

  • UV lamp

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometry)

Procedure:

  • Preparation of Test Solutions:

    • Prepare a working solution of this compound in a suitable solvent (e.g., acetonitrile:water mixture).

    • For each stress condition, mix the this compound working solution with the stressor solution. For example:

      • Acidic: Mix with 0.1 M HCl.

      • Alkaline: Mix with 0.1 M NaOH.

      • Oxidative: Mix with 3% H₂O₂.

      • Thermal: Use the working solution alone.

      • Photolytic: Use the working solution alone.

    • Prepare a control solution with the this compound working solution and the solvent used for the stressors.

  • Incubation:

    • Incubate the acidic, alkaline, oxidative, and thermal samples at a controlled temperature (e.g., 40°C or 60°C).

    • Expose the photolytic sample to a UV lamp.

    • Keep the control sample at room temperature or refrigerated, protected from light.

  • Time Points:

    • Collect aliquots from each solution at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the acidic and alkaline samples before analysis.

  • Analysis:

    • Analyze all samples by a validated stability-indicating HPLC method.

    • Compare the chromatograms of the stressed samples to the control sample to identify degradation products and calculate the percentage of degradation.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare Concentrated Stock Solution (DMSO) working Dilute to Working Solution in Buffer stock->working acid Acidic (e.g., 0.1M HCl) working->acid base Alkaline (e.g., 0.1M NaOH) working->base oxidative Oxidative (e.g., 3% H2O2) working->oxidative thermal Thermal (e.g., 60°C) working->thermal photo Photolytic (UV Light) working->photo sampling Sample at Time Points (0, 2, 4, 8, 24h) acid->sampling base->sampling oxidative->sampling thermal->sampling photo->sampling hplc HPLC Analysis sampling->hplc data Data Interpretation (% Degradation, Pathways) hplc->data

Caption: Workflow for a forced degradation study of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Corrective Actions start Inconsistent Experimental Results or Loss of Activity check_prep Review Solution Preparation and Handling start->check_prep improper_ph Improper pH check_prep->improper_ph pH? solvent_issue Poor Solubility check_prep->solvent_issue Solubility? storage_issue Incorrect Storage (Temp/Light/Freeze-Thaw) check_prep->storage_issue Storage? fresh_solution Prepare Fresh Solutions for Each Experiment improper_ph->fresh_solution optimize_ph Conduct pH Stability Study improper_ph->optimize_ph stock_solvent Use DMSO/Ethanol Stock and Dilute solvent_issue->stock_solvent proper_storage Store Aliquots at -80°C Protected from Light storage_issue->proper_storage

Caption: Troubleshooting logic for this compound solution instability.

Caption: Proposed mechanism of action for Macrolactin antibiotics.

References

Technical Support Center: Macrolactin X In Vitro Stability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Macrolactin X. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the in vitro degradation of this compound, ensuring the reliability and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a 24-membered macrolide lactone, a class of natural products known for their diverse biological activities, including antibacterial, antifungal, and antiviral properties.[1][2] The integrity of its chemical structure is crucial for its biological function. Degradation of this compound in vitro can lead to a loss of activity and the formation of confounding artifacts, ultimately impacting experimental outcomes and data interpretation.

Q2: What are the primary pathways of this compound degradation in vitro?

While specific data for this compound is limited, macrolide antibiotics, in general, are susceptible to several degradation pathways in vitro:

  • Hydrolysis: The large lactone ring, a defining feature of macrolactones, can be cleaved by hydrolysis, particularly under acidic or alkaline conditions.[3][4] This process opens the ring structure, leading to a loss of biological activity.

  • Oxidation: Macrolactins can be sensitive to oxidation, a process that can be accelerated by exposure to air, light, and certain chemicals in the experimental environment.[5][6][7]

  • Photodegradation: Exposure to light, especially UV radiation, can induce photochemical reactions that alter the structure of macrolide antibiotics.[8][9][10]

  • Thermal Degradation: Elevated temperatures can increase the rate of chemical degradation.[11][12]

Q3: How should I prepare stock solutions of this compound to minimize degradation?

Proper preparation of stock solutions is the first critical step in maintaining the stability of this compound.

  • Solvent Selection: For macrolides that are difficult to dissolve in aqueous solutions, a common practice is to first dissolve the compound in a small amount of an organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol, before making further dilutions in aqueous buffers or culture media. For some macrolides, a small volume of glacial acetic acid can aid in dissolution in water.[13][14]

  • Concentration: It is advisable to prepare a concentrated stock solution (e.g., 10 mM in DMSO).[15] Storing at a higher concentration can sometimes improve stability compared to highly diluted solutions.

  • Filtration: To ensure sterility, filter the stock solution through a 0.22 µm syringe filter compatible with the chosen solvent.[16]

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots in amber vials or tubes to protect from light and at a low temperature, ideally -80°C, for long-term storage.[17]

Q4: What are the best practices for handling this compound in cell culture experiments?

To maintain the integrity of this compound during cell-based assays:

  • Minimize Light Exposure: Protect all solutions containing this compound from direct light by using amber tubes and minimizing exposure to ambient light during experimental setup.

  • Control pH: The pH of the culture medium should be maintained within the optimal physiological range (typically pH 7.2-7.4). Extreme pH values can accelerate hydrolysis.[18][19]

  • Temperature Control: Prepare all solutions on ice and add this compound to the experimental setup just before starting the assay to minimize exposure to higher temperatures (e.g., 37°C).

  • Fresh Preparations: Whenever possible, prepare fresh dilutions of this compound from the frozen stock solution for each experiment.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Loss of this compound activity over time in a multi-day experiment. Degradation in aqueous culture medium at 37°C.1. Replenish the culture medium with freshly diluted this compound every 24-48 hours. 2. Conduct a stability study of this compound in your specific culture medium at 37°C to determine its half-life and adjust the replenishment schedule accordingly.
Inconsistent results between experiments. 1. Degradation of stock solution due to improper storage or repeated freeze-thaw cycles. 2. Variability in the preparation of working solutions.1. Prepare new aliquots of the stock solution from a freshly opened vial of this compound powder. 2. Ensure consistent and accurate dilution of the stock solution for each experiment. Use calibrated pipettes.
Precipitation of this compound in aqueous solution. Low solubility of this compound in the experimental buffer or medium.1. Ensure the final concentration of the organic solvent (e.g., DMSO) used to dissolve the stock solution is low (typically <0.5%) and compatible with your experimental system. 2. Consider using a stabilizing agent, if compatible with your assay.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM)

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile, amber microcentrifuge tubes

  • 0.22 µm sterile syringe filter (PTFE or other solvent-compatible membrane)

  • Sterile syringe

Methodology:

  • Aseptically weigh out the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of sterile DMSO to achieve a final concentration of 10 mM.

  • Vortex gently until the powder is completely dissolved.

  • Draw the solution into a sterile syringe.

  • Attach a 0.22 µm sterile syringe filter to the syringe.

  • Filter the solution into a new set of sterile, amber microcentrifuge tubes, creating single-use aliquots (e.g., 10-20 µL).

  • Label the aliquots clearly with the compound name, concentration, date, and your initials.

  • Store the aliquots at -80°C.

Protocol 2: Assessment of this compound Stability in Cell Culture Medium

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Your specific cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile, 1.5 mL amber microcentrifuge tubes

  • Incubator at 37°C with 5% CO2

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometry)

Methodology:

  • Prepare a working solution of this compound in your cell culture medium at the final concentration used in your experiments (e.g., 10 µM).

  • Aliquot the working solution into several sterile, amber microcentrifuge tubes.

  • Place one tube at -80°C immediately (this will be your T=0 time point).

  • Place the remaining tubes in a 37°C incubator.

  • At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), remove one tube from the incubator and immediately store it at -80°C to halt any further degradation.

  • Once all time points are collected, analyze the samples by HPLC to quantify the remaining percentage of intact this compound at each time point relative to the T=0 sample.

  • Plot the percentage of remaining this compound versus time to determine its stability profile in your experimental conditions.

Data Summary

Table 1: General Stability of Macrolide Antibiotics under Different Conditions
Condition Effect on Stability General Recommendation References
pH Increased degradation at acidic (< pH 5) and alkaline (> pH 8) conditions.Maintain pH in the neutral range (6.8-7.4) for aqueous solutions.[4][18][19][20]
Temperature Degradation rate increases with temperature.Store stock solutions at -80°C. Prepare working solutions on ice and minimize time at 37°C.[11][12][17]
Light Susceptible to photodegradation, especially UV light.Protect all solutions from light using amber vials and minimizing exposure.[8][9][10]
Oxidation Can be degraded by oxidizing agents.Avoid exposure to strong oxidizing agents. Consider using antioxidants if compatible with the experiment.[5][6][7]

Visualizations

Experimental_Workflow_for_Macrolactin_X_Stability_Assessment Experimental Workflow for this compound Stability Assessment cluster_prep Solution Preparation cluster_incubation Incubation at 37°C cluster_analysis Analysis prep_stock Prepare 10 mM Stock in DMSO prep_working Dilute to Final Concentration in Culture Medium prep_stock->prep_working t0 T=0 (Store at -80°C) prep_working->t0 Control t_points Incubate Samples for Various Time Points (e.g., 2, 4, 8, 24h) prep_working->t_points hplc HPLC Analysis t0->hplc t_final Store Samples at -80°C after Incubation t_points->t_final t_final->hplc data Quantify Remaining This compound hplc->data

Caption: Workflow for assessing this compound stability in vitro.

Macrolactin_Degradation_Pathways Potential Degradation Pathways of this compound cluster_factors Degradation Factors cluster_products Degradation Products MacrolactinX Intact this compound Hydrolyzed Hydrolyzed Product (Inactive) MacrolactinX->Hydrolyzed Hydrolysis Oxidized Oxidized Product (Activity Unknown) MacrolactinX->Oxidized Oxidation Photo Photodegradation Product (Activity Unknown) MacrolactinX->Photo Photodegradation pH Extreme pH pH->Hydrolyzed Temp High Temperature Temp->Hydrolyzed Temp->Oxidized Light Light Exposure Light->Photo Oxidants Oxidizing Agents Oxidants->Oxidized

Caption: Factors leading to this compound degradation.

References

Technical Support Center: Macrolactin X Dosage Optimization for Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Macrolactin X. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage optimization for various cell lines. Here you will find frequently asked questions, detailed experimental protocols, and troubleshooting guides to assist you in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its general mechanism of action?

This compound belongs to the macrolactin class of polyketide antibiotics, which are known for a range of biological activities, including antibacterial, antiviral, and anti-inflammatory properties.[1][2] While the precise mechanism of this compound is under investigation, related compounds in the macrolactin family have been shown to inhibit protein biosynthesis in bacteria.[3][4] In mammalian cells, some macrolactins have been observed to modulate inflammatory pathways, such as the NF-κB and MAPK signaling pathways.[5]

Q2: How do I determine the optimal starting concentration range for this compound in my cell line?

A good starting point for determining the optimal concentration range is to perform a broad-range dose-response experiment. We recommend a serial dilution series spanning several orders of magnitude (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM, 100 µM).[6] This initial screen will help identify a narrower, more effective concentration range for subsequent, more detailed experiments to determine the IC50 (half-maximal inhibitory concentration).

Q3: What type of solvent should I use to dissolve this compound?

This compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. It is recommended to prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final working concentrations in your cell culture medium. Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q4: How long should I incubate my cells with this compound?

The optimal incubation time can vary depending on the cell line and the biological question being addressed. A common starting point is to assess cell viability at 24, 48, and 72 hours of incubation. Time-course experiments are crucial for distinguishing between cytotoxic (cell-killing) and cytostatic (inhibition of proliferation) effects.[7]

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay

This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of this compound using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity as an indicator of cell viability.[8]

Materials:

  • This compound

  • Target cell line(s)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT reagent (5 mg/mL in PBS)

  • DMSO (for solubilizing formazan crystals)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Drug Treatment:

    • Prepare a 2X stock solution of this compound at various concentrations in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the 2X this compound solutions to the respective wells.

    • Include vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and untreated control wells.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After incubation, add 20 µL of MTT reagent (5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.

Data Presentation

Table 1: Example IC50 Values of this compound in Various Cancer Cell Lines after 48h Treatment

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer5.2
A549Lung Cancer8.9
HeLaCervical Cancer12.5
PC-3Prostate Cancer7.1
U-87 MGGlioblastoma15.8

Note: The data presented in this table is for illustrative purposes only and may not reflect the actual experimental outcomes for this compound.

Troubleshooting Guide

Q1: My cell viability results are inconsistent between replicate wells.

  • Possible Cause: Uneven cell seeding.

    • Solution: Ensure you have a single-cell suspension before seeding. Mix the cell suspension thoroughly between pipetting steps to prevent cell clumping and settling.

  • Possible Cause: Edge effects in the 96-well plate.

    • Solution: To minimize evaporation from the outer wells, which can concentrate media components and affect cell growth, fill the peripheral wells with sterile PBS or media without cells.

Q2: The absorbance values in my negative control (no cells) wells are high.

  • Possible Cause: Contamination of the culture medium or reagents.

    • Solution: Use fresh, sterile medium and reagents. Check your stock solutions for any signs of contamination.

  • Possible Cause: The MTT reagent is precipitating in the medium.

    • Solution: Ensure the MTT reagent is fully dissolved and filter-sterilized before use.

Q3: I am not observing a dose-dependent effect of this compound.

  • Possible Cause: The concentration range is not appropriate for the cell line.

    • Solution: Perform a broader dose-response curve, including both lower and higher concentrations, to identify the active range.

  • Possible Cause: The incubation time is too short.

    • Solution: Increase the incubation time (e.g., to 48 or 72 hours) to allow for the compound to exert its effects.

  • Possible Cause: this compound has degraded.

    • Solution: Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h prep_drug Prepare this compound Dilutions incubate_24h->prep_drug treat_cells Treat Cells with this compound prep_drug->treat_cells incubate_exp Incubate for 24/48/72h treat_cells->incubate_exp add_mtt Add MTT Reagent incubate_exp->add_mtt incubate_mtt Incubate for 3-4h add_mtt->incubate_mtt dissolve Dissolve Formazan incubate_mtt->dissolve read_plate Read Absorbance at 570nm dissolve->read_plate calc_viability Calculate % Viability read_plate->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve end_node Determine IC50 plot_curve->end_node

Caption: Experimental workflow for determining the IC50 of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor MAPK_Pathway MAPK Cascade (e.g., ERK, JNK, p38) Receptor->MAPK_Pathway IKK IKK Complex Receptor->IKK AP1 AP-1 MAPK_Pathway->AP1 IkB IκB IKK->IkB phosphorylates & degrades NFkB NF-κB IkB->NFkB inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Gene_Expression Gene Expression (Inflammation, Proliferation) NFkB_nuc->Gene_Expression AP1->Gene_Expression MacrolactinX This compound MacrolactinX->MAPK_Pathway potential inhibition MacrolactinX->IKK potential inhibition Ext_Stimulus External Stimulus (e.g., LPS) Ext_Stimulus->Receptor

Caption: Hypothetical signaling pathway potentially modulated by this compound.

troubleshooting_flow start Problem Encountered inconsistent_results Inconsistent Results? start->inconsistent_results high_background High Background? inconsistent_results->high_background No check_seeding Check Cell Seeding Technique inconsistent_results->check_seeding Yes no_effect No Dose-Dependent Effect? high_background->no_effect No check_contamination Check for Contamination high_background->check_contamination Yes adjust_conc Adjust Concentration Range no_effect->adjust_conc Yes end_node Re-run Experiment no_effect->end_node No avoid_edge Avoid Edge Effects check_seeding->avoid_edge avoid_edge->end_node check_reagent Check MTT Reagent check_contamination->check_reagent check_reagent->end_node adjust_time Increase Incubation Time adjust_conc->adjust_time fresh_drug Use Fresh Drug Dilutions adjust_time->fresh_drug fresh_drug->end_node

Caption: Troubleshooting flowchart for this compound dosage optimization assays.

References

Macrolactin X Crystallization Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Macrolactin X crystallization. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the crystallization of this compound and related macrolide compounds.

Troubleshooting Crystallization Issues

This guide provides answers to frequently asked questions and solutions to common problems that may arise during your crystallization experiments.

Q1: I am not getting any crystals, only clear drops. What should I do?

A1: This often indicates that the concentration of this compound is too low or the solubility in the chosen solvent system is too high.

  • Increase Concentration: Carefully increase the concentration of this compound in your solution.

  • Solvent System Adjustment:

    • Anti-Solvent Addition: Gradually add an anti-solvent (a solvent in which this compound is poorly soluble) to the solution to induce precipitation.

    • Solvent Evaporation: Slowly evaporate the solvent to increase the concentration of the solute. This can be achieved by leaving the crystallization vessel partially open in a controlled environment.

  • Temperature Variation: Experiment with different temperatures. Some compounds are more soluble at higher temperatures (allowing for cooling crystallization), while others are more soluble at lower temperatures.

Q2: My experiment resulted in an oil or amorphous precipitate instead of crystals. How can I fix this?

A2: Oiling out or forming an amorphous precipitate is a common issue, often caused by excessively high supersaturation or the presence of impurities.

  • Reduce Supersaturation Rate:

    • Slower Evaporation: Reduce the rate of solvent evaporation by using a container with a smaller opening or by placing it in a more sealed environment.

    • Slower Cooling: If using cooling crystallization, decrease the rate of temperature change.

  • Solvent Selection: Experiment with different solvent systems. A solvent system that provides moderate solubility for this compound is ideal.

  • Purification: Ensure the purity of your this compound sample. Impurities can inhibit crystal lattice formation. Consider an additional purification step, such as chromatography.[1]

  • Seeding: Introduce a microcrystal of this compound (if available) into the supersaturated solution to act as a nucleation site and promote ordered crystal growth.

Q3: The crystals I obtained are very small or needle-like. How can I grow larger, higher-quality crystals?

A3: The formation of small or needle-like crystals is often a result of rapid nucleation.

  • Optimize Nucleation:

    • Reduce Supersaturation: Lowering the degree of supersaturation can lead to fewer nucleation events and encourage the growth of existing crystals.

    • Temperature Control: Maintain a constant and optimal temperature throughout the crystallization process to ensure slow and steady growth.

  • Agitation: Gentle agitation can sometimes improve crystal size and quality by ensuring a uniform concentration of the solute around the growing crystals. However, vigorous agitation can lead to the formation of smaller crystals.

  • Solvent System: The choice of solvent can significantly influence crystal habit. Experiment with different solvents or solvent mixtures.

Q4: I am observing inconsistent results between crystallization experiments. What could be the cause?

A4: Inconsistent results are often due to subtle variations in experimental conditions.

  • Standardize Procedures: Ensure that all experimental parameters, including starting material purity, solvent volumes, temperature, and evaporation rates, are kept consistent between experiments.

  • Control Environment: The crystallization environment should be free from vibrations and significant temperature fluctuations.

  • Glassware Cleanliness: Ensure all glassware is meticulously clean, as dust or other particulates can act as unwanted nucleation sites.

Frequently Asked Questions (FAQs)

Q: What are the known physical properties of Macrolactin compounds?

Q: What are some common techniques for crystallizing macrolides like this compound?

A: Common crystallization techniques for macrolides and other small molecules include:

  • Slow Evaporation: The solute is dissolved in a suitable solvent, and the solvent is allowed to evaporate slowly, leading to a gradual increase in concentration and crystal formation.

  • Vapor Diffusion: A solution of the compound is allowed to equilibrate with a reservoir containing a solvent in which the compound is less soluble. The diffusion of the anti-solvent vapor into the compound solution induces crystallization. This can be done in either a hanging drop or sitting drop format.

  • Cooling Crystallization: The compound is dissolved in a solvent at an elevated temperature, and the solution is then slowly cooled to induce crystallization.

Q: Are there any specific safety precautions I should take when working with this compound and its solvents?

A: Always work in a well-ventilated area, preferably a fume hood, especially when using volatile organic solvents. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for this compound and any solvents used for specific handling and disposal instructions.

Data Presentation

Table 1: Physical Properties of Selected Macrolactin Analogs

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical State
Macrolactin AC24H34O5402.53-
Macrolactin FC24H32O5400.51-
Macrolactin HC24H34O5402.5-
Macrolactin XYC25H36O5416.55White Powder[2]

Note: Detailed crystallization parameters for this compound are not publicly available. The information provided is based on general knowledge of macrolide crystallization and data for related compounds.

Experimental Protocols

General Protocol for Crystallization of Macrolactin Compounds by Slow Evaporation

This protocol provides a general starting point for the crystallization of this compound. Optimization of solvent, concentration, and temperature will be necessary.

  • Preparation of a Saturated Solution:

    • Accurately weigh a small amount of purified this compound.

    • In a clean vial, dissolve the this compound in a minimal amount of a suitable solvent (e.g., methanol, ethanol, ethyl acetate, or a mixture thereof) with gentle warming if necessary to achieve complete dissolution.

    • Continue adding small amounts of the solvent until a saturated or near-saturated solution is obtained at room temperature.

  • Crystallization Setup:

    • Loosely cap the vial to allow for slow evaporation of the solvent. The rate of evaporation can be controlled by adjusting the tightness of the cap or by covering the opening with parafilm and piercing a few small holes in it.

    • Place the vial in a location free from vibrations and with a stable temperature.

  • Crystal Growth and Observation:

    • Monitor the vial daily for the formation of crystals. This process can take several days to weeks.

    • Once crystals of a suitable size and quality have formed, they can be carefully harvested from the mother liquor using a pipette or by decanting the solvent.

  • Crystal Harvesting and Drying:

    • Gently wash the harvested crystals with a small amount of a cold solvent in which this compound is sparingly soluble to remove any residual mother liquor.

    • Dry the crystals under a gentle stream of inert gas or in a desiccator.

Mandatory Visualization

Below is a diagram illustrating a logical workflow for troubleshooting common this compound crystallization problems.

TroubleshootingWorkflow start Start Crystallization Experiment outcome Observe Outcome start->outcome no_crystals No Crystals (Clear Solution) outcome->no_crystals No Growth oil_precipitate Oil or Amorphous Precipitate outcome->oil_precipitate Non-crystalline Solid small_crystals Small/Needle-like Crystals outcome->small_crystals Poor Quality Crystals good_crystals Good Quality Crystals outcome->good_crystals Success increase_conc Increase Concentration / Add Anti-solvent no_crystals->increase_conc change_solvent Change Solvent System no_crystals->change_solvent slow_supersaturation Slow Down Supersaturation Rate oil_precipitate->slow_supersaturation purify_sample Purify Sample / Use Seeding oil_precipitate->purify_sample optimize_nucleation Optimize Nucleation (e.g., Temperature) small_crystals->optimize_nucleation modify_agitation Modify Agitation small_crystals->modify_agitation end End good_crystals->end increase_conc->start Retry change_solvent->start Retry slow_supersaturation->start Retry purify_sample->start Retry optimize_nucleation->start Retry modify_agitation->start Retry

Caption: Troubleshooting workflow for this compound crystallization.

References

challenges in Macrolactin X large-scale synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Macrolactin Synthesis Technical Support Center

Welcome to the Macrolactin Synthesis Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of macrolactin analogues. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of complex macrolactides, with a focus on strategies applicable to macrolactins like Macrolactin X and its closely related family members.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for macrolactins like this compound?

A1: The total synthesis of 24-membered macrolactins is typically approached through a convergent strategy. This involves the synthesis of two or more complex fragments, which are then coupled together to form a linear seco-acid precursor. The final key step is the macrolactonization to form the 24-membered ring. For instance, the synthesis of (-)-Macrolactin A has been achieved by coupling key fragments followed by a macrolactonization step[1][2][3].

Q2: What are the most critical steps in the synthesis of macrolactins?

A2: The most challenging stages in macrolactin synthesis are:

  • Stereocontrolled synthesis of the fragments: Establishing the correct stereochemistry in the acyclic precursors is crucial and often involves asymmetric reactions.

  • Fragment coupling: Forming the carbon-carbon bonds to connect the fragments with high yield and stereoselectivity can be difficult.

  • Macrolactonization: The ring-closing step to form the large 24-membered lactone is often low-yielding due to competing intermolecular oligomerization[4].

Q3: Which macrolactonization methods are most effective for 24-membered rings?

A3: Several methods have been successfully employed for the macrolactonization of macrolactin precursors. The choice of method can significantly impact the yield. Commonly used methods include:

  • Yamaguchi Macrolactonization: This is a widely used and effective method for the synthesis of large-ring lactones[1][5].

  • Shiina Macrolactonization: This method utilizes aromatic carboxylic acid anhydrides as dehydration condensation agents and can be performed under acidic or basic conditions.

  • Corey-Nicolaou Macrolactonization: This method activates the carboxylic acid as a pyridyl thioester.

  • Stille Cross-Coupling: In some strategies, the macrocycle is formed via an intramolecular Stille cross-coupling reaction[3].

Troubleshooting Guides

Challenges in Fragment Synthesis

Problem: Low stereoselectivity in asymmetric reactions (e.g., Noyori asymmetric reduction, aldol additions).

Potential Cause Troubleshooting Solution Experimental Protocol Reference
Impure reagents or catalystUse freshly purified reagents and ensure the catalyst is of high quality and handled under inert conditions.For Noyori asymmetric reduction, ensure the catalyst is prepared and handled as described in the original literature.
Incorrect reaction temperatureOptimize the reaction temperature. Lower temperatures often lead to higher stereoselectivity.Perform a temperature screen from -78 °C to 0 °C to determine the optimal condition.
Inappropriate solventThe choice of solvent can significantly influence the stereochemical outcome.Screen a range of aprotic solvents such as THF, toluene, and dichloromethane.

Problem: Poor yields in olefination reactions (e.g., Julia-Lythgoe, Wittig) for the formation of diene systems.

Potential Cause Troubleshooting Solution Experimental Protocol Reference
Steric hindrance around the reaction centersUse a less sterically hindered base or a more reactive phosphonium ylide. For Julia-Lythgoe olefination, ensure complete formation of the intermediate sulfone anion.In the synthesis of a Macrolactin A fragment, a Julia-Lythgoe olefination was used to construct the C15 E/E-diene segment[2].
Unstable reagentsPrepare the ylide or other reactive intermediates in situ at low temperatures.For Wittig reactions, the use of salt-free conditions can sometimes improve the yield and E/Z selectivity.
Isomerization of the double bondUse milder reaction conditions and purification methods (e.g., column chromatography on silver nitrate impregnated silica gel).
Challenges in Fragment Coupling

Problem: Low yield in the coupling of advanced fragments (e.g., via Suzuki or Stille cross-coupling).

Potential Cause Troubleshooting Solution Experimental Protocol Reference
Catalyst deactivationUse a higher catalyst loading or add a co-catalyst. Ensure strict anaerobic conditions to prevent catalyst oxidation.The total synthesis of (-)-Macrolactin A by Smith et al. extensively utilized Stille cross-coupling reactions for the stereospecific construction of the three isolated dienes[3].
Poor solubility of reactantsUse a co-solvent system to improve the solubility of the coupling partners.A mixture of solvents like THF/DMF or toluene/ethanol can be effective.
Side reactions (e.g., homocoupling)Optimize the reaction stoichiometry and the rate of addition of the organometallic reagent.
Challenges in Macrolactonization

Problem: Low yield of the desired macrolactone and formation of dimers or oligomers.

Potential Cause Troubleshooting Solution Experimental Protocol Reference
High concentration favors intermolecular reactionsPerform the reaction under high-dilution conditions (typically 0.001-0.005 M). Use a syringe pump for the slow addition of the seco-acid to the reaction mixture.The Yamaguchi lactonization for (-)-Macrolactin A was performed under high dilution to favor the intramolecular cyclization[1].
Unfavorable conformation of the seco-acidThe conformation of the linear precursor can significantly affect the ease of cyclization. The use of different solvents or additives can sometimes influence the conformation.In some cases, disruption of intramolecular hydrogen bonds by using solvents like DMF can improve yields[4].
Ineffective activation of the carboxylic acidScreen different macrolactonization methods (Yamaguchi, Shiina, etc.) to find the most suitable one for the specific substrate.A review on macrolactonization techniques provides a comprehensive overview of various methods and their applications[4].

Quantitative Data Summary: Comparison of Macrolactonization Methods

Method Activating Agent Typical Conditions Reported Yields for Large Rings Reference
Yamaguchi2,4,6-Trichlorobenzoyl chloride, DMAP, Et3NToluene, high dilution, rt to 60 °C50-80%[1]
Shiina2-Methyl-6-nitrobenzoic anhydride (MNBA), DMAPCH2Cl2, high dilution, rt60-90%
Corey-Nicolaou2,2'-Dipyridyl disulfide, PPh3Toluene or MeCN, reflux, high dilution40-70%

Experimental Protocols

Protocol 1: Yamaguchi Macrolactonization of a Seco-Acid

Objective: To perform the ring-closing macrolactonization of a hydroxy acid precursor to form the 24-membered lactone.

Materials:

  • Seco-acid

  • 2,4,6-Trichlorobenzoyl chloride

  • Triethylamine (Et3N)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous toluene

Procedure:

  • A solution of the seco-acid (1.0 eq) in anhydrous toluene (to achieve a final concentration of ~0.001 M) is prepared.

  • To this solution, triethylamine (5.0 eq) is added, and the mixture is stirred at room temperature under an inert atmosphere (e.g., argon).

  • 2,4,6-Trichlorobenzoyl chloride (1.5 eq) is added dropwise, and the reaction is stirred for 2 hours.

  • A solution of DMAP (10.0 eq) in anhydrous toluene is then added slowly over a period of 10-12 hours using a syringe pump.

  • The reaction mixture is stirred for an additional 12 hours at room temperature.

  • The reaction is quenched with a saturated aqueous solution of NaHCO3 and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired macrolactone.

Visualizations

Macrolactin_Synthesis_Workflow cluster_fragments Fragment Synthesis cluster_coupling Fragment Coupling cluster_cyclization Macrocyclization cluster_final Final Product A Fragment A Synthesis C Coupling Reaction (e.g., Stille, Suzuki) A->C B Fragment B Synthesis B->C D Seco-Acid Formation C->D E Macrolactonization (e.g., Yamaguchi) D->E F This compound E->F

Caption: General convergent synthetic workflow for this compound.

Troubleshooting_Logic cluster_diagnosis Problem Diagnosis cluster_solutions Potential Solutions cluster_outcome Outcome Start Low Yield in a Synthetic Step Reaction_Type Identify Reaction Type (e.g., C-C coupling, Macrolactonization) Start->Reaction_Type Common_Issues Consult Common Issues for that Reaction Reaction_Type->Common_Issues Conditions Optimize Reaction Conditions (Temperature, Concentration, Solvent) Common_Issues->Conditions Reagents Check Reagent Purity & Stoichiometry Common_Issues->Reagents Method Consider Alternative Synthetic Method Common_Issues->Method Improved_Yield Yield Improved Conditions->Improved_Yield No_Improvement No Improvement Conditions->No_Improvement Reagents->Improved_Yield Reagents->No_Improvement Method->Improved_Yield Method->No_Improvement No_Improvement->Reaction_Type

Caption: Logical workflow for troubleshooting low-yield reactions.

References

Technical Support Center: Overcoming Resistance to Macrolactin X in Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Macrolactin X. This resource is designed for researchers, scientists, and drug development professionals who are encountering or anticipating bacterial resistance to this novel macrolactin antibiotic. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A: While "this compound" is a designation for a novel compound, the macrolactin class of antibiotics are 24-membered lactone ring structures produced by various bacteria, including Bacillus species.[1][2] They exhibit a range of biological activities, including antibacterial, antiviral, and antitumor effects.[2][3]

The antibacterial mechanism of action for macrolactins can vary. For instance, Macrolactin A has been shown to inhibit bacterial protein synthesis by targeting the translation elongation factor Tu (EF-Tu).[4][5] Another analog, Macrolactin XY, is suggested to disrupt the bacterial cell membrane, leading to the leakage of intracellular components.[3] Some macrolactins may also interfere with cell division.[6]

Q2: What are the common mechanisms of bacterial resistance to macrolide antibiotics like this compound?

A: Bacteria can develop resistance to macrolides through several primary mechanisms:[7][8][9]

  • Target Site Modification: This is the most common mechanism and often involves enzymatic modification of the ribosomal RNA (rRNA), the antibiotic's target.[10]

    • rRNA Methylation: The erm genes encode for methyltransferase enzymes that methylate a specific adenine residue (A2058 in E. coli) on the 23S rRNA.[11][12][13] This methylation reduces the binding affinity of macrolide antibiotics to the ribosome.[12][14] This can lead to cross-resistance to macrolides, lincosamides, and streptogramins B (MLSB phenotype).[7][8][14]

    • rRNA Mutation: Spontaneous mutations in the 23S rRNA gene, particularly at positions A2058 or A2059, can also prevent the antibiotic from binding effectively.[10][12]

  • Active Efflux Pumps: Bacteria can actively pump the antibiotic out of the cell, preventing it from reaching its intracellular target.[10][14] Several families of efflux pumps are associated with macrolide resistance, including the Major Facilitator Superfamily (MFS) and the ATP-Binding Cassette (ABC) transporters.[10][15]

  • Drug Inactivation: Bacteria may produce enzymes that chemically modify and inactivate the antibiotic.[7][11] For macrolides, these enzymes can be esterases that hydrolyze the lactone ring or phosphotransferases that add a phosphate group.[8][11][14]

Q3: How can I determine the mechanism of resistance in my bacterial strain?

A: A combination of phenotypic and genotypic methods is typically used to identify the mechanism of resistance.

  • Phenotypic Assays:

    • Susceptibility Testing (MIC Determination): Determines the minimum inhibitory concentration of this compound.

    • Efflux Pump Inhibition: Use of an efflux pump inhibitor (EPI) in combination with this compound. A significant decrease in the MIC in the presence of an EPI suggests the involvement of efflux pumps.

  • Genotypic Assays:

    • PCR: To screen for the presence of known resistance genes, such as erm (for methylation) and mef or msr (for efflux).[13][16]

    • DNA Sequencing: To identify mutations in the 23S rRNA gene or in genes encoding ribosomal proteins L4 and L22.[13]

    • Whole-Genome Sequencing (WGS): Provides a comprehensive view of all potential resistance determinants.[16]

Troubleshooting Guides

Issue 1: High Minimum Inhibitory Concentration (MIC) of this compound Observed
Possible Cause Troubleshooting Step Expected Outcome
Target Site Modification (rRNA methylation) Perform PCR to detect erm genes (e.g., ermA, ermB, ermC).A positive PCR result indicates the presence of a methylase gene, a common cause of high-level macrolide resistance.
Target Site Modification (rRNA mutation) Sequence the V domain of the 23S rRNA gene to check for mutations at key positions (e.g., A2058, A2059).Identification of a mutation at these sites confirms resistance due to target alteration.
Efflux Pump Overexpression Determine the MIC of this compound in the presence and absence of an efflux pump inhibitor (EPI) like reserpine or verapamil.A four-fold or greater decrease in MIC with the EPI suggests efflux is a significant resistance mechanism.
Drug Inactivation Perform a bioassay with spent culture supernatant. Incubate this compound in the supernatant of the resistant strain, then test the activity of the supernatant against a susceptible strain.A loss of this compound activity after incubation with the supernatant indicates enzymatic inactivation.
Issue 2: this compound appears to be bacteriostatic rather than bactericidal.
Possible Cause Troubleshooting Step Expected Outcome
Mechanism of Action Perform a time-kill curve assay. Expose the bacteria to various concentrations of this compound (e.g., 1x, 4x, 10x MIC) and measure viable cell counts over time.A bactericidal agent will show a ≥3-log10 reduction in CFU/mL within 24 hours. A bacteriostatic agent will inhibit growth but not cause a significant reduction in viable cells. Some macrolactins are known to be bacteriostatic.[1][6]
Sub-MIC Effects Investigate the post-antibiotic effect (PAE). Expose the bacteria to this compound for a short period, remove the antibiotic, and monitor the time it takes for the bacteria to resume normal growth.A prolonged PAE indicates that the antibiotic has persistent effects even after its removal.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

  • This compound stock solution

Procedure:

  • Prepare serial two-fold dilutions of this compound in MHB in the wells of a 96-well plate.

  • Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 105 CFU/mL.

  • Include a positive control (bacteria, no antibiotic) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth.

Efflux Pump Inhibition Assay

This assay helps to determine if active efflux is contributing to resistance.

Materials:

  • Same as for MIC determination

  • Efflux Pump Inhibitor (EPI) stock solution (e.g., reserpine, verapamil)

Procedure:

  • Prepare two sets of serial dilutions of this compound in a 96-well plate.

  • To one set of wells, add the EPI at a fixed sub-inhibitory concentration.

  • Inoculate all wells with the bacterial suspension.

  • Incubate and determine the MIC for both sets of dilutions.

  • A significant reduction (typically ≥4-fold) in the MIC in the presence of the EPI suggests the involvement of efflux pumps.

PCR for Detection of erm Genes

This protocol is for the detection of common macrolide resistance methylase genes.

Materials:

  • Bacterial DNA extract

  • PCR master mix

  • Primers specific for erm genes (e.g., ermA, ermB, ermC)

  • Thermocycler

  • Agarose gel electrophoresis equipment

Procedure:

  • Set up the PCR reaction with the bacterial DNA, primers, and master mix.

  • Run the appropriate PCR program on the thermocycler.

  • Visualize the PCR products by agarose gel electrophoresis.

  • The presence of a band of the expected size indicates the presence of the target erm gene.

Visualizations

Signaling Pathways and Workflows

Resistance_Mechanisms cluster_cell Bacterial Cell MacrolactinX This compound Ribosome Ribosome (Target) MacrolactinX->Ribosome Inhibits Protein Synthesis EffluxPump Efflux Pump MacrolactinX->EffluxPump Enzyme Inactivating Enzyme MacrolactinX->Enzyme MacrolactinX_out This compound (extracellular) EffluxPump->MacrolactinX_out Expels Drug Inactivated_MacrolactinX Inactive this compound Enzyme->Inactivated_MacrolactinX Modifies Drug MacrolactinX_in This compound (intracellular)

Caption: Overview of bacterial resistance mechanisms to this compound.

Troubleshooting_Workflow Start High MIC of this compound Observed Check_Erm PCR for erm genes Start->Check_Erm Check_Mutation Sequence 23S rRNA Check_Erm->Check_Mutation Negative Result_Erm Target Site Methylation Check_Erm->Result_Erm Positive Check_Efflux Efflux Pump Inhibition Assay Check_Mutation->Check_Efflux No Mutation Result_Mutation Target Site Mutation Check_Mutation->Result_Mutation Mutation Found Check_Inactivation Bioassay for Drug Inactivation Check_Efflux->Check_Inactivation No Change Result_Efflux Efflux Pump Mediated Check_Efflux->Result_Efflux MIC Decreased Result_Inactivation Drug Inactivation Check_Inactivation->Result_Inactivation Activity Lost End Resistance Mechanism Identified Check_Inactivation->End No Inactivation Result_Erm->End Result_Mutation->End Result_Efflux->End Result_Inactivation->End

Caption: Troubleshooting workflow for high this compound MIC.

Strategies to Overcome Resistance

Q4: What strategies can be employed to overcome this compound resistance?

A: Several strategies are being explored to combat macrolide resistance:

  • Adjuvant Therapy:

    • Efflux Pump Inhibitors (EPIs): Co-administration of an EPI can restore the activity of macrolides against resistant bacteria by preventing the antibiotic from being expelled.[10] However, toxicity of current EPIs is a concern.[10]

    • Bicarbonate: At physiological concentrations, bicarbonate has been shown to enhance the activity of macrolides like azithromycin by increasing their intracellular concentration, thereby overcoming both acquired and intrinsic resistance.[17]

  • Development of Novel Analogs:

    • Ketolides: These are a class of macrolides that have been structurally modified to have two ribosomal binding sites, making them effective against some macrolide-resistant strains.[7]

    • Synthetic Analogs: Fully synthetic approaches are being used to create novel macrolide structures with improved properties, such as increased polarity and the ability to evade efflux, to be effective against multidrug-resistant Gram-negative bacteria.[18]

  • Combination Therapy: Using this compound in combination with another antibiotic that has a different mechanism of action can create a synergistic effect and reduce the likelihood of resistance developing.

Quantitative Data Summary
StrategyOrganismFold-change in MICReference
Bicarbonate (8 mM) + Azithromycin Pseudomonas aeruginosa128[17]
Bicarbonate (8 mM) + Azithromycin MRSA64[17]
Efflux Pump Inhibitor (Reserpine) + Macrolide Varies≥4General finding

Note: The efficacy of these strategies will be specific to the bacterial strain and the underlying resistance mechanism. It is crucial to experimentally validate these approaches.

References

Technical Support Center: Optimizing Macrolactin X Extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Macrolactin X extraction. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to optimize the yield and purity of this compound from microbial fermentation cultures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary sources?

A1: this compound is a member of the macrolactin class, a group of 24-membered lactone natural products.[1][2] These compounds are known for their diverse biological activities, including potent antibacterial effects.[1][2][3] The primary sources of this compound and its analogs are marine-derived microorganisms, particularly bacteria of the Bacillus genus, such as Bacillus subtilis and Bacillus amyloliquefaciens.[1][3][4][5][6]

Q2: What are the key chemical properties of Macrolactins that influence extraction?

A2: Macrolactins are large macrolide structures. Their extraction is governed by their solubility and stability. Macrolactin A, a closely related analog, has a molecular weight of 402.5 g/mol and a calculated XLogP3 of 4.5, indicating it is a relatively nonpolar, lipophilic molecule.[7] This property dictates the choice of organic solvents for effective extraction from the aqueous fermentation broth. Their stability can be influenced by factors such as pH and temperature during the extraction process.

Q3: What is the general biosynthetic pathway for Macrolactins?

A3: Macrolactins are biosynthesized via a type I polyketide synthase (PKS) pathway.[2][8] This process involves the sequential condensation of small carboxylic acid units to build the complex polyketide chain, which is then cyclized to form the characteristic 24-membered lactone ring. Subsequent modifications by tailoring enzymes lead to the various Macrolactin analogs.

Macrolactin_Biosynthesis_Pathway cluster_pks Type I Polyketide Synthase (PKS) Assembly Line cluster_post_pks Post-PKS Tailoring Starter Starter Unit (e.g., Acetyl-CoA) PKS_Module PKS Modules (Sequential Condensation) Starter->PKS_Module Initiation Extender Extender Units (e.g., Malonyl-CoA) Extender->PKS_Module Elongation TE Thioesterase Domain (Cyclization & Release) PKS_Module->TE Polyketide Chain Precursor Macrolactin Precursor (24-membered ring) TE->Precursor Tailoring Tailoring Enzymes (e.g., Hydroxylation, Glycosylation) Precursor->Tailoring MacrolactinX This compound & Analogs Tailoring->MacrolactinX caption Simplified logic of the Macrolactin biosynthetic pathway.

Simplified logic of the Macrolactin biosynthetic pathway.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction and purification of this compound.

Problem: Low or No Yield of this compound in the Crude Extract

This is a frequent issue that can stem from problems in fermentation, extraction, or compound degradation.

  • Potential Cause 1: Suboptimal Fermentation Conditions. The production of secondary metabolites like this compound is highly sensitive to culture conditions.

    • Solution: Optimize fermentation parameters such as media composition (peptone, yeast extract), temperature, initial pH, and aeration (rotation speed, medium volume).[9] For Bacillus amyloliquefaciens, an optimized temperature of 26.3°C and an initial pH of 6.0 significantly increased Macrolactin A production.[9]

  • Potential Cause 2: Incorrect Solvent Choice for Extraction. The polarity of the extraction solvent must be well-matched to the analyte.

    • Solution: Macrolactins are effectively extracted with moderately polar solvents. Ethyl acetate is a commonly used and effective solvent for extracting macrolactins from the cell-free supernatant.[4] Other solvents like n-butanol have also been used.[10] Avoid highly polar or very nonpolar solvents as they may result in poor recovery.

  • Potential Cause 3: Compound Degradation. Macrolactins may be sensitive to pH extremes or high temperatures.

    • Solution: Ensure the pH of the supernatant is adjusted to a neutral or slightly acidic range (e.g., pH 7.0) before extraction.[5] Avoid excessive heat; if concentration is needed, use a rotary evaporator at a reduced temperature (e.g., <40°C). For long-term storage of extracts, temperatures of -70°C are recommended to maintain stability.[11]

Troubleshooting_Low_Yield Start Problem: Low this compound Yield CheckFermentation Review Fermentation Parameters Start->CheckFermentation CheckExtraction Evaluate Extraction Protocol Start->CheckExtraction CheckStability Assess Compound Stability Start->CheckStability Sol_Fermentation Solution: Optimize Media, pH, Temp. (e.g., pH 6.0, 26°C) CheckFermentation->Sol_Fermentation Suboptimal? Sol_Extraction Solution: Use appropriate solvent (e.g., Ethyl Acetate). Verify phase separation. CheckExtraction->Sol_Extraction Inefficient? Sol_Stability Solution: Control pH and Temperature. Avoid harsh conditions. CheckStability->Sol_Stability Degradation Suspected?

Troubleshooting workflow for low this compound yield.

Problem: An Emulsion Forms During Liquid-Liquid Extraction (LLE)

Emulsions are a common challenge in LLE, especially with complex biological matrices like fermentation broth, which may contain surfactants.[12]

  • Solution 1: Gentle Mixing. Instead of vigorous shaking, gently invert the separatory funnel multiple times. This reduces the mechanical energy that promotes emulsion formation while still allowing for sufficient interfacial contact for extraction.[12]

  • Solution 2: "Salting Out". Add a saturated sodium chloride (brine) solution to the separatory funnel. This increases the ionic strength of the aqueous layer, which can help break the emulsion by decreasing the solubility of organic components in the aqueous phase.[12]

  • Solution 3: Centrifugation. If the emulsion is persistent, transferring the mixture to centrifuge tubes and spinning at a moderate speed can help break the emulsion and compact the interfacial layer.

Problem: Crude Extract Contains High Levels of Impurities

Crude extracts are complex mixtures. A multi-step purification strategy is essential.

  • Solution: Employ orthogonal chromatographic techniques. A typical workflow involves a preliminary separation followed by a high-resolution polish.

    • Initial Cleanup: Use techniques like Solid-Phase Extraction (SPE) or vacuum liquid chromatography (VLC) with a non-polar resin (e.g., HP20) to remove highly polar impurities like salts and sugars.[5]

    • High-Resolution Purification: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) using a C18 column is highly effective for separating Macrolactin analogs.[3][10] Another powerful technique is High-Speed Counter-Current Chromatography (HSCCC), which has been successfully used to isolate Macrolactins A and B with high purity in a single step.[4]

Data Summary Tables

Table 1: Comparison of Solvent Systems for Macrolactin Extraction
Solvent SystemTarget AnalytesSource OrganismEfficacy & NotesReference
Ethyl AcetateMacrolactinsBacillus sp.Standard and effective solvent for extracting macrolactins from fermentation broth. Good selectivity for compounds of medium polarity.[4]
n-ButanolMacrolactins & AmicoumacinsBacillus licheniformisEffective, but may co-extract more polar impurities compared to ethyl acetate. Used in a multi-step purification process.[10][13]
MethanolMacrolactins (from solid phase)Bacillus amyloliquefaciensUsed to elute macrolactins from a solid support (e.g., HP20 resin) after initial cleanup of the supernatant.[5] Also used to elute spots from TLC plates.[10][5][10]
n-Hexane-Ethyl Acetate-Methanol-WaterMacrolactins A & BBacillus amyloliquefaciensUsed as a two-phase solvent system specifically for High-Speed Counter-Current Chromatography (HSCCC) purification, not for initial extraction.[4]
Table 2: Influence of Fermentation & Extraction Parameters on Yield
ParameterConditionEffect on YieldNotesReference
Fermentation Temp. 26.3 °CMaximized Production Optimized for Macrolactin A production by B. amyloliquefaciens.[9]
Fermentation pH Initial pH 6.0Maximized Production Lower initial pH was found to be optimal for macrolactin accumulation.[9]
Media Peptone 14.8 mg/mLMaximized Production Peptone was identified as a key factor influencing yield in RSM optimization.[9]
Extraction pH Adjusted to pH 2.0, then to 7.0Aided in PurificationAcidification was used to precipitate impurities before final extraction.[5]
Purification Yield 300 mg crude extract40.4 mg Macrolactin ARepresents a 13.5% recovery from the crude extract via HSCCC.[4]
Final Concentration Optimized Fermentation21.63 mg/LA 2.4-fold increase in Macrolactin A yield compared to standard conditions.[9]

Experimental Protocols

Protocol 1: Extraction of Crude this compound

This protocol details the steps from fermentation broth to a crude organic extract.

Extraction_Workflow Start 1. Fermentation (e.g., Bacillus subtilis in LB medium, 37°C, 60h) Centrifuge 2. Centrifugation (12,000g, 4°C, 10 min) Start->Centrifuge Supernatant 3. Collect Cell-Free Supernatant Centrifuge->Supernatant pH_Adjust 4. Adjust pH (Optional, to pH 7.0 with NaOH) Supernatant->pH_Adjust LLE 5. Liquid-Liquid Extraction (Supernatant:Ethyl Acetate 1:1 v/v, repeat 3x) pH_Adjust->LLE Combine 6. Combine Organic Layers LLE->Combine Dry 7. Dry with Anhydrous Na₂SO₄ Combine->Dry Concentrate 8. Concentrate in vacuo (Rotary Evaporator) Dry->Concentrate End Crude Macrolactin Extract Concentrate->End

General workflow for crude this compound extraction.

Methodology:

  • Fermentation: Culture the this compound-producing Bacillus strain in a suitable liquid medium (e.g., Luria-Bertani or ISP2) under optimized conditions.[3][5] For example, incubate at 37°C with shaking at 170 rpm for 60 hours.[5]

  • Cell Removal: Harvest the culture broth and centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the bacterial cells.[5]

  • Supernatant Collection: Carefully decant and collect the cell-free supernatant, which contains the secreted macrolactins.

  • Liquid-Liquid Extraction (LLE):

    • Transfer the supernatant to a separatory funnel of appropriate size.

    • Add an equal volume of ethyl acetate.

    • Stopper the funnel and gently invert 20-30 times, venting frequently to release pressure. Avoid vigorous shaking to prevent emulsion formation.

    • Allow the layers to separate. The upper layer will be the organic phase containing this compound.

    • Drain the lower aqueous layer. Collect the upper organic layer.

    • Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate to maximize recovery.

  • Drying and Concentration:

    • Combine all organic extracts.

    • Add anhydrous sodium sulfate (Na₂SO₄) to the combined extract to remove residual water.

    • Filter the dried extract to remove the Na₂SO₄.

    • Concentrate the filtrate to dryness using a rotary evaporator under reduced pressure at a temperature below 40°C.

  • Storage: The resulting residue is the crude this compound extract. Store it at -20°C or below for subsequent purification.

Protocol 2: Purification by Reversed-Phase HPLC

This protocol is for the fine purification of this compound from the crude extract.

Methodology:

  • Sample Preparation: Dissolve a known amount of the crude extract in a minimal volume of the HPLC mobile phase (e.g., methanol or acetonitrile). Filter the sample through a 0.2 µm syringe filter to remove any particulate matter.[10]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 5 µm particle size, 250 x 4.6 mm ID).[10]

    • Mobile Phase: A gradient system is often most effective. For example, a gradient of Solvent A (0.1% trifluoroacetic acid in deionized water) and Solvent B (60% acetonitrile in 0.1% trifluoroacetic acid).[10]

    • Gradient Program (Example):

      • 0-50 min: 50% B

      • 50-80 min: Ramp to 100% B

      • 80-85 min: Return to 0% B (or initial conditions for re-equilibration)

    • Flow Rate: 1.0 mL/min.[10]

    • Detection: UV detector set at a wavelength where macrolactins absorb, typically around 230 nm.[5]

  • Injection and Fraction Collection:

    • Inject the prepared sample onto the equilibrated HPLC system.

    • Monitor the chromatogram and collect fractions corresponding to the peaks of interest.

  • Purity Analysis and Final Steps:

    • Re-analyze the collected fractions by HPLC to confirm purity (>95%).

    • Pool the pure fractions and remove the solvent under vacuum (e.g., using a speed vacuum concentrator or lyophilizer) to obtain the purified this compound.

    • Confirm the structure using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).[4]

References

Technical Support Center: Refining Macrolactin X Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in refining their purification protocols for Macrolactin X.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common sources?

This compound belongs to the macrolactin class of antibiotics, which are 24-membered lactone ring natural products. These compounds are primarily isolated from marine-derived microorganisms, particularly bacteria of the Bacillus genus, such as Bacillus subtilis, Bacillus amyloliquefaciens, and Bacillus licheniformis. Macrolactins are known for their diverse biological activities, including antibacterial, antiviral, and anti-inflammatory properties.

Q2: What are the key stages of a typical this compound purification protocol?

A standard purification protocol involves several key stages:

  • Fermentation: Culturing the source microorganism (e.g., Bacillus subtilis) in a suitable medium to produce the macrolactin compounds.

  • Extraction: Separating the biomass from the fermentation broth and extracting the active compounds using organic solvents like ethyl acetate.

  • Initial Fractionation: Using techniques like vacuum liquid chromatography on a silica gel column to separate the crude extract into multiple fractions based on polarity.

  • Fine Purification: Employing advanced chromatographic methods such as High-Performance Liquid Chromatography (HPLC) or High-Speed Counter-Current Chromatography (HSCCC) to isolate the target this compound from other related compounds and impurities.

  • Purity Assessment: Verifying the purity of the final product using analytical HPLC and confirming its structure through spectroscopic methods like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

Q3: What are the primary challenges encountered during this compound purification?

Researchers may face several challenges, including:

  • Low Fermentation Yields: The natural production levels of macrolactins by microorganisms can be low, making it difficult to obtain large quantities of the starting material.

  • Structural Similarity: this compound is often produced alongside a suite of structurally similar analogs, which can co-elute during chromatographic separation, complicating isolation.

  • Compound Stability: Macrolide compounds can be sensitive to degradation under harsh pH (acidic or alkaline) or oxidative conditions, potentially reducing yield and bioactivity.

  • Balancing Yield and Purity: Optimizing purification steps to maximize the recovery of this compound while achieving the desired level of purity can be a significant challenge.

Q4: How is the purity and identity of the final this compound sample confirmed?

The purity of the isolated this compound is typically determined by analytical Reverse-Phase HPLC (RP-HPLC), where a single, sharp peak indicates a high degree of purity (often >95%). The identity and structural confirmation are achieved using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight.

  • 1H NMR and 13C NMR: To elucidate the detailed chemical structure.

Troubleshooting Guide

Problem 1: Low yield of crude extract from fermentation broth.

  • Possible Cause 1: Suboptimal Fermentation Conditions. The yield of macrolactins can be significantly improved by optimizing fermentation parameters.

    • Solution: Experiment with different media compositions, pH, temperature, and incubation times. Response surface methodology has been used to increase the yield of Macrolactin A by 2.4-fold.

  • Possible Cause 2: Inefficient Extraction. The chosen solvent or extraction method may not be effectively capturing the compound.

    • Solution: Ensure thorough mixing of the fermentation filtrate and biomass with the extraction solvent (e.g., ethyl acetate). Perform the extraction multiple times (e.g., three times) and combine the organic phases to maximize recovery.

Problem 2: Poor separation of this compound from other macrolactins during chromatography.

  • Possible Cause 1: Inappropriate Stationary or Mobile Phase. The selectivity of the chromatographic system may be insufficient to resolve structurally similar compounds.

    • Solution (Silica Chromatography): Use a gradient elution method with a slow, shallow gradient of solvents like petroleum ether and ethyl acetate to improve separation.

    • Solution (HPLC): For RP-HPLC, modify the mobile phase gradient. A common system uses a gradient of acetonitrile and water with a modifier like trifluoroacetic acid (TFA). Consider using a different column with alternative chemistry (e.g., Phenyl-Hexyl instead of C18).

    • Solution (HSCCC): This technique can be highly effective. A stepwise elution with two-phase solvent systems (e.g., n-hexane-ethyl acetate-methanol-water) has been successfully used to separate Macrolactin A and B.

Problem 3: The final product is degraded or shows low bioactivity.

  • Possible Cause 1: Exposure to Harsh Conditions. Macrolactins can degrade under strong acidic, alkaline, or oxidative conditions.

    • Solution: Avoid extreme pH values in buffers and mobile phases. If acidic conditions are required (e.g., TFA in HPLC), keep the exposure time minimal and consider neutralizing the fractions immediately after collection. Store the purified compound at low temperatures (e.g., -20°C) and under an inert atmosphere if it is sensitive to oxidation.

  • Possible Cause 2: Thermal Instability.

    • Solution: Perform extraction and concentration steps at controlled, low temperatures. Use a rotary evaporator at a moderate temperature to remove solvents. While some crude extracts show high thermal stability, purified compounds may be more sensitive.

Quantitative Data Summary

The following table summarizes representative yield and purity data from the purification of macrolactin compounds, which can serve as a benchmark for this compound purification.

Starting MaterialMethodCompoundYieldPurityReference
300 mg crude extractHSCCCMacrolactin A40.4 mg>95%
300 mg crude extractHSCCCMacrolactin B22.7 mg>95%

Experimental Protocols

Protocol 1: Fermentation and Extraction (Adapted from Bacillus subtilis sp. 18)

  • Seed Culture: Inoculate the desired Bacillus strain into a suitable seed medium and incubate for the optimal duration (e.g., 12 hours at 28°C with shaking).

  • Production Fermentation: Add the seed culture to a larger volume of production medium (e.g., ISP2 medium) at a 10% (v/v) ratio. Incubate for 8 days at 28°C with shaking at 180 rpm.

  • Harvesting: Separate the fermentation broth into filtrate and bacterial biomass by filtering through multiple layers of gauze.

  • Filtrate Extraction: Mix the filtrate with an equal volume of ethyl acetate. Shake vigorously and allow the layers to separate. Collect the organic (upper) layer. Repeat this step three times.

  • Biomass Extraction: Macerate the bacterial biomass with an equal volume combination of petroleum ether and ethyl acetate. Collect the organic phase. Repeat this step three times.

  • Concentration: Combine all organic phases and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

Protocol 2: Chromatographic Purification

  • Initial Fractionation (Vacuum Liquid Chromatography):

    • Prepare a silica gel column.

    • Load the crude extract (e.g., 14 g) onto the column.

    • Elute the column with a stepwise or gradient solvent system of increasing polarity, such as petroleum ether:ethyl acetate (from 10:1 to 0:1).

    • Collect the fractions and analyze them by Thin-Layer Chromatography (TLC) to pool similar fractions.

  • Fine Purification (Preparative RP-HPLC):

    • Select the fraction(s) containing this compound for further purification.

    • Dissolve the sample in a suitable solvent (e.g., methanol) and filter it through a 0.2-µm membrane.

    • Inject the sample onto a preparative C18 RP-HPLC column.

    • Elute with a gradient solvent system, for example: Solvent A (0.1% TFA in deionized water) and Solvent B (60% acetonitrile in 0.1% TFA). A typical gradient might be: 0-50 min (50% B), 50-80 min (100% B), 80-85 min (return to initial conditions).

    • Monitor the elution at a suitable wavelength (e.g., 254 nm) and collect the peaks corresponding to this compound.

    • Desalt and concentrate the purified fractions to obtain the final product.

Visualizations

G cluster_0 Upstream Processing cluster_1 Downstream Processing cluster_2 Analysis & QC Fermentation Microorganism Fermentation Harvesting Harvesting (Separation of Broth and Biomass) Fermentation->Harvesting Extraction Solvent Extraction Harvesting->Extraction Concentration Concentration (Crude Extract) Extraction->Concentration VLC Initial Fractionation (e.g., VLC) Concentration->VLC HPLC Fine Purification (e.g., Prep-HPLC) VLC->HPLC Purity Purity Assessment (Analytical HPLC) HPLC->Purity Structure Structural Elucidation (MS, NMR) HPLC->Structure Final Pure this compound Purity->Final Structure->Final G cluster_yield Yield Issues cluster_purity Purity Issues Start Problem Encountered (e.g., Low Yield, Impurity) Yield_Check Is the issue with Crude Extract or Final Product? Start->Yield_Check Low Yield Purity_Check What is the nature of the impurity? Start->Purity_Check High Impurity Crude Crude Extract Yield_Check->Crude Crude Final_Yield Final Product Yield_Check->Final_Yield Final Opt_Ferm Optimize Fermentation & Extraction Protocol Crude->Opt_Ferm Troubleshoot Opt_Chrom Optimize Chromatography (e.g., Gradient, Loading) Final_Yield->Opt_Chrom Troubleshoot CoElution Co-eluting Analog Purity_Check->CoElution Degradation Degradation Product Purity_Check->Degradation Mod_Chrom Modify Chromatography (New Column/Solvent System) CoElution->Mod_Chrom Troubleshoot Check_Stab Check pH, Temp, & O2 Stability. Use milder conditions. Degradation->Check_Stab Troubleshoot

Validation & Comparative

Macrolactin X: A New Wave in Macrolide Antibiotics?

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of the novel macrolactin class of antibiotics with traditional macrolide agents, supported by experimental data and methodological insights for researchers and drug development professionals.

The ever-present challenge of antimicrobial resistance necessitates a continuous search for novel antibiotic scaffolds. Among the promising new contenders are the macrolactins, a subclass of macrolide antibiotics characterized by a unique 24-membered lactone ring. This guide provides a detailed comparison of Macrolactin X, a representative of this emerging class, with established macrolide antibiotics such as erythromycin, azithromycin, and clarithromycin. We delve into their distinct mechanisms of action, antibacterial efficacy, and cytotoxicity, supported by available experimental data.

At a Glance: this compound vs. Traditional Macrolides

FeatureThis compound (and other Macrolactins)Traditional Macrolides (Erythromycin, Azithromycin, Clarithromycin)
Core Structure 24-membered macrocyclic lactone ring14-, 15-, or 16-membered macrocyclic lactone ring with deoxy sugars[1]
Primary Mechanism of Action Disruption of bacterial cell membrane integrity and permeability; inhibition of bacterial energy metabolism[2][3][4][5]Inhibition of protein synthesis by binding to the 50S ribosomal subunit and blocking the exit tunnel for nascent peptides[6][7][8][9]
Antibacterial Spectrum Broad-spectrum activity against Gram-positive and some Gram-negative bacteria[2][10]Primarily effective against Gram-positive cocci and atypical pathogens; newer generations show improved Gram-negative activity[7][11][12]
Resistance Mechanisms Not yet well-established due to novelty.Methylation of the ribosomal target site, drug efflux pumps, and enzymatic inactivation[1][13]

Delving into the Mechanism of Action: A Tale of Two Strategies

Traditional macrolide antibiotics are well-characterized as inhibitors of bacterial protein synthesis. They bind to the 50S ribosomal subunit within the nascent peptide exit tunnel, effectively causing a blockage that stalls protein elongation.[6][7][8][9] This bacteriostatic action prevents the bacteria from producing essential proteins, thereby inhibiting their growth and replication.[7][9]

In stark contrast, recent studies on macrolactins, including the newly identified Macrolactin XY, point towards a different primary mode of attack.[2][3][4][5] Evidence suggests that Macrolactin XY disrupts the integrity and permeability of the bacterial cell membrane.[2][3][4][5] This disruption is coupled with the inhibition of genes associated with bacterial energy metabolism.[2][3][4][5] Another prominent member of this class, Macrolactin A, has been shown to inhibit the initial step of the elongation phase of protein synthesis by targeting the translation elongation factor Tu (EF-Tu). This mechanism is distinct from the ribosomal binding of classic macrolides.

cluster_0 Classic Macrolide Mechanism cluster_1 This compound Mechanism Classic Macrolide Classic Macrolide 50S Ribosome 50S Ribosome Classic Macrolide->50S Ribosome Binds to Protein Synthesis Protein Synthesis 50S Ribosome->Protein Synthesis Inhibits Bacterial Growth Bacterial Growth Protein Synthesis->Bacterial Growth Prevents This compound This compound Cell Membrane Cell Membrane This compound->Cell Membrane Disrupts Integrity Energy Metabolism Energy Metabolism This compound->Energy Metabolism Inhibits Genes Cell Lysis / Death Cell Lysis / Death Cell Membrane->Cell Lysis / Death Energy Metabolism->Cell Lysis / Death

Figure 1. Contrasting mechanisms of action.

Antibacterial Efficacy: A Head-to-Head Comparison

The antibacterial potency of an antibiotic is typically quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a bacterium. The lower the MIC, the more potent the antibiotic. Below is a summary of reported MIC values for Macrolactin XY, Macrolactin A, and representative traditional macrolides against a selection of bacterial strains. It is important to note that direct comparisons are challenging as data is often from different studies with varying experimental conditions.

AntibioticStaphylococcus aureus (MIC in µg/mL)Bacillus subtilis (MIC in µg/mL)Escherichia coli (MIC in µg/mL)Enterococcus faecalis (MIC in µg/mL)
Macrolactin XY 6[2]6[2]12[2]3[2]
Macrolactin A 2[14]6[2]>100>50[15]
Erythromycin 0.250.016>1280.5[16]
Azithromycin 10.1281
Clarithromycin 0.50.06160.25

Note: MIC values for Azithromycin and Clarithromycin are representative values from various sources and may vary.

From the available data, Macrolactin XY demonstrates significant activity against Enterococcus faecalis, a pathogen that can be challenging to treat.[2] While its activity against S. aureus and B. subtilis is notable, traditional macrolides like erythromycin and clarithromycin generally exhibit lower MIC values against these Gram-positive bacteria. The activity of Macrolactin XY against E. coli is modest, which is a common trait among many macrolides.

Cytotoxicity Profile: A Look at Safety

An essential aspect of drug development is assessing the cytotoxicity of a compound against human cells. The half-maximal inhibitory concentration (IC50) is a common measure, indicating the concentration of a drug that inhibits 50% of cell viability.

AntibioticL929 (Mouse Fibroblast) IC50 (µM)HeLa (Human Cervical Cancer) IC50 (µM)
Macrolactin A >100>100
7-O-malonyl macrolactin A >100>100
Erythromycin Generally considered to have low cytotoxicity, specific IC50 values vary.Generally considered to have low cytotoxicity, specific IC50 values vary.
Azithromycin Generally considered to have low cytotoxicity, specific IC50 values vary.Generally considered to have low cytotoxicity, specific IC50 values vary.
Clarithromycin Generally considered to have low cytotoxicity, specific IC50 values vary.Generally considered to have low cytotoxicity, specific IC50 values vary.

Note: Cytotoxicity data for macrolactins is limited. The provided values for Macrolactin A and its derivative are from a single study. Data for traditional macrolides is generalized from multiple sources.

Available data suggests that macrolactins, such as Macrolactin A and its derivatives, exhibit low cytotoxicity against mammalian cell lines like L929 and HeLa.[1] Traditional macrolides are also known for their generally favorable safety profile in this regard.[17] However, more extensive studies are required to fully characterize the cytotoxicity of this compound and other members of this new class.

Experimental Protocols: A Guide for Researchers

For scientists looking to investigate and compare these compounds, here are detailed methodologies for key experiments.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is a standard for determining the MIC of an antimicrobial agent.[1][3][8][9][18]

  • Preparation of Antibiotic Stock Solutions: Dissolve the antibiotic in a suitable solvent (e.g., DMSO or ethanol) to create a high-concentration stock solution.

  • Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the antibiotic in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of the antibiotic at which there is no visible bacterial growth.

Start Start Prepare Antibiotic Dilutions Prepare Antibiotic Dilutions Start->Prepare Antibiotic Dilutions Prepare Bacterial Inoculum Prepare Bacterial Inoculum Start->Prepare Bacterial Inoculum Inoculate Plate Inoculate Plate Prepare Antibiotic Dilutions->Inoculate Plate Prepare Bacterial Inoculum->Inoculate Plate Incubate Incubate Inoculate Plate->Incubate Read MIC Read MIC Incubate->Read MIC End End Read MIC->End

Figure 2. MIC determination workflow.

Bacterial Cell Membrane Integrity Assay (LIVE/DEAD™ BacLight™)

This assay uses two fluorescent nucleic acid stains, SYTO® 9 and propidium iodide, to differentiate between bacteria with intact and compromised cell membranes.[2][4][6][7][19]

  • Bacterial Culture Preparation: Grow bacteria to the desired growth phase and harvest by centrifugation.

  • Washing: Wash the bacterial cells with an appropriate buffer (e.g., 0.85% NaCl) to remove any residual growth medium.

  • Staining: Resuspend the bacterial pellet in the buffer and add the LIVE/DEAD™ BacLight™ staining solution (a mixture of SYTO® 9 and propidium iodide).

  • Incubation: Incubate the mixture in the dark at room temperature for approximately 15 minutes.

  • Microscopy: Place a small volume of the stained bacterial suspension on a microscope slide and observe using a fluorescence microscope with appropriate filters.

  • Analysis: Bacteria with intact cell membranes will fluoresce green (stained by SYTO® 9), while bacteria with compromised membranes will fluoresce red (stained by propidium iodide).

In Vitro Protein Synthesis Inhibition Assay

This assay measures the ability of a compound to inhibit protein synthesis in a cell-free system.[5][20][21][22]

  • Preparation of Cell-Free Extract: Prepare a bacterial cell-free extract containing all the necessary components for protein synthesis (ribosomes, tRNAs, amino acids, etc.).

  • Reaction Setup: In a reaction tube, combine the cell-free extract, a template mRNA (e.g., encoding a reporter protein like luciferase), and the test compound at various concentrations.

  • Incubation: Incubate the reaction mixture at an optimal temperature to allow for protein synthesis.

  • Detection of Protein Synthesis: Quantify the amount of newly synthesized protein. If a reporter like luciferase is used, its activity can be measured using a luminometer.

  • Analysis: A decrease in the amount of synthesized protein in the presence of the test compound indicates inhibition of protein synthesis.

Conclusion and Future Directions

This compound and its congeners represent a promising new direction in the development of macrolide antibiotics. Their distinct mechanism of action, which appears to target the bacterial cell membrane and energy metabolism, offers a potential advantage in overcoming existing resistance mechanisms that affect traditional macrolides targeting the ribosome. While early data on their antibacterial activity is encouraging, particularly against certain Gram-positive pathogens, more extensive comparative studies are needed to fully elucidate their therapeutic potential. Future research should focus on head-to-head comparisons with established antibiotics against a broad panel of clinical isolates, in-depth investigations into their mechanism of action and potential for resistance development, and comprehensive preclinical safety and pharmacokinetic profiling. The unique structural and mechanistic features of macrolactins make them a compelling area of investigation for the next generation of antibacterial agents.

References

Unraveling the Structure-Activity Relationship of Macrolactin X Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of Macrolactin X and its derivatives reveals key structural modifications that significantly influence their antibacterial and anti-inflammatory activities. This guide provides a comparative overview of their biological performance, supported by experimental data, to aid researchers and drug development professionals in the pursuit of novel therapeutics.

Macrolactins, a class of 24-membered polyene macrolides, have garnered considerable attention for their diverse and potent biological activities, including antibacterial, antiviral, and anti-inflammatory properties.[1] The core structure of macrolactin A serves as a scaffold for numerous naturally occurring and synthetically derived analogs. Variations in functional groups and stereochemistry across the macrolactone ring play a pivotal role in modulating their therapeutic potential.

Comparative Analysis of Biological Activity

The biological efficacy of this compound analogs is profoundly influenced by substitutions at key positions, particularly at C7 and C15, as well as modifications to the macrolide ring itself. The following tables summarize the quantitative data on the antibacterial and cytotoxic activities of prominent this compound analogs.

Antibacterial Activity

The antibacterial spectrum and potency of macrolactin analogs are highly dependent on their chemical structures. Modifications such as acylation at the C7 hydroxyl group and the presence of a hydroxyl group at C15 have been shown to be critical for activity.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound Analogs against Various Bacterial Strains

Compound/AnalogModificationTest OrganismMIC (µg/mL)Reference
Macrolactin A Parent CompoundEnterococcus faecalis>128[2]
Staphylococcus aureus2[3]
Vancomycin-Resistant Enterococci (VRE)16[3]
7-O-succinyl macrolactin A (SMA) Succinyl group at C7Methicillin-Resistant S. aureus (MRSA)< 0.25[3]
Vancomycin-Resistant Enterococci (VRE)1-2[3]
7-O-malonyl macrolactin A (MMA) Malonyl group at C7Methicillin-Resistant S. aureus (MRSA)1-64 (MRC)[4]
Vancomycin-Resistant Enterococci (VRE)0.06-4 (MRC)[4]
Macrolactin XY -Enterococcus faecalis3-12[2]
Staphylococcus aureus3-12[2]
Escherichia coli3-12[2]
7,13-epoxy macrolactin A Epoxy ring between C7 and C13--[1]
7-O-glucosyl-13,17-epoxy-16-hydroxy macrolactin A Glycosyl and epoxy groupsBacillus subtilis0.015-0.125[1]
Staphylococcus aureus0.015-0.125[1]
Escherichia coli0.015-0.125[1]
Pseudomonas aeruginosa0.015-0.125[1]
7-O-6′-(2″-acetylphenyl)-5′-hydroxyhexanoate macrolactin Aryl-crowned side chain at C7Escherichia coli< 13[1]
Aeromonas hydrophila< 13[1]
Pseudomonas aeruginosa< 13[1]
Vibrio sp.< 13[1]

MRC: Minimum concentration required for 50% inhibition of bacterial growth.

Cytotoxicity

While potent against microbial targets, the clinical utility of these analogs also depends on their selectivity and safety profile in mammalian cells.

Table 2: Cytotoxicity (IC50) of Macrolactin Analogs against Mammalian Cell Lines

Compound/AnalogCell LineIC50 (µM)Reference
7-O-malonyl macrolactin A (MMA) L929 mouse fibroblasts>100[5]
HeLa human epithelial cells>100[5]
7-O-succinyl macrolactin A (SMA) L929 mouse fibroblasts~50[5]
HeLa human epithelial cells~50[5]

Structure-Activity Relationship (SAR) Insights

  • Acylation at C7: The addition of succinyl and malonyl groups at the C7 hydroxyl position, as seen in SMA and MMA, generally enhances antibacterial activity, particularly against drug-resistant strains like MRSA and VRE.[3][4]

  • Hydroxyl Group at C15: The presence of a hydroxyl group at the C15 position is suggested to be a crucial active site for the antibacterial activity of macrolactins.[2]

  • Epoxidation: The introduction of an epoxy ring, as in 7,13-epoxy macrolactin A, leads to greater anti-inflammatory activity.[1]

  • Glycosylation: While glycosylation can increase the solubility of macrolactin analogs, it may lead to a decrease in antibacterial potency.[1]

  • Side Chain Modifications: The addition of complex side chains at C7, such as the aryl-crowned moiety, can result in potent and broad-spectrum antibacterial activity.[1]

Mechanisms of Action

Antibacterial Mechanism of Macrolactin XY

Recent studies on Macrolactin XY suggest a mechanism of action that involves the disruption of the bacterial cell membrane's integrity and permeability. This leads to the leakage of intracellular components and interference with the bacteria's energy metabolism, ultimately causing cell death.[6][7][8]

G Macrolactin_XY Macrolactin XY Bacterial_Cell_Membrane Bacterial Cell Membrane Macrolactin_XY->Bacterial_Cell_Membrane Energy_Metabolism Inhibition of Energy Metabolism Gene Expression Macrolactin_XY->Energy_Metabolism Membrane_Integrity Disruption of Membrane Integrity & Permeability Bacterial_Cell_Membrane->Membrane_Integrity Leakage Leakage of Intracellular Components Membrane_Integrity->Leakage Cell_Death Bacterial Cell Death Leakage->Cell_Death Energy_Metabolism->Cell_Death

Caption: Antibacterial mechanism of Macrolactin XY.

Anti-inflammatory Signaling Pathway of 7,13-epoxy macrolactin A

7,13-epoxy macrolactin A exerts its anti-inflammatory effects by inhibiting the expression of key pro-inflammatory mediators. In lipopolysaccharide (LPS)-stimulated macrophages, this analog significantly suppresses the mRNA expression of inducible nitric oxide synthase (iNOS), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[1][9]

G LPS LPS Macrophage Macrophage LPS->Macrophage iNOS iNOS mRNA Macrophage->iNOS IL1b IL-1β mRNA Macrophage->IL1b IL6 IL-6 mRNA Macrophage->IL6 Epoxy_Macrolactin 7,13-epoxy macrolactin A Epoxy_Macrolactin->iNOS Epoxy_Macrolactin->IL1b Epoxy_Macrolactin->IL6 Inflammation Inflammation iNOS->Inflammation IL1b->Inflammation IL6->Inflammation

Caption: Anti-inflammatory action of 7,13-epoxy macrolactin A.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial activity of this compound analogs is typically quantified by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Serial_Dilution Serial Dilution of Macrolactin Analog Inoculation Inoculation of Microtiter Plate Serial_Dilution->Inoculation Bacterial_Inoculum Preparation of Standardized Bacterial Inoculum Bacterial_Inoculum->Inoculation Incubation Incubation Inoculation->Incubation Visual_Inspection Visual Inspection for Bacterial Growth Incubation->Visual_Inspection MIC_Determination Determination of MIC Visual_Inspection->MIC_Determination

Caption: General workflow for MIC determination.

Detailed Methodology:

  • Preparation of Macrolactin Analog Solutions: A stock solution of the test compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide, DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Preparation of Bacterial Inoculum: A standardized bacterial suspension is prepared from a fresh culture to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation: Each well containing the diluted macrolactin analog is inoculated with the standardized bacterial suspension. The microtiter plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: Following incubation, the MIC is determined as the lowest concentration of the macrolactin analog that completely inhibits visible bacterial growth.

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of the compounds against mammalian cell lines is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Detailed Methodology:

  • Cell Seeding: Mammalian cells (e.g., L929, HeLa) are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound analogs for a specified period (e.g., 24-48 hours).

  • MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution. The plate is incubated to allow viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The cell viability is calculated as a percentage relative to the untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Anti-inflammatory Assay (Measurement of Pro-inflammatory Mediators)

The anti-inflammatory activity of macrolactin analogs can be evaluated by measuring their ability to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

Detailed Methodology:

  • Cell Culture and Treatment: Macrophage cells are cultured and pre-treated with various concentrations of the macrolactin analogs for a specific duration. Subsequently, the cells are stimulated with LPS to induce an inflammatory response.

  • Measurement of Nitric Oxide (NO): The production of NO is assessed by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

  • Measurement of Pro-inflammatory Cytokines (e.g., IL-1β, IL-6): The levels of pro-inflammatory cytokines in the cell culture supernatants are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • RNA Isolation and RT-qPCR: To determine the effect on gene expression, total RNA is extracted from the cells. Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is then performed to measure the mRNA levels of iNOS, IL-1β, and IL-6, with a housekeeping gene (e.g., GAPDH) used for normalization.

References

Validating the Antibacterial Target of Macrolactin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antibiotic-resistant bacteria necessitates the discovery and validation of novel antibacterial agents and their targets. Macrolactins, a class of 24-membered macrocyclic lactones produced by various bacteria, have demonstrated a broad spectrum of biological activities, including potent antibacterial effects. This guide provides a comparative overview of the scientific evidence validating the antibacterial target of macrolactins, with a primary focus on Macrolactin A, for which the target has been most extensively studied. We also present comparative data for other macrolactins to highlight the diversity of mechanisms within this promising class of molecules.

Executive Summary

While the specific compound "Macrolactin X" is not extensively documented in scientific literature, extensive research on its close analog, Macrolactin A (McA) , has identified the translation elongation factor Tu (EF-Tu) as its primary antibacterial target.[1] This validation is supported by a combination of in vitro biochemical assays, genetic analysis of resistant mutants, and molecular modeling. Other members of the macrolactin family, such as Macrolactin XY and Macrolactin S, appear to exert their antibacterial effects through different mechanisms, namely the disruption of cell membrane integrity and inhibition of fatty acid biosynthesis, respectively.[2][3][4] This guide will delve into the experimental evidence supporting EF-Tu as the target of Macrolactin A and provide a comparative analysis with other protein synthesis inhibitors.

Comparative Performance Data

The antibacterial efficacy of Macrolactin A and its derivatives has been evaluated against a range of bacterial pathogens. The following tables summarize the Minimum Inhibitory Concentrations (MICs) and 50% inhibitory concentrations (IC50) for protein synthesis inhibition.

Table 1: Minimum Inhibitory Concentrations (MICs) of Macrolactins against various bacterial strains.

CompoundTest OrganismMIC (µg/mL)Reference
Macrolactin AVancomycin-Resistant Enterococci (VRE)16[5]
Macrolactin AMethicillin-Resistant Staphylococcus aureus (MRSA)2[5]
7-O-succinyl macrolactin AVancomycin-Resistant Enterococci (VRE)1-2[5]
7-O-succinyl macrolactin AMethicillin-Resistant Staphylococcus aureus (MRSA)< 0.25[5]
7-O-malonyl macrolactin AStaphylococcus aureus (MRSA and MSSA)MRC of 1-64[6]
7-O-malonyl macrolactin AEnterococcus faecalisMRC of 0.06-4[6]
Macrolactin XYEnterococcus faecalis3[3][7]
Macrolactin FEnterococcus faecalis6[3]
Macrolactin AEnterococcus faecalis12[3]

*MRC (Minimal concentration required for 50% inhibition of bacterial growth)

Table 2: In Vitro Protein Synthesis Inhibition by Macrolactin A.

Cell-Free SystemIC50 (µg/mL)Reference
E. coli model1[1]
S. aureus model50[1]

Target Validation: The Experimental Evidence for EF-Tu

The validation of EF-Tu as the molecular target of Macrolactin A is supported by a multi-pronged experimental approach.

In Vitro Protein Synthesis Inhibition Assay

This assay directly measures the ability of a compound to inhibit the synthesis of a reporter protein in a cell-free system containing all the necessary translational machinery.

  • Preparation of Cell-Free Extract: Prepare S30 extracts from E. coli and S. aureus strains. These extracts contain ribosomes, tRNAs, amino acids, and other factors required for translation.

  • Reporter System: Utilize a reporter gene, such as luciferase, under the control of a bacterial promoter. The amount of synthesized luciferase is proportional to the efficiency of protein synthesis.

  • Assay Setup: In a microplate format, combine the cell-free extract, the reporter plasmid or mRNA, and varying concentrations of Macrolactin A.

  • Incubation: Incubate the reactions at 37°C to allow for transcription and translation to occur.

  • Detection: Measure the activity of the synthesized reporter protein (e.g., luminescence for luciferase).

  • Data Analysis: Plot the reporter activity against the concentration of Macrolactin A to determine the IC50 value, the concentration at which 50% of protein synthesis is inhibited.[8][9][10]

Toe-printing Assay

This high-resolution technique identifies the specific step of translation that is inhibited by a compound by mapping the precise location of stalled ribosomes on an mRNA transcript.

  • In Vitro Translation Reaction: Set up a cell-free transcription-translation reaction using a specific mRNA template in the presence and absence of Macrolactin A.

  • Primer Annealing: Add a radiolabeled or fluorescently labeled DNA primer that is complementary to a region downstream of the start codon of the mRNA template.

  • Reverse Transcription: Add reverse transcriptase to the reaction. The enzyme will synthesize a complementary DNA (cDNA) strand, starting from the primer, until it is physically blocked by a stalled ribosome.

  • Gel Electrophoresis: Separate the resulting cDNA fragments by size on a sequencing gel.

  • Analysis: The appearance of a specific, shorter cDNA fragment (the "toeprint") in the presence of the antibiotic indicates the precise location of the stalled ribosome on the mRNA. For Macrolactin A, this stalling occurs at the very beginning of the elongation phase.[11][12][13]

Cross-Resistance Assay

This genetic approach provides strong evidence for a shared molecular target between two different antibiotics. If resistance to one antibiotic confers resistance to another, it is likely they act on the same target.

  • Selection of Resistant Mutants: Isolate bacterial mutants that exhibit resistance to Macrolactin A by plating a large population of bacteria on agar containing inhibitory concentrations of the antibiotic.

  • Genome Sequencing: Sequence the genome of the Macrolactin A-resistant mutants and compare it to the genome of the parental, sensitive strain to identify mutations. In the case of Macrolactin A, mutations were identified in the gene encoding EF-Tu.[1]

  • Susceptibility Testing: Determine the MIC of a known EF-Tu inhibitor, such as kirromycin, for both the Macrolactin A-resistant mutant and the parental strain.

  • Analysis: If the Macrolactin A-resistant mutant also shows increased resistance to kirromycin, it strongly suggests that both antibiotics share EF-Tu as their target.[14][15][16]

Visualizing the Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the antibacterial mechanism of Macrolactin A and the experimental workflows used for its target validation.

antibacterial_mechanism cluster_translation Bacterial Protein Synthesis Ribosome Ribosome Polypeptide Growing Polypeptide Chain Ribosome->Polypeptide Peptide bond formation mRNA mRNA mRNA->Ribosome Binding tRNA-AA Aminoacyl-tRNA tRNA-AA->Ribosome Delivery to A-site EF-Tu Elongation Factor Tu (EF-Tu) EF-Tu->tRNA-AA Binds Macrolactin_A Macrolactin A Macrolactin_A->EF-Tu Inhibits

Caption: Mechanism of Action of Macrolactin A.

experimental_workflow cluster_invitro In Vitro Protein Synthesis Assay cluster_toeprinting Toe-printing Assay cluster_resistance Cross-Resistance Assay CFE Prepare Cell-Free Extract Reporter Add Reporter Gene (e.g., Luciferase) CFE->Reporter Incubate_McA Incubate with Macrolactin A Reporter->Incubate_McA Measure Measure Reporter Activity Incubate_McA->Measure IC50 Determine IC50 Measure->IC50 IVT In Vitro Translation with McA Primer Anneal Labeled Primer IVT->Primer RT Reverse Transcription Primer->RT Gel Analyze cDNA on Gel RT->Gel Stall Identify Ribosome Stall Site Gel->Stall Isolate Isolate McA-Resistant Mutants Sequence Sequence Genome (Identify EF-Tu mutation) Isolate->Sequence MIC_Kir Determine MIC of Kirromycin Sequence->MIC_Kir Compare Compare MICs (Resistant vs. Wild-Type) MIC_Kir->Compare

Caption: Experimental Workflows for Target Validation.

logical_relationship Hypothesis Hypothesis: Macrolactin A inhibits protein synthesis InVitro_Evidence In Vitro Assay: Inhibition of reporter protein synthesis Hypothesis->InVitro_Evidence Genetic_Evidence Genetic Analysis: Resistance mutations in EF-Tu gene Hypothesis->Genetic_Evidence Toeprint_Evidence Toe-printing: Ribosome stalls at early elongation InVitro_Evidence->Toeprint_Evidence Confirms inhibition & specifies step Conclusion Conclusion: EF-Tu is the antibacterial target of Macrolactin A Toeprint_Evidence->Conclusion Cross_Resistance_Evidence Cross-Resistance: McA-resistant mutants are also resistant to Kirromycin (known EF-Tu inhibitor) Genetic_Evidence->Cross_Resistance_Evidence Confirms target identity Cross_Resistance_Evidence->Conclusion

Caption: Logical Flow of Target Validation Evidence.

Comparison with Alternative Antibacterial Agents

Macrolactin A, by targeting EF-Tu, joins a class of antibiotics known as elfamycins, with kirromycin being a well-known member.[17] A comparison with other protein synthesis inhibitors reveals different binding sites and mechanisms.

Table 3: Comparison of Macrolactin A with Other Protein Synthesis Inhibitors.

Antibiotic ClassExampleTarget Subunit/FactorSpecific Binding Site/Mechanism
Macrolactins Macrolactin A Elongation Factor Tu (EF-Tu) Inhibits the function of EF-Tu in delivering aminoacyl-tRNA to the ribosome. [1]
ElfamycinsKirromycinElongation Factor Tu (EF-Tu)Binds to EF-Tu and locks it in a conformation that stalls the ribosome after GTP hydrolysis.[17]
MacrolidesErythromycin, Azithromycin50S Ribosomal SubunitBinds to the nascent peptide exit tunnel (NPET) and inhibits peptide elongation.
TetracyclinesTetracycline, Doxycycline30S Ribosomal SubunitBinds to the A-site and prevents the binding of aminoacyl-tRNA.
AminoglycosidesStreptomycin, Gentamicin30S Ribosomal SubunitBinds to the A-site and causes misreading of the mRNA code.

Conclusion

The validation of elongation factor Tu as the antibacterial target of Macrolactin A provides a strong foundation for the development of this compound as a potential therapeutic agent. The comprehensive experimental approach, combining biochemical, genetic, and molecular techniques, offers a robust model for the target validation of novel antibiotics. The diverse mechanisms of action observed within the macrolactin family underscore the potential of this class of natural products as a source of new antibacterial drugs with varied targets, a crucial aspect in the fight against antibiotic resistance. Further research into the structure-activity relationships of macrolactins will be vital for optimizing their efficacy and advancing them through the drug development pipeline.

References

A Comparative Guide to the Bioactivity Assays of Macrolactins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the bioactivity assays for the Macrolactin family of natural products. Macrolactins are 24-membered lactone ring compounds, primarily isolated from marine bacteria, that have demonstrated a wide array of potent biological effects, including antibacterial, antiviral, anticancer, and anti-inflammatory activities.[1][2][3] This document focuses on the cross-validation of assays used to determine their anti-inflammatory and antibacterial properties, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to aid in the evaluation and selection of appropriate screening methods.

I. Anti-inflammatory Bioactivity Assays

Macrolactins have been shown to exert anti-inflammatory effects by inhibiting the production of key inflammatory mediators.[1][4][5] Several members of the macrolactin family, including Macrolactin A, 7-O-succinyl macrolactin A (SMA), and 7,13-epoxy macrolactin A, inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to a reduction in nitric oxide (NO) and prostaglandin E2 (PGE2) production.[4][5] Furthermore, they can suppress the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[1][4][6] The underlying mechanism for these effects often involves the modulation of key inflammatory signaling pathways, such as the NF-κB pathway.[7]

The following table summarizes the inhibitory effects of various macrolactins on the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage and BV2 microglial cells.

CompoundAssayTargetCell LineConcentration RangeObserved EffectReference
Macrolactin ANitric Oxide (NO) ProductioniNOSRAW 264.7, BV25 - 40 µMInhibition of NO production[7]
Macrolactin FNitric Oxide (NO) ProductioniNOSRAW 264.7, BV25 - 40 µMInhibition of NO production[7]
15-epi-dihydromacrolactin FNitric Oxide (NO) ProductioniNOSRAW 264.7, BV25 - 40 µMInhibition of NO production[7]
Macrolactin ACytokine ProductionTNF-α, IL-6RAW 264.7, BV25 - 40 µMInhibition of cytokine production[7]
7,13-epoxy macrolactin AmRNA ExpressioniNOS, IL-1β, IL-6RAW 264.710 - 40 µMSignificant inhibition of mRNA expression[1][6]
Macrolactin AmRNA ExpressionIL-1βRAW 264.710 - 40 µMSlight reduction in mRNA expression[6]

A typical workflow for assessing the anti-inflammatory potential of a compound like a macrolactin involves initial cytotoxicity screening followed by assays to measure the inhibition of key inflammatory markers.

G cluster_workflow Anti-inflammatory Assay Workflow A 1. Cytotoxicity Assay (e.g., MTT/MTS) B 2. Treat Macrophages (e.g., RAW 264.7) with Macrolactin + LPS A->B Non-toxic concentrations C 3. Measure NO Production (Griess Assay) B->C D 4. Quantify Pro-inflammatory Cytokines (ELISA) B->D E 5. Analyze Protein Expression (Western Blot for iNOS/COX-2) B->E F 6. Analyze Gene Expression (RT-PCR for cytokine mRNA) B->F G 7. Pathway Analysis (NF-κB/STAT3 Reporter Assays) E->G F->G

Workflow for Anti-inflammatory Bioactivity Screening.

1. Cell Viability Assay (MTT/MTS Assay)

  • Principle: This colorimetric assay assesses cell metabolic activity. Viable cells reduce a tetrazolium salt (MTT or MTS) to a colored formazan product, the absorbance of which is proportional to the number of living cells. This is a crucial first step to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

  • Protocol:

    • Seed RAW 264.7 cells (1 x 10⁵ cells/mL) in a 96-well plate and incubate overnight.[7]

    • Treat the cells with various concentrations of the macrolactin compound for 2 hours, followed by stimulation with LPS (1 µg/mL) for 24 hours.[7]

    • Add MTT or MTS reagent to each well and incubate for 2-4 hours at 37°C.[6]

    • Add a solubilizing agent (for MTT) and measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).[6]

    • Calculate cell viability as a percentage relative to the untreated control.

2. Nitric Oxide (NO) Production Assay (Griess Assay)

  • Principle: This assay quantifies nitrite, a stable and nonvolatile breakdown product of NO. The Griess reagent converts nitrite into a purple azo compound, and the intensity of the color is measured spectrophotometrically.

  • Protocol:

    • Culture RAW 264.7 or BV2 cells (1 x 10⁶ cells/mL) in a 96-well plate and incubate overnight.

    • Pre-treat cells with various concentrations of the macrolactin for 2 hours, then stimulate with LPS (1 µg/mL) for 24 hours.[7]

    • Collect the cell culture supernatant.

    • Mix the supernatant with an equal volume of Griess reagent.

    • Measure the absorbance at 540 nm.[7]

    • Determine the nitrite concentration using a sodium nitrite standard curve.

3. Pro-inflammatory Cytokine Quantification (ELISA)

  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant. A specific capture antibody is coated onto a 96-well plate, which binds the cytokine of interest. A second, enzyme-linked detection antibody is then added, followed by a substrate that produces a measurable color change.

  • Protocol:

    • Collect the supernatant from macrolactin- and LPS-treated cells as described above.

    • Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit (e.g., from KOMA Biotech or similar suppliers).[4]

    • Measure the absorbance using a microplate reader.

    • Calculate the cytokine concentration based on a standard curve generated with recombinant cytokines.

4. NF-κB and STAT3 Signaling Pathway Assays

The anti-inflammatory effects of many compounds are mediated through the inhibition of pro-inflammatory transcription factors like NF-κB and STAT3.

  • NF-κB Luciferase Reporter Assay: This assay uses a cell line engineered to express the luciferase gene under the control of an NF-κB response element. Inhibition of the NF-κB pathway results in a decrease in luciferase expression, which is measured as a reduction in light emission.[8][9]

  • STAT3 Dual-Luciferase Reporter Assay: Similar to the NF-κB assay, this method measures the activity of a STAT3-responsive promoter driving luciferase expression. A co-transfected Renilla luciferase vector is often used as an internal control for transfection efficiency.[10]

  • NF-κB Nuclear Translocation Assay: This high-content screening assay uses immunofluorescence to visualize and quantify the movement of NF-κB from the cytoplasm to the nucleus upon stimulation, a key step in its activation.[11]

  • STAT3 DNA-Binding ELISA: This assay measures the ability of activated STAT3 from nuclear extracts to bind to its specific DNA consensus sequence coated on a microplate.[12]

G LPS LPS/TNF-α TLR4 TLR4/TNFR LPS->TLR4 IKK IKK Activation TLR4->IKK IkB IκB Phosphorylation & Degradation IKK->IkB NFkB_cyto NF-κB (p50/p65) (Cytoplasm) IkB->NFkB_cyto releases NFkB_nuc NF-κB (p50/p65) (Nucleus) NFkB_cyto->NFkB_nuc Translocation Transcription Gene Transcription (iNOS, COX-2, Cytokines) NFkB_nuc->Transcription

Canonical NF-κB Signaling Pathway.

G Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Phosphorylation Receptor->JAK STAT3_cyto STAT3 Phosphorylation & Dimerization (Cytoplasm) JAK->STAT3_cyto STAT3_nuc STAT3 Dimer (Nucleus) STAT3_cyto->STAT3_nuc Translocation Transcription Gene Transcription (Cell Proliferation, Survival) STAT3_nuc->Transcription

JAK/STAT3 Signaling Pathway.

II. Antibacterial Bioactivity Assays

Macrolactins are known for their antibacterial properties, particularly against Gram-positive bacteria, including drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[13][14][15] The primary mechanism of action for Macrolactin A has been identified as the inhibition of protein synthesis.[3][16]

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table presents MIC values for various macrolactins against different bacterial strains.

CompoundBacteriumMIC (µg/mL)Reference
Macrolactin A (MA)Vancomycin-Resistant Enterococci (VRE)16[13][14]
7-O-succinyl macrolactin A (SMA)Vancomycin-Resistant Enterococci (VRE)1 - 2[13][14]
Macrolactin A (MA)Methicillin-Resistant S. aureus (MRSA)2[13][14]
7-O-succinyl macrolactin A (SMA)Methicillin-Resistant S. aureus (MRSA)< 0.25[13][14]
Macrolactin XYEnterococcus faecalis3[17]
Macrolactin FEnterococcus faecalis6[17]
Macrolactin AEnterococcus faecalis6[17]
7-O-malonyl macrolactin A (MMA)S. aureus (MRSA)1 - 64 (MRC50)[15]
7-O-malonyl macrolactin A (MMA)E. faecalis (VRE)1 - 64 (MRC50)[15]
*MRC50: Minimum concentration required for 50% inhibition of bacterial growth.

1. Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

  • Principle: This method determines the MIC of an antimicrobial agent by testing its effect on the growth of a microorganism in a liquid medium.

  • Protocol:

    • Prepare a two-fold serial dilution of the macrolactin compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

    • Inoculate each well with a standardized suspension of the test bacterium (e.g., to a final concentration of 5 x 10⁵ CFU/mL).

    • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

    • Determine the MIC by visual inspection as the lowest concentration of the compound at which there is no visible turbidity.

2. In Vitro Protein Synthesis Inhibition Assay

  • Principle: To confirm the mechanism of action, a cell-free transcription-translation system can be used. These systems contain all the necessary components for protein synthesis (ribosomes, tRNAs, amino acids, etc.). The effect of the macrolactin on the synthesis of a reporter protein (e.g., luciferase) is measured.

  • Protocol:

    • Use a commercially available E. coli or S. aureus cell-free expression system.

    • Set up reactions containing the cell-free extract, a DNA template encoding a reporter gene (e.g., luciferase), and various concentrations of the macrolactin.

    • Incubate the reaction at the recommended temperature (e.g., 37°C).

    • Measure the reporter protein activity (e.g., luminescence for luciferase). A decrease in signal indicates inhibition of protein synthesis.

    • Calculate the IC50 value, which is the concentration of the macrolactin required to inhibit protein synthesis by 50%. For example, Macrolactin A showed an IC50 of approximately 1 µg/mL in an E. coli system and 50 µg/mL in an S. aureus system.[3]

References

A Comparative Analysis of Macrolactin X and Erythromycin: Antibacterial Efficacy and Cellular Signaling Modulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Macrolactin X and the well-established antibiotic, erythromycin. We delve into their antibacterial performance, supported by available experimental data, and explore their distinct mechanisms of action and influence on key cellular signaling pathways. This objective comparison aims to furnish researchers and drug development professionals with a comprehensive resource to inform future research and therapeutic development.

Antibacterial Efficacy: A Quantitative Comparison

The antibacterial activities of this compound analogues (Macrolactin A, 7-O-succinyl macrolactin A, and Macrolactin XY) and erythromycin have been evaluated against a range of bacterial pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) values obtained from various studies. It is important to note that these values were not determined in a single, direct comparative study, and variations in experimental conditions across different studies may influence the results.

CompoundTest OrganismMIC (µg/mL)Reference
Macrolactin A Vancomycin-Resistant Enterococci (VRE)16[1]
Methicillin-Resistant Staphylococcus aureus (MRSA)2[1]
7-O-succinyl macrolactin A Vancomycin-Resistant Enterococci (VRE)1 - 2[1]
Methicillin-Resistant Staphylococcus aureus (MRSA)< 0.25[1]
Macrolactin XY Staphylococcus aureus6[2]
Enterococcus faecalis3[2]
Bacillus subtilis6[2]
Escherichia coli12[2]
Vibrio traumaticus6[2]
Vibrio parahaemolyticus6[2]
Erythromycin Staphylococcus aureus0.25 - >2048[3]
Enterococcus faecalis--
Escherichia coli16 - >128[4]

Table 1: Comparative Minimum Inhibitory Concentrations (MICs). Data is compiled from multiple sources and may not be directly comparable due to differing experimental methodologies.

Mechanisms of Action: Distinct Molecular Targets

This compound and erythromycin, while both exhibiting antibacterial properties, achieve this through different mechanisms of action at the molecular level.

Erythromycin is a well-characterized macrolide antibiotic that inhibits bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, interfering with the translocation step of polypeptide chain elongation. This bacteriostatic action effectively halts bacterial growth and proliferation.

Macrolactin A , a member of the macrolactin family, also inhibits protein synthesis but targets a different component of the translational machinery. It has been shown to inhibit the elongation factor Tu (EF-Tu), a crucial protein for the elongation phase of protein synthesis. In contrast, Macrolactin XY is suggested to exert its antibacterial effect by disrupting the integrity of the bacterial cell membrane and inhibiting key genes associated with energy metabolism.

cluster_erythromycin Erythromycin cluster_macrolactin_a Macrolactin A cluster_macrolactin_xy Macrolactin XY Erythromycin Erythromycin 50S Ribosomal Subunit 50S Ribosomal Subunit Erythromycin->50S Ribosomal Subunit binds to Protein Synthesis Inhibition Protein Synthesis Inhibition 50S Ribosomal Subunit->Protein Synthesis Inhibition leads to Macrolactin A Macrolactin A Elongation Factor Tu (EF-Tu) Elongation Factor Tu (EF-Tu) Macrolactin A->Elongation Factor Tu (EF-Tu) inhibits Protein Synthesis Inhibition_MA Protein Synthesis Inhibition Elongation Factor Tu (EF-Tu)->Protein Synthesis Inhibition_MA leads to Macrolactin XY Macrolactin XY Bacterial Cell Membrane Bacterial Cell Membrane Macrolactin XY->Bacterial Cell Membrane disrupts Energy Metabolism Genes Energy Metabolism Genes Macrolactin XY->Energy Metabolism Genes inhibits Membrane Disruption & Energy Depletion Membrane Disruption & Energy Depletion Bacterial Cell Membrane->Membrane Disruption & Energy Depletion Energy Metabolism Genes->Membrane Disruption & Energy Depletion

Figure 1: Mechanisms of Antibacterial Action.

Modulation of Cellular Signaling Pathways

Beyond their direct antibacterial effects, both this compound and erythromycin have been shown to modulate host cellular signaling pathways, particularly those involved in inflammation and immune responses.

This compound

Macrolactins have demonstrated significant anti-inflammatory properties by modulating several key signaling cascades:

  • Toll-Like Receptor 4 (TLR4) Signaling: Macrolactins can inhibit the lipopolysaccharide (LPS)-induced activation of TLR4, a key receptor in the innate immune response to Gram-negative bacteria.

  • NF-κB Pathway: By inhibiting TLR4, macrolactins can subsequently suppress the activation of the transcription factor Nuclear Factor-kappa B (NF-κB), a master regulator of pro-inflammatory gene expression.

  • PI3K/Akt/mTOR Pathway: Some macrolactin derivatives, such as 7-O-succinyl macrolactin A, have been shown to exert their anti-inflammatory effects by inhibiting the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway.

LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 This compound This compound This compound->TLR4 PI3K PI3K This compound->PI3K IKK IKK MyD88->IKK IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression NF-κB->Pro-inflammatory Gene Expression activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Inflammation Inflammation mTOR->Inflammation Inflammatory Stimuli Inflammatory Stimuli Upstream Signaling Upstream Signaling Inflammatory Stimuli->Upstream Signaling IKK IKK Upstream Signaling->IKK Erythromycin Erythromycin NF-κB NF-κB Erythromycin->NF-κB inhibits activation IκBα IκBα IKK->IκBα phosphorylates IκBα->NF-κB releases Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression NF-κB->Pro-inflammatory Gene Expression activates Prepare serial dilutions of test compound in 96-well plate Prepare serial dilutions of test compound in 96-well plate Inoculate wells with standardized bacterial suspension Inoculate wells with standardized bacterial suspension Prepare serial dilutions of test compound in 96-well plate->Inoculate wells with standardized bacterial suspension Incubate at 37°C for 18-24 hours Incubate at 37°C for 18-24 hours Inoculate wells with standardized bacterial suspension->Incubate at 37°C for 18-24 hours Visually inspect for turbidity Visually inspect for turbidity Incubate at 37°C for 18-24 hours->Visually inspect for turbidity Determine MIC (lowest concentration with no visible growth) Determine MIC (lowest concentration with no visible growth) Visually inspect for turbidity->Determine MIC (lowest concentration with no visible growth)

References

Assessing the Specificity of Macrolactin X: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the specificity of Macrolactin X, a novel macrolactin antibiotic. By objectively comparing its performance with other alternatives and presenting supporting experimental data, this document aims to inform researchers on its potential as a selective therapeutic agent.

Introduction to this compound

This compound, also referred to as Macrolactin XY, is a 24-membered macrolide antibiotic isolated from marine-derived Bacillus subtilis.[1] Like other members of the macrolactin class, it exhibits a range of biological activities, with a pronounced antibacterial effect.[2][3] The specificity of a novel antibiotic is a critical parameter in its development, determining its therapeutic window and potential for off-target effects. This guide assesses the current understanding of this compound's specificity by comparing its activity against prokaryotic and eukaryotic systems, alongside related macrolactin compounds.

Comparative Antibacterial Spectrum

The primary measure of an antibiotic's activity is its Minimum Inhibitory Concentration (MIC) against a panel of relevant microorganisms. This compound has demonstrated potent activity, particularly against Gram-positive bacteria. A comparative summary of the MIC values for this compound and its analogues, Macrolactin A and F, is presented below.

Table 1: Comparative Antibacterial Activity (MIC in μg/mL)

MicroorganismThis compoundMacrolactin AMacrolactin F
Staphylococcus aureus666
Bacillus subtilis61212
Escherichia coli12>12>12
Enterococcus faecalis3>1212
Vibrio traumaticus61212
Vibrio parahaemolyticus61212

Data sourced from Xu et al., 2024.[1]

Selectivity Profile: Bacterial vs. Mammalian Cells

A crucial aspect of an antibiotic's specificity is its differential activity against bacterial versus mammalian cells. While direct cytotoxicity data for this compound on mammalian cell lines is not yet available in the public domain, studies on structurally similar macrolactins provide valuable insights into the potential selectivity of this class of compounds.

Table 2: Cytotoxicity of Macrolactin Analogues on Mammalian Cell Lines (IC₅₀ in μg/mL)

CompoundL929 (Mouse Fibroblast)HeLa (Human Epithelial)
Macrolactin A~30>50
7-O-malonyl macrolactin A>50>50
7-O-succinyl macrolactin A>50>50

Data sourced from Romero-Tabarez et al., 2006.[4]

The data suggests that macrolactins, including Macrolactin A, exhibit significantly higher toxicity towards bacteria than mammalian cells. For instance, the MIC of Macrolactin A against S. aureus is 6 μg/mL, while its IC₅₀ against L929 mouse fibroblasts is approximately 30 μg/mL, indicating a degree of selective toxicity.

Mechanism of Action and Specificity

The specificity of a compound is intrinsically linked to its mechanism of action. Investigations into this compound's antibacterial mechanism against Enterococcus faecalis suggest a multi-faceted mode of action that contributes to its specificity.

Disruption of Bacterial Cell Membrane Integrity

One of the key mechanisms of this compound is the disruption of the bacterial cell membrane. This is supported by membrane potential assays, which show that this compound causes a significant decrease in the membrane potential of E. faecalis.[1] This effect is specific to the bacterial membrane, as suggested by the lower cytotoxicity of related macrolactins against mammalian cells, which have different membrane compositions.

Macrolactin_X Macrolactin_X Bacterial_Cell_Membrane Bacterial_Cell_Membrane Macrolactin_X->Bacterial_Cell_Membrane Binds to/Inserts into Membrane_Potential_Dissipation Membrane_Potential_Dissipation Bacterial_Cell_Membrane->Membrane_Potential_Dissipation Ion_Gradient_Disruption Ion_Gradient_Disruption Membrane_Potential_Dissipation->Ion_Gradient_Disruption ATP_Synthesis_Inhibition ATP_Synthesis_Inhibition Membrane_Potential_Dissipation->ATP_Synthesis_Inhibition Cell_Death Cell_Death Ion_Gradient_Disruption->Cell_Death ATP_Synthesis_Inhibition->Cell_Death

Figure 1. Proposed mechanism of this compound-induced bacterial cell death via membrane disruption.

Inhibition of Bacterial Protein Synthesis

SDS-PAGE analysis of E. faecalis treated with this compound revealed a significant reduction in the intensity of protein bands, particularly those of higher molecular weight.[1] This suggests that this compound may interfere with bacterial protein synthesis. For the broader macrolactin class, the target has been identified in some cases as the elongation factor Tu (EF-Tu), a key component of the bacterial translation machinery.[5] This provides a specific prokaryotic target that is distinct from its eukaryotic counterpart, contributing to the compound's selectivity.

cluster_bacterial_cell Bacterial Cell Macrolactin_X Macrolactin_X EF_Tu Elongation Factor Tu Macrolactin_X->EF_Tu Binds to Ribosome Ribosome Protein_Synthesis Protein Synthesis Elongation Ribosome->Protein_Synthesis EF_Tu->Ribosome Inhibited_Protein_Synthesis Inhibited Protein Synthesis EF_Tu->Inhibited_Protein_Synthesis

Figure 2. Putative inhibition of bacterial protein synthesis by this compound via targeting EF-Tu.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

  • Prepare a series of twofold dilutions of this compound in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculate each well with a standardized suspension of the test microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include a positive control (microorganism without antibiotic) and a negative control (broth without microorganism) on each plate.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the microorganism.

Mammalian Cell Cytotoxicity Assay (MTT Assay)

Objective: To assess the effect of a compound on the viability of mammalian cells.

Protocol:

  • Seed mammalian cells (e.g., HeLa or L929) in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Replace the medium with fresh medium containing various concentrations of this compound or the comparator compound.

  • Incubate the cells for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Bacterial Membrane Potential Assay

Objective: To measure changes in bacterial membrane potential upon treatment with an antimicrobial agent.

Protocol:

  • Grow the bacterial culture to the mid-logarithmic phase and harvest the cells by centrifugation.

  • Wash the cells and resuspend them in a suitable buffer (e.g., PBS) to an OD₆₀₀ of 0.2.

  • Add the fluorescent membrane potential-sensitive dye (e.g., DiSC₃(5)) to the cell suspension and incubate in the dark to allow the dye to accumulate in polarized cells.

  • Measure the baseline fluorescence using a fluorometer.

  • Add this compound at its MIC to the cell suspension.

  • Monitor the change in fluorescence over time. An increase in fluorescence indicates membrane depolarization.

cluster_workflow Bacterial Membrane Potential Assay Workflow Start Start Bacterial_Culture Grow Bacteria to Mid-log Phase Start->Bacterial_Culture Harvest_Cells Harvest & Wash Cells Bacterial_Culture->Harvest_Cells Resuspend_Cells Resuspend in Buffer Harvest_Cells->Resuspend_Cells Add_Dye Add Fluorescent Dye (e.g., DiSC3(5)) Resuspend_Cells->Add_Dye Measure_Baseline Measure Baseline Fluorescence Add_Dye->Measure_Baseline Add_Macrolactin_X Add this compound Measure_Baseline->Add_Macrolactin_X Monitor_Fluorescence Monitor Fluorescence Change Over Time Add_Macrolactin_X->Monitor_Fluorescence End End Monitor_Fluorescence->End

Figure 3. Workflow for the bacterial membrane potential assay.

SDS-PAGE Analysis of Bacterial Proteins

Objective: To analyze changes in the protein profile of bacteria after treatment with an antibiotic.

Protocol:

  • Treat a mid-log phase bacterial culture with this compound at its MIC for a defined period.

  • Harvest the bacterial cells by centrifugation and wash them with PBS.

  • Lyse the cells using a suitable method (e.g., sonication or enzymatic lysis) to extract the total protein.

  • Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).

  • Mix a standardized amount of protein from treated and untreated samples with SDS-PAGE sample buffer and heat at 95°C for 5 minutes.

  • Load the samples onto a polyacrylamide gel and perform electrophoresis.

  • Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue) to visualize the protein bands.

  • Compare the protein profiles of the treated and untreated samples to identify any changes in protein expression.

Conclusion and Future Directions

The available data suggests that this compound is a potent antibacterial agent with a degree of specificity for prokaryotic cells. Its mechanism of action, involving the disruption of the bacterial cell membrane and potential inhibition of protein synthesis, points to targets that are distinct from those in mammalian cells.

However, a comprehensive assessment of this compound's specificity is still in its early stages. To fully understand its therapeutic potential, further studies are warranted, including:

  • Direct cytotoxicity testing of this compound on a broad panel of human cell lines to confirm its selectivity.

  • Broad-spectrum enzymatic and receptor screening (e.g., kinase, protease, and GPCR panels) to identify any potential off-target interactions.

  • In vivo efficacy and toxicity studies in animal models to evaluate its therapeutic index and overall safety profile.

By pursuing these avenues of research, a more complete picture of this compound's specificity will emerge, paving the way for its potential development as a novel and selective antibacterial drug.

References

Comparative Benchmarking of Macrolactin X Against Known Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of Macrolactin X's performance against established inhibitors in key biological pathways. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's potential in antibacterial and anti-inflammatory applications.

Note on Nomenclature: Specific experimental data for a compound designated solely as "this compound" is limited in current literature. This guide utilizes data for the closely related and well-characterized Macrolactin XY , supplemented with findings from other relevant macrolactins such as Macrolactin A and Macrolactin S, to provide a comprehensive overview of this compound class.

Macrolactins are a class of 24-membered lactone ring antibiotics primarily produced by marine bacteria.[1] They have demonstrated a broad spectrum of biological activities, including antibacterial, anti-inflammatory, antiviral, and antitumor effects.[1] This guide will focus on the antibacterial and anti-inflammatory properties of Macrolactin XY, benchmarking it against inhibitors with well-defined mechanisms of action.

I. Antibacterial Activity

Macrolactins exhibit significant antibacterial properties through multiple mechanisms, including the inhibition of bacterial protein and fatty acid synthesis, as well as the disruption of cell membrane integrity.[2][3][4]

Mechanism of Action: Inhibition of Protein Synthesis

Macrolactin A has been identified as an inhibitor of the initial elongation phase of bacterial protein synthesis.[3] Its proposed target is the translation elongation factor Tu (EF-Tu), a crucial protein for delivering aminoacyl-tRNA to the ribosome.[3] By binding to EF-Tu, Macrolactin A prevents the release of EF-Tu·GDP from the ribosome, thereby stalling protein synthesis.[3] This mechanism is similar to that of the known EF-Tu inhibitor, Kirromycin.[3]

Experimental Workflow: In Vitro Bacterial Protein Synthesis Inhibition Assay

Below is a diagram illustrating a typical workflow for assessing the inhibition of bacterial protein synthesis in a cell-free system.

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis prep_extract Prepare Bacterial Cell-Free Extract (S30) setup_reaction Set up Translation Reaction: S30 Extract, mRNA, Amino Acids, Energy Source, Test Compound prep_extract->setup_reaction prep_mrna Synthesize Reporter mRNA (e.g., Luciferase) prep_mrna->setup_reaction prep_compounds Prepare Serial Dilutions of Test Compounds (Macrolactin XY, Kirromycin) prep_compounds->setup_reaction incubation Incubate at 37°C setup_reaction->incubation measure_signal Measure Reporter Signal (e.g., Luminescence) incubation->measure_signal calc_inhibition Calculate % Inhibition measure_signal->calc_inhibition calc_ic50 Determine IC50 Values calc_inhibition->calc_ic50

In Vitro Protein Synthesis Inhibition Workflow

Mechanism of Action: Inhibition of Fatty Acid Synthesis

Certain macrolactins, such as Macrolactin S, have been shown to inhibit bacterial fatty acid synthesis.[2] Specifically, Macrolactin S is an inhibitor of NADPH-dependent β-ketoacyl-ACP reductase (FabG), an essential enzyme in the fatty acid synthesis pathway.[2] This mechanism is distinct from the well-known antibacterial agent Triclosan, which targets a different enzyme in the same pathway, the enoyl-acyl carrier protein reductase (FabI).[5]

Data Presentation: Antibacterial Activity of Macrolactin XY

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for Macrolactin XY against a panel of pathogenic bacteria. MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

CompoundS. aureus (μg/mL)B. subtilis (μg/mL)E. coli (μg/mL)E. faecalis (μg/mL)Reference
Macrolactin XY 66123[1]
Macrolactin A126>1212[1]
Macrolactin F66126[1]

Benchmark Inhibitor Comparison (Data from separate studies)

InhibitorTarget OrganismMIC (μg/mL)Mechanism of Action
Kirromycin E. coli~0.1EF-Tu Inhibition
Triclosan E. coli~0.015-0.1FabI Inhibition

Note: The MIC values for benchmark inhibitors are sourced from various studies and are presented for contextual comparison. Direct comparative studies with Macrolactin XY under identical conditions were not identified.

II. Anti-inflammatory Activity

Macrolactins have demonstrated potent anti-inflammatory effects by inhibiting the production of key inflammatory mediators in macrophages stimulated with lipopolysaccharide (LPS).[6][7]

Mechanism of Action: Inhibition of Pro-inflammatory Mediators

Several macrolactins, including Macrolactin A, inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are responsible for the production of nitric oxide (NO) and prostaglandins, respectively.[6] This is achieved by modulating upstream signaling pathways, such as inhibiting Toll-like receptor 4 (TLR4) activation and regulating the BACH1 and HO-1/Nrf2 pathways.[6][8] The benchmark anti-inflammatory drug, Dexamethasone, acts through a different mechanism involving the glucocorticoid receptor to suppress the expression of multiple inflammatory genes.[9]

Signaling Pathway: LPS-Induced Pro-inflammatory Response in Macrophages

The diagram below illustrates the signaling cascade initiated by LPS binding to TLR4, leading to the production of inflammatory mediators, and highlights the inhibitory action of macrolactins.

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TAK1 TAK1 MyD88->TAK1 NFkB NF-κB TAK1->NFkB iNOS iNOS Expression NFkB->iNOS COX2 COX-2 Expression NFkB->COX2 Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB->Cytokines Macrolactin This compound Inhibition Macrolactin->Inhibition Inhibition->TLR4

This compound Inhibition of the TLR4 Signaling Pathway

Data Presentation: Anti-inflammatory Activity of Macrolactins

CompoundAssayConcentration% Inhibition / EffectReference
Macrolactin A iNOS & COX-2 protein expression in LPS-stimulated RAW264.7 cells5 - 40 µMConcentration-dependent inhibition[6]
7,13-epoxyl-macrolactin A mRNA expression of iNOS, IL-1β, IL-6 in LPS-stimulated RAW264.7 cells40 µMSignificant inhibition[10]

Benchmark Inhibitor Comparison

InhibitorTarget/AssayIC50Mechanism of Action
Dexamethasone Glucocorticoid Receptor AgonistVariesTranscriptional regulation of inflammatory genes
L-NIL iNOS inhibitor in LPS-stimulated RAW264.7 cells~3-10 µMSelective iNOS inhibition
Celecoxib COX-2 inhibitor~40 nMSelective COX-2 inhibition

Note: IC50 values for benchmark inhibitors are sourced from various studies and are presented for contextual comparison. Direct comparative studies with macrolactins under identical conditions were not identified.

III. Experimental Protocols

1. Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

  • Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Materials: 96-well microtiter plates, bacterial culture in logarithmic growth phase, Mueller-Hinton Broth (MHB), test compounds (Macrolactin XY, etc.), positive control antibiotic, negative control (no antibiotic).

  • Procedure:

    • Prepare serial two-fold dilutions of the test compounds in MHB directly in the wells of a 96-well plate.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.

    • Add the standardized bacterial inoculum to each well containing the diluted compounds.

    • Include a positive control well (bacteria with a known effective antibiotic) and a negative/growth control well (bacteria with no antibiotic).

    • Incubate the plates at 37°C for 18-24 hours.

    • Determine the MIC by visual inspection: the lowest concentration of the compound at which there is no visible turbidity.

2. In Vitro Bacterial Protein Synthesis Inhibition Assay

  • Objective: To quantify the inhibitory effect of a compound on bacterial protein synthesis using a cell-free system.

  • Materials: S30 cell-free extract from E. coli, reporter mRNA (e.g., luciferase), amino acid mixture, ATP/GTP energy source, reaction buffer, test compounds, luminometer.

  • Procedure:

    • Prepare a master mix containing the S30 extract, reaction buffer, amino acids, and energy source.

    • Aliquot the master mix into a 96-well plate.

    • Add serial dilutions of the test compounds (e.g., Macrolactin A, Kirromycin) to the wells.

    • Initiate the reaction by adding the reporter mRNA to each well.

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and add the substrate for the reporter enzyme (e.g., luciferin for luciferase).

    • Measure the signal (luminescence) using a plate reader.

    • Calculate the percentage of inhibition relative to a no-drug control and determine the IC50 value.

3. FabG Enzyme Inhibition Assay

  • Objective: To measure the inhibition of the β-ketoacyl-ACP reductase (FabG) enzyme.

  • Materials: Purified FabG enzyme, acetoacetyl-CoA (substrate), NADPH (cofactor), reaction buffer (e.g., sodium phosphate), test compounds, spectrophotometer.

  • Procedure:

    • Prepare a reaction mixture in a cuvette or 96-well plate containing buffer, NADPH, and the test compound (e.g., Macrolactin S) at various concentrations.

    • Initiate the enzymatic reaction by adding the substrate, acetoacetyl-CoA.

    • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NAD+.

    • Calculate the initial reaction velocity from the linear phase of the absorbance curve.

    • Determine the percentage of inhibition for each compound concentration relative to a control reaction without inhibitor.

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

4. Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages

  • Objective: To measure the ability of a compound to inhibit the production of nitric oxide in macrophage cells stimulated with LPS.

  • Materials: RAW 264.7 murine macrophage cell line, DMEM culture medium, Fetal Bovine Serum (FBS), Lipopolysaccharide (LPS), test compounds (Macrolactins, Dexamethasone), Griess Reagent.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of approximately 1.5 x 10⁵ cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compounds for 2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours to induce iNOS expression and NO production.

    • After incubation, collect the cell culture supernatant.

    • To measure NO, mix an equal volume of the supernatant with Griess Reagent. The Griess Reagent detects nitrite (NO₂⁻), a stable product of NO.

    • Incubate at room temperature for 15-30 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Create a standard curve using known concentrations of sodium nitrite to quantify the nitrite concentration in the samples.

    • Calculate the percentage of NO production inhibition compared to cells treated with LPS alone.

References

Independent Verification of Macrolactin X Findings: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reported findings for Macrolactin X (identified as Macrolactin XY in recent literature) with alternative antimicrobial agents. The information is presented to aid in the independent verification and assessment of its potential as a therapeutic candidate. This document summarizes key performance data, details relevant experimental methodologies, and visualizes the proposed mechanisms of action.

Data Presentation: Comparative Antibacterial Activity

The antibacterial efficacy of Macrolactin XY and comparator antibiotics is summarized below. Minimum Inhibitory Concentration (MIC) is a key indicator of an antibiotic's potency.

Table 1: Minimum Inhibitory Concentrations (MICs) against Enterococcus faecalis

AntibioticMechanism of ActionMIC (µg/mL)
Macrolactin XY Disrupts cell membrane integrity; Inhibits energy metabolism gene expression3[1][2]
Macrolactin AInhibits protein synthesis (targets EF-Tu)16[3]
AzithromycinInhibits protein synthesis (targets 50S ribosome)>256 (often resistant)[4]
Kirromycin (an Elfamycin)Inhibits protein synthesis (targets EF-Tu)≥1000 (for S. aureus)[5][6]
VancomycinInhibits cell wall synthesis≤2 (susceptible) to >32 (resistant)[7][8][9][10]
DaptomycinDisrupts cell membrane function≤4 (susceptible)[11]
LinezolidInhibits protein synthesis (targets 50S ribosome)2[12][13][14]

Table 2: Minimum Inhibitory Concentrations (MICs) against Staphylococcus aureus

AntibioticMechanism of ActionMIC (µg/mL)
Macrolactin XY Disrupts cell membrane integrity; Inhibits energy metabolism gene expression6[1]
Macrolactin AInhibits protein synthesis (targets EF-Tu)2[3]
AzithromycinInhibits protein synthesis (targets 50S ribosome)32 to >64 (for MRSA)[4][15][16]
Kirromycin (an Elfamycin)Inhibits protein synthesis (targets EF-Tu)≥1000[5][6]
VancomycinInhibits cell wall synthesis≤2 (susceptible) to 8 (intermediate)[8][9][10][17][18]
DaptomycinDisrupts cell membrane function≤1 (susceptible)[7][11][19][20][21]
LinezolidInhibits protein synthesis (targets 50S ribosome)2 - 4[12][13][14]

Experimental Protocols

Detailed methodologies are crucial for the independent verification of scientific findings. Below are summaries of key experimental protocols relevant to the reported activities of Macrolactin XY and its comparators.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism, is a standard measure of antibiotic efficacy.

  • Procedure:

    • A two-fold serial dilution of the antibiotic is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth).

    • Each dilution is inoculated with a standardized suspension of the test bacterium (e.g., Enterococcus faecalis or Staphylococcus aureus).

    • The samples are incubated under controlled conditions (e.g., 37°C for 18-24 hours).

    • The MIC is determined as the lowest concentration of the antibiotic at which there is no visible bacterial growth.

Bacterial Cell Membrane Integrity Assay

This assay assesses the ability of a compound to disrupt the bacterial cell membrane, a key mechanism of action for Macrolactin XY.

  • Principle: This method uses fluorescent dyes to differentiate between cells with intact and compromised membranes. A membrane-permeant dye (e.g., SYTO 9) stains all bacterial cells (live and dead), while a membrane-impermeant dye (e.g., propidium iodide) only enters cells with damaged membranes.

  • Procedure:

    • Bacterial cells are treated with the test compound (e.g., Macrolactin XY) for a specified duration.

    • A mixture of SYTO 9 and propidium iodide is added to the cell suspension.

    • After a brief incubation, the cells are visualized using fluorescence microscopy.

    • Cells with intact membranes fluoresce green, while cells with compromised membranes fluoresce red. The ratio of red to green fluorescence provides a quantitative measure of membrane damage.

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

To investigate the effect of Macrolactin XY on the expression of genes related to energy metabolism in Enterococcus faecalis, qRT-PCR is employed.

  • Procedure:

    • RNA Extraction: Total RNA is isolated from bacterial cultures treated with Macrolactin XY and from untreated control cultures. This is typically achieved using a commercial RNA extraction kit or a method involving cell lysis with reagents like TRIzol, followed by purification.

    • cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or gene-specific primers.

    • qRT-PCR: The cDNA is then used as a template for PCR with primers specific to the target genes (e.g., those involved in energy metabolism) and a reference (housekeeping) gene. The amplification of DNA is monitored in real-time using a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe.

    • Data Analysis: The relative expression of the target genes is calculated using the 2-ΔΔCt method, which normalizes the expression of the target gene to the reference gene and compares the treated sample to the untreated control.[22]

In Vitro Protein Synthesis Inhibition Assay

This assay is used to determine if a compound, such as Macrolactin A or azithromycin, inhibits bacterial protein synthesis.

  • Principle: A cell-free system containing all the necessary components for translation (ribosomes, tRNAs, amino acids, etc.) is used to synthesize a reporter protein (e.g., luciferase or green fluorescent protein). The effect of the test compound on the amount of protein produced is measured.

  • Procedure:

    • A cell-free extract from the target bacterium (e.g., E. coli or S. aureus) is prepared.

    • The extract is incubated with a template mRNA encoding a reporter protein, amino acids (one of which is labeled, e.g., with 35S), and the test compound at various concentrations.

    • The amount of newly synthesized, labeled protein is quantified, typically by measuring radioactivity or fluorescence.

    • A reduction in protein synthesis in the presence of the compound indicates inhibition.

Mandatory Visualization

The following diagrams illustrate the proposed signaling pathways and experimental workflows.

Macrolactin_XY_Mechanism cluster_0 Macrolactin XY Action Macrolactin XY Macrolactin XY Cell Membrane Cell Membrane Macrolactin XY->Cell Membrane Disrupts Integrity & Permeability Energy Metabolism Genes Energy Metabolism Genes Macrolactin XY->Energy Metabolism Genes Inhibits Expression Bacterial Cell Bacterial Cell Cell Death Cell Death Cell Membrane->Cell Death Leads to Energy Metabolism Genes->Cell Death Contributes to

Proposed mechanism of Macrolactin XY.

Protein_Synthesis_Inhibition cluster_1 Protein Synthesis Inhibition Pathways cluster_MA Macrolactin A / Elfamycins cluster_AZ Azithromycin Macrolactin A Macrolactin A EF-Tu EF-Tu Macrolactin A->EF-Tu Binds to Ribosome Ribosome EF-Tu->Ribosome Blocks entry of aminoacyl-tRNA Protein Synthesis Protein Synthesis Ribosome->Protein Synthesis Inhibited Azithromycin Azithromycin 50S Subunit 50S Subunit Azithromycin->50S Subunit Binds to Ribosome_AZ Ribosome 50S Subunit->Ribosome_AZ Inhibits translocation Protein Synthesis_AZ Protein Synthesis Ribosome_AZ->Protein Synthesis_AZ Inhibited

Comparative protein synthesis inhibition.

qRT_PCR_Workflow Bacterial Culture + Macrolactin XY Bacterial Culture + Macrolactin XY Total RNA Extraction Total RNA Extraction Bacterial Culture + Macrolactin XY->Total RNA Extraction Untreated Control Culture Untreated Control Culture Untreated Control Culture->Total RNA Extraction cDNA Synthesis (Reverse Transcription) cDNA Synthesis (Reverse Transcription) Total RNA Extraction->cDNA Synthesis (Reverse Transcription) qRT-PCR with Gene-Specific Primers qRT-PCR with Gene-Specific Primers cDNA Synthesis (Reverse Transcription)->qRT-PCR with Gene-Specific Primers Data Analysis (2^-ΔΔCt) Data Analysis (2^-ΔΔCt) qRT-PCR with Gene-Specific Primers->Data Analysis (2^-ΔΔCt) Relative Gene Expression Relative Gene Expression Data Analysis (2^-ΔΔCt)->Relative Gene Expression

Workflow for gene expression analysis.

References

Comparative Transcriptomic Analysis of Macrolactin X-Treated Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, publicly available literature does not contain direct comparative transcriptomic studies specifically on Macrolactin X. This guide, therefore, presents a hypothetical comparative framework based on the known mechanisms of the macrolactin family and common macrolide antibiotics. The experimental data herein is illustrative and intended to serve as a template for future research.

This guide provides a comparative overview of the hypothetical transcriptomic landscape of bacterial cells treated with this compound, benchmarked against two other protein synthesis inhibitors: Azithromycin, a classic macrolide antibiotic, and Tetracycline, a broad-spectrum tetracycline antibiotic. The data and protocols are designed for researchers, scientists, and drug development professionals investigating novel antibacterial agents.

Hypothetical Comparative Transcriptomic Data

The following tables summarize the anticipated differential gene expression in a model bacterium (e.g., Bacillus subtilis) following treatment with this compound, Azithromycin, and Tetracycline. The data is based on the distinct mechanisms of action of these compounds. Macrolactins, such as Macrolactin A, have been shown to inhibit protein biosynthesis by targeting the translation elongation factor Tu (EF-Tu)[1][2]. In contrast, Azithromycin binds to the 50S ribosomal subunit, and Tetracycline binds to the 30S ribosomal subunit.

Table 1: Comparison of Differentially Expressed Gene (DEG) Categories

Functional Gene Category This compound (Hypothetical) Azithromycin (Hypothetical) Tetracycline (Hypothetical)
Protein Synthesis & Modification
Elongation Factors (e.g., tuf)Strong Upregulation (compensatory)Moderate UpregulationModerate Upregulation
Ribosomal Proteins (50S)Moderate DownregulationStrong Upregulation (stalling-induced)Moderate Upregulation
Ribosomal Proteins (30S)Moderate DownregulationModerate UpregulationStrong Upregulation (stalling-induced)
Aminoacyl-tRNA SynthetasesStrong UpregulationModerate UpregulationModerate Upregulation
Stress Response
Chaperones (e.g., dnaK, groEL)Strong UpregulationStrong UpregulationStrong Upregulation
Proteases (e.g., clpP, lon)Strong UpregulationStrong UpregulationStrong Upregulation
Oxidative Stress ResponseModerate UpregulationModerate UpregulationStrong Upregulation
Metabolism
Fatty Acid BiosynthesisStrong DownregulationMinimal ChangeMinimal Change
Central Carbon MetabolismModerate DownregulationModerate DownregulationModerate Downregulation
Nucleotide BiosynthesisModerate DownregulationModerate DownregulationModerate Downregulation
Cell Wall & Membrane
Cell Division ProteinsModerate DownregulationModerate DownregulationModerate Downregulation
Membrane Transport ProteinsModerate UpregulationModerate UpregulationModerate Upregulation

Table 2: Top Hypothetical Differentially Expressed Genes

Gene Function Log2 Fold Change (this compound) Log2 Fold Change (Azithromycin) Log2 Fold Change (Tetracycline)
tufElongation factor Tu+3.5+1.5+1.2
fusAElongation factor G+3.2+1.3+1.1
fabG3-oxoacyl-[acyl-carrier-protein] reductase-4.0-0.5-0.3
rplC50S ribosomal protein L3-1.8+2.8+1.0
rpsB30S ribosomal protein S2-1.5+1.2+3.1
dnaKChaperone protein DnaK+3.8+3.5+3.6
clpPATP-dependent Clp protease proteolytic subunit+3.6+3.3+3.4

Detailed Experimental Protocols

The following protocols describe the methodology for a comparative transcriptomic study using RNA sequencing (RNA-Seq).

2.1. Bacterial Culture and Treatment

  • Inoculate Bacillus subtilis into 50 mL of Luria-Bertani (LB) broth and grow to mid-log phase (OD600 ≈ 0.5) at 37°C with shaking.

  • Divide the culture into four sub-cultures: an untreated control, and three treatment groups.

  • Add this compound (2x MIC), Azithromycin (2x MIC), and Tetracycline (2x MIC) to the respective treatment flasks.

  • Incubate all cultures for an additional 60 minutes under the same conditions.

  • Harvest bacterial cells by centrifugation at 5,000 x g for 10 minutes at 4°C.

  • Immediately process the cell pellets for RNA extraction.

2.2. RNA Extraction and Library Preparation

  • Extract total RNA from the bacterial pellets using a commercially available RNA extraction kit with an on-column DNase I digestion step to remove contaminating genomic DNA.

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). Samples should have an A260/280 ratio of ~2.0 and an RNA Integrity Number (RIN) > 8.0.

  • Deplete ribosomal RNA (rRNA) from 1 µg of total RNA using an rRNA removal kit.

  • Construct cDNA libraries from the rRNA-depleted RNA using a directional library preparation kit (e.g., NEBNext Ultra II Directional RNA Library Prep Kit for Illumina).

  • Perform library quantification and quality control using a Qubit fluorometer and a bioanalyzer.

2.3. RNA Sequencing and Data Analysis

  • Sequence the prepared libraries on an Illumina sequencing platform (e.g., HiSeq or NovaSeq) to generate 150 bp paired-end reads.

  • Perform quality control on the raw sequencing reads using FastQC.

  • Trim adapter sequences and low-quality bases using a tool like Trimmomatic.

  • Align the trimmed reads to the Bacillus subtilis reference genome using a splice-aware aligner such as HISAT2.

  • Generate a read count matrix using featureCounts.

  • Perform differential gene expression analysis using DESeq2 or edgeR in R. Genes with a |log2 fold change| > 1 and a p-adjusted value < 0.05 are considered significantly differentially expressed.

  • Conduct Gene Ontology (GO) and pathway enrichment analysis on the lists of DEGs using tools like DAVID or g:Profiler.

Mandatory Visualizations

3.1. Signaling Pathways and Cellular Processes

The following diagrams illustrate the key cellular pathways affected by this compound and the experimental workflow.

macrolactin_x_pathway cluster_drug This compound cluster_target Primary Target cluster_process Affected Cellular Process cluster_response Cellular Response Macrolactin_X This compound EF_Tu Elongation Factor Tu (tuf gene) Macrolactin_X->EF_Tu Inhibits FabG Fatty Acid Synthesis (fabG gene) Macrolactin_X->FabG Inhibits Protein_Synthesis Protein Synthesis Elongation EF_Tu->Protein_Synthesis Fatty_Acid_Bio Fatty Acid Biosynthesis FabG->Fatty_Acid_Bio Stress_Response Stress Response (dnaK, clpP ↑) Protein_Synthesis->Stress_Response Dysregulation induces Growth_Arrest Bacteriostasis / Cell Death Protein_Synthesis->Growth_Arrest Inhibition leads to Fatty_Acid_Bio->Growth_Arrest Inhibition leads to

Caption: Hypothetical mechanism of this compound action and downstream cellular responses.

3.2. Experimental Workflow

rna_seq_workflow cluster_wet_lab Wet Lab Protocol cluster_bioinformatics Bioinformatics Pipeline cluster_output Analysis Output Culture 1. Bacterial Culture & Drug Treatment RNA_Extraction 2. Total RNA Extraction Culture->RNA_Extraction Library_Prep 3. rRNA Depletion & cDNA Library Prep RNA_Extraction->Library_Prep Sequencing 4. Illumina Sequencing Library_Prep->Sequencing QC 5. Quality Control (FastQC, Trimmomatic) Sequencing->QC Alignment 6. Read Alignment (HISAT2) QC->Alignment Quantification 7. Gene Quantification (featureCounts) Alignment->Quantification DEG_Analysis 8. Differential Expression (DESeq2) Quantification->DEG_Analysis DEG_List DEG Lists DEG_Analysis->DEG_List Pathway_Analysis Pathway Enrichment DEG_Analysis->Pathway_Analysis

Caption: Workflow for comparative transcriptomic analysis via RNA-Seq.

References

Safety Operating Guide

Navigating the Safe Disposal of Macrolactin X in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

Absence of a specific Safety Data Sheet (SDS) for Macrolactin X necessitates adherence to general safety protocols for macrolide antibiotics. Researchers and laboratory personnel are advised to consult their institution's Environmental Health and Safety (EHS) department for specific guidance. The following procedures are based on established best practices for the disposal of antibiotic and chemical waste in a research environment.

Macrolactins, a class of macrolide antibiotics, require careful handling and disposal due to their potential bioactivity and the broader environmental concern of antimicrobial resistance. Improper disposal can contribute to the contamination of ecosystems and the development of resistant microorganisms. Therefore, a structured and cautious approach to the disposal of this compound is paramount.

Key Considerations for this compound Disposal

Researchers handling this compound should treat it as a hazardous chemical waste. The following table summarizes the essential characteristics of macrolide antibiotics relevant to their disposal.

CharacteristicImplication for Disposal
Antibiotic Activity May contribute to antimicrobial resistance if released into the environment. Requires inactivation or disposal as hazardous waste.
Bioactive Compound Can have unintended effects on organisms in the ecosystem. Avoid drain disposal.
Chemical Nature Stock solutions are considered hazardous chemical waste and must be collected in designated, properly labeled containers.[1]
Contaminated Materials Labware, personal protective equipment (PPE), and other materials contaminated with this compound must be decontaminated or disposed of as chemical waste.

Experimental Protocols for Disposal

The proper disposal of this compound involves a multi-step process that varies depending on the form of the waste (solid, liquid, or contaminated materials).

Disposal of Solid this compound Waste
  • Collection: Collect pure this compound powder and materials heavily contaminated with the solid compound in a dedicated, clearly labeled, and sealed waste container.

  • Labeling: The container must be labeled as "Hazardous Chemical Waste" and include the name "this compound."

  • Storage: Store the sealed container in a designated hazardous waste accumulation area within the laboratory.

  • Disposal: Arrange for pickup and disposal by the institution's certified hazardous waste management service.

Disposal of Liquid this compound Waste

Liquid waste containing this compound, such as stock solutions or experimental media, should be treated as hazardous chemical waste.[1]

  • Collection: Collect all liquid waste containing this compound in a dedicated, leak-proof, and shatter-resistant container.

  • Labeling: Clearly label the container with "Hazardous Chemical Waste," the name "this compound," and an approximate concentration.

  • Storage: Store the container in a designated satellite accumulation area for hazardous liquid waste.

  • Disposal: Follow institutional procedures for the disposal of hazardous liquid chemical waste. Do not pour down the drain.

Decontamination and Disposal of Contaminated Labware and PPE

Materials that have come into contact with this compound, such as pipette tips, gloves, and culture plates, require proper handling to prevent cross-contamination and environmental release.

  • Segregation: Separate contaminated disposable items from regular lab trash.

  • Collection: Place contaminated disposables into a designated biohazard or chemical waste bag.

  • Decontamination: For some labware, chemical decontamination may be an option. Consult your institution's EHS for approved disinfectants and procedures. Autoclaving may be suitable for destroying biological agents but may not inactivate the chemical hazard of the antibiotic.[1]

  • Final Disposal: Once decontaminated (if applicable) and collected, dispose of the waste bags according to your institution's chemical or biohazardous waste stream protocols.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

MacrolactinX_Disposal_Workflow cluster_start Start: this compound Waste Generated cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_labware Contaminated Labware & PPE start Identify Waste Type solid_waste Pure Compound or Heavily Contaminated Solids start->solid_waste Solid liquid_waste Stock Solutions or Contaminated Media start->liquid_waste Liquid labware_waste Gloves, Pipette Tips, Culture Plates, etc. start->labware_waste Labware/PPE collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid store_solid Store in Designated Hazardous Waste Area collect_solid->store_solid dispose_solid Dispose via Institutional Hazardous Waste Service store_solid->dispose_solid collect_liquid Collect in Labeled, Leak-Proof Hazardous Waste Container liquid_waste->collect_liquid store_liquid Store in Satellite Accumulation Area collect_liquid->store_liquid dispose_liquid Dispose via Institutional Hazardous Waste Service store_liquid->dispose_liquid collect_labware Segregate and Collect in Chemical/Biohazard Waste Bag labware_waste->collect_labware decontaminate Consult EHS for Decontamination Options collect_labware->decontaminate dispose_labware Dispose via Institutional Chemical/Biohazard Waste Stream decontaminate->dispose_labware Follow Protocol

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Macrolactin X

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Macrolactin X, a macrolide antibiotic. Following these procedures will help you build a culture of safety and trust in your laboratory operations.

Immediate Safety and Handling

Personal Protective Equipment (PPE)

A risk assessment should always be conducted before handling any chemical. For this compound, the following PPE is recommended:

PPE CategoryRecommended Equipment
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Body Protection Laboratory coat.
Respiratory Protection Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended.

Always inspect PPE for damage before use and ensure it is appropriate for the scale of the operation.

Engineering Controls

When working with this compound, especially in solid form, the use of engineering controls is essential to minimize exposure:

  • Ventilation: Work in a well-ventilated laboratory. For procedures that may generate dust or aerosols, a chemical fume hood is required.

  • Containment: For weighing and aliquoting solid this compound, a powder containment hood or glove box is recommended to prevent inhalation of fine particles.

Operational Plan: From Receipt to Disposal

A clear operational plan ensures that this compound is handled safely and efficiently throughout its lifecycle in the laboratory.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. Keep the container tightly sealed.

Handling and Preparation of Solutions
  • Weighing: As mentioned, weigh solid this compound in a containment hood to avoid generating dust.

  • Dissolving: When preparing solutions, add the solvent to the solid slowly to prevent splashing.

  • Labeling: Clearly label all containers with the chemical name, concentration, date, and any relevant hazard information.

Spill Management

In the event of a spill:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For solid spills, carefully sweep or vacuum the material, avoiding dust generation. For liquid spills, absorb with an inert material (e.g., vermiculite, sand).

  • Clean: Decontaminate the area with an appropriate cleaning agent.

  • Dispose: Collect all contaminated materials in a sealed container for proper disposal.

Disposal Plan

Improper disposal of antibiotics can contribute to environmental contamination and the development of antimicrobial resistance.[1][2] Therefore, a stringent disposal plan is necessary.

  • Waste Categorization: All materials contaminated with this compound, including unused product, solutions, and contaminated labware, should be treated as hazardous chemical waste.[3][4]

  • Collection: Collect waste in designated, clearly labeled, and sealed containers.[4][5]

  • Treatment: Liquid antibiotic waste may be processed through evaporation and purification, with the solid residue incinerated.[4] Some antibiotics can be degraded by autoclaving, but this should be verified for this compound.[5]

  • Final Disposal: Dispose of all this compound waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[1]

Experimental Protocols

Detailed methodologies are crucial for reproducibility and safety. Below are protocols derived from published research involving macrolactins.

Isolation of Macrolactin Compounds

This protocol describes the general steps for isolating macrolactin compounds from bacterial cultures.

  • Fermentation: The producing bacterial strain (e.g., Bacillus amyloliquefaciens or Bacillus subtilis) is cultured in a suitable medium, such as Luria-Bertani (LB) broth, under optimal conditions for macrolactin production (e.g., 37°C with shaking for 60 hours).[6]

  • Extraction: The culture supernatant is collected and the macrolactin compounds are extracted.

  • Purification: The extracted compounds are then purified, often using techniques like High-Performance Liquid Chromatography (HPLC).[6]

Quantification of Macrolactin by HPLC

High-Performance Liquid Chromatography (HPLC) is a common method for analyzing and quantifying macrolactins.[6]

Instrumentation and Conditions:

ParameterSpecification
HPLC System Agilent 1200 series or equivalent[6]
Column Eclipse XDB-C18 (4.6 mm × 250 mm, 5 μm)[6]
Mobile Phase Gradient of acetonitrile and 0.1% acetic acid in water[6]
Flow Rate 0.6 mL/min[6]
Column Temperature 20°C[6]
Detection UV at 230 nm[6]
Injection Volume 5 µL[6]

Procedure:

  • Prepare a standard curve using known concentrations of a macrolactin standard.

  • Prepare the experimental samples by extracting and dissolving them in a suitable solvent.

  • Inject the samples and standards into the HPLC system.

  • Analyze the resulting chromatograms to determine the concentration of macrolactins in the samples by comparing the peak areas to the standard curve.[6]

Visualizing Workflows and Pathways

Clear diagrams of experimental workflows and logical relationships are essential for understanding and executing complex procedures.

Experimental_Workflow Figure 1. General Experimental Workflow for Macrolactin Analysis cluster_preparation Sample Preparation cluster_analysis Analysis Fermentation Bacterial Fermentation Extraction Extraction of Supernatant Fermentation->Extraction Collect Supernatant Purification Purification of Macrolactins Extraction->Purification Crude Extract HPLC HPLC Analysis Purification->HPLC Purified Sample Data Data Analysis HPLC->Data Chromatographic Data Disposal_Plan Figure 2. Disposal Plan for this compound Waste cluster_generation Waste Generation cluster_management Waste Management Unused Unused this compound Collection Collect in Labeled, Sealed Containers Unused->Collection Solutions Contaminated Solutions Solutions->Collection Labware Contaminated Labware Labware->Collection Treatment Waste Treatment (e.g., Incineration) Collection->Treatment Segregated Waste Disposal Licensed Hazardous Waste Disposal Treatment->Disposal Treated Waste

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.